1-Chloro-N,N-dimethylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-5(2)8(6,7)3-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXITUKQGFPKRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448718 | |
| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35427-68-0 | |
| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N-dimethylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Chloro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract: 1-Chloro-N,N-dimethylmethanesulfonamide, a compound of interest in medicinal chemistry and synthetic methodology, currently lacks a comprehensive, publicly available dataset of its experimentally determined physical properties. This technical guide addresses this critical knowledge gap by providing a detailed framework for the systematic characterization of this molecule. In the absence of established experimental values, this document outlines robust, field-proven protocols for determining key physical parameters, including melting point, boiling point, density, and solubility. Furthermore, it provides a predictive analysis of the spectral characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) that are crucial for structural verification and purity assessment. This guide is intended to empower researchers to generate reliable, reproducible data, thereby facilitating the compound's application in drug discovery and development.
Introduction: The Significance of α-Chlorosulfonamides in Modern Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] The introduction of a chlorine atom at the α-position to the sulfonyl group, as seen in this compound, creates a reactive center that can be exploited for further synthetic transformations. Halogenated organic molecules are of immense interest in drug discovery, as the inclusion of a halogen can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[3]
A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties govern its behavior in various solvents, its stability under different conditions, and its suitability for specific reaction setups. For drug development professionals, these parameters are critical for formulation, bioavailability, and ultimately, the therapeutic efficacy of any potential drug candidate derived from this scaffold.
This guide provides a comprehensive overview of the essential physical properties of this compound and, more importantly, details the experimental methodologies required for their precise determination.
Molecular and Predicted Physicochemical Properties
While experimentally determined data for this compound is scarce, computational models provide valuable predicted properties. It is crucial to underscore that these are in silico estimations and must be validated through rigorous experimentation.
| Property | Predicted Value/Information | Data Source |
| Molecular Formula | C₃H₈ClNO₂S | PubChem |
| Molecular Weight | 157.62 g/mol | PubChem |
| CAS Number | 35427-68-0 | Sigma-Aldrich[4] |
| Physical Form | Solid | Sigma-Aldrich |
| XLogP3 | 0.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 157.001525 g/mol | PubChem |
| Monoisotopic Mass | 157.001525 g/mol | PubChem |
| Topological Polar Surface Area | 45.8 Ų | PubChem |
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to ensure a thorough understanding of the principles at play.
Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[5]
This method is chosen for its accuracy, small sample requirement, and the widespread availability of the necessary apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Obtain a capillary melting point tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of solid is packed into the tube.
-
Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.[6]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of a melting point apparatus.
-
Set the heating rate to a rapid value initially to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and place it in the apparatus.
-
Set the heating rate to a slow and steady 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
The sharpness of the melting range serves as an internal validation of the sample's purity. If a broad range is observed, the compound should be purified (e.g., by recrystallization) and the melting point redetermined.
Diagram: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.
Boiling Point
Given that this compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures. The Siwoloboff method is a suitable microscale technique.
This method is ideal for small sample quantities and provides good accuracy.[7]
-
Apparatus Setup:
-
Attach a small test tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Add approximately 0.5 mL of this compound to the test tube.
-
Create a small inverted capillary by sealing one end of a melting point capillary tube and cutting it to a length of about 5 cm. Place this inverted capillary, open end down, into the test tube containing the sample.
-
Clamp the thermometer with the attached sample tube in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil). The sample should be positioned in the circulating part of the Thiele tube.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner.
-
As the temperature rises, air trapped in the inverted capillary will expand and be released as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
Observe the point at which the stream of bubbles slows down and the liquid is drawn back into the inverted capillary. The temperature at this moment is the boiling point of the liquid at the recorded atmospheric pressure.[7]
-
Record the atmospheric pressure.
-
The principle of this method relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding pressure. The trapped vapor in the inverted capillary provides a clear visual indication of this equilibrium point.
Diagram: Siwoloboff Boiling Point Determination Setup
Caption: Schematic of the Siwoloboff method for micro-boiling point determination.
Density
The density of a solid is a fundamental physical property that can be used for identification and to assess packing efficiency in the solid state.
Gas pycnometry is a highly accurate and non-destructive method for determining the true density of a solid, excluding the volume of any open pores.[1][8] Helium is used as the displacement gas because its small atomic size allows it to penetrate small pores and its inert nature prevents interactions with the sample.[9]
-
Calibration:
-
Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a certified calibration sphere of known volume.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the this compound sample. The required mass will depend on the volume of the sample chamber.
-
Place the weighed sample into the sample chamber of the pycnometer.
-
-
Measurement:
-
Seal the sample chamber and purge the system with helium gas to remove any air and moisture.
-
Pressurize the sample chamber with helium to a predetermined pressure.
-
Open the valve to the expansion chamber (of known volume) and allow the gas to expand.
-
The instrument measures the pressure drop, from which the volume of the solid sample is calculated using Boyle's Law.[10]
-
The instrument software will typically perform multiple measurement cycles and provide an average volume.
-
-
Calculation:
-
The density (ρ) is calculated using the formula: ρ = mass / volume
-
The value obtained is the "true" or "skeletal" density. If the compound is known to be porous, this value will be higher than the bulk density.
Diagram: Principle of Gas Pycnometry
Caption: Simplified workflow illustrating the principle of gas pycnometry for density measurement.
Solubility
Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[11]
This method is robust and allows for the determination of solubility in various solvents. UV-Vis spectroscopy is a straightforward and sensitive method for quantification, provided the compound has a suitable chromophore.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, dichloromethane, acetone). The presence of undissolved solid is essential to ensure saturation.[3]
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.
-
-
Quantification (UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).
-
Create a calibration curve by plotting absorbance versus concentration.[12]
-
Measure the absorbance of the diluted sample solution and use the calibration curve to determine its concentration.
-
Calculate the original solubility by taking into account the dilution factor.
-
The equilibrium is considered reached when solubility measurements at different time points (e.g., 24h and 48h) yield consistent results. The linearity of the calibration curve validates the quantification method.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining solubility using the shake-flask method with UV-Vis quantification.
Predicted Spectral Data and Interpretation
The following sections describe the expected spectral characteristics of this compound. This information is vital for confirming the identity and purity of a synthesized sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
N,N-dimethyl group (-N(CH₃)₂): A singlet is expected for the six equivalent protons of the two methyl groups. The chemical shift would likely be in the range of 2.8-3.2 ppm.
-
Chloromethyl group (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group. Due to the electron-withdrawing effects of both the sulfonyl group and the chlorine atom, this peak is expected to be significantly downfield, likely in the range of 4.5-5.0 ppm.
-
-
¹³C NMR (Carbon NMR):
-
N,N-dimethyl carbons (-N(CH₃)₂): A single peak is expected for the two equivalent methyl carbons, likely in the range of 35-45 ppm.
-
Chloromethyl carbon (-CH₂Cl): A single peak is expected for the chloromethyl carbon, shifted downfield due to the electronegative chlorine and sulfonyl group, likely in the range of 60-70 ppm.
-
Infrared (IR) Spectroscopy
-
Sulfonyl group (SO₂): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-H stretching: Peaks corresponding to the C-H stretching of the methyl and methylene groups are expected in the range of 2850-3000 cm⁻¹.
-
C-N stretching: A peak for the C-N bond stretching is expected around 1000-1250 cm⁻¹.
-
C-Cl stretching: A peak for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z 157 (for ³⁵Cl) and a peak at m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Fragmentation Pattern: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond.[13][14][15] Expected fragments could include:
-
Loss of the chloromethyl radical (•CH₂Cl) to give a fragment at m/z 108.
-
Cleavage of the S-N bond to give a dimethylamino fragment or related ions.
-
Loss of SO₂ to give a fragment at m/z 93.
-
Conclusion
This technical guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound. By following the detailed protocols for measuring melting point, boiling point, density, and solubility, and by comparing the obtained spectral data with the provided predictions, researchers can confidently characterize this important synthetic building block. The generation of a robust and reliable dataset for this compound will undoubtedly facilitate its application in the advancement of medicinal chemistry and drug discovery.
References
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Penn State Materials Research Institute. Density: Helium Pycnometry. Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). Retrieved from [Link]
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ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
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BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]
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ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]
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YouTube. (2019, September 6). Measure Density with a Pycnometer. Retrieved from [Link]
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1 density determination by pycnometer. (n.d.). Retrieved from [Link]
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Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
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Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
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YouTube. (2014, July 28). How to Prepare a Melting Point Capillary Tube. Retrieved from [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]
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Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Jeplerts' Blog. (2008, December 21). Siwoloboff Method. Retrieved from [Link]
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ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Gas (Helium) Pycnometer Theory and Practice. (n.d.). Retrieved from [Link]
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CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). Retrieved from [Link]
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Pobel. (2026, January 13). ≫ How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-Chloro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticonvulsants. The introduction of reactive functional groups onto the sulfonamide scaffold provides a powerful handle for further molecular elaboration. 1-Chloro-N,N-dimethylmethanesulfonamide, with the chemical formula C₃H₈ClNO₂S, is one such functionalized sulfonamide. Its structure incorporates a dimethylsulfamoyl group attached to a chloromethyl moiety, rendering it susceptible to a variety of nucleophilic substitution reactions. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity and designing novel synthetic transformations.
Molecular Structure and Properties
The molecular structure of this compound dictates its physical and chemical properties. While a definitive crystal structure is not publicly available, its geometry can be reliably predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory and computational modeling.
Geometric Configuration
The central sulfur atom is bonded to two oxygen atoms, a nitrogen atom of the dimethylamino group, and the carbon atom of the chloromethyl group. According to VSEPR theory, the four electron domains around the sulfur atom will arrange themselves in a tetrahedral geometry to minimize electron-pair repulsion[1][2]. This results in approximate bond angles of 109.5° around the sulfur atom.
The nitrogen atom of the dimethylamino group is also predicted to have a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the tetrahedral positions. This geometry, however, is often subject to resonance effects with the sulfonyl group, which can lead to a more planar arrangement.
A logical workflow for determining the molecular geometry is as follows:
Caption: VSEPR theory workflow for predicting the geometry of this compound.
Key Structural Parameters (Predicted)
Due to the lack of experimental crystallographic data, the following structural parameters are predicted based on computational models and data from analogous molecules.
| Parameter | Predicted Value | Justification |
| S=O Bond Length | ~1.43 Å | Typical double bond length in sulfonamides. |
| S-N Bond Length | ~1.65 Å | Single bond with some double bond character due to resonance. |
| S-C Bond Length | ~1.77 Å | Standard single bond length. |
| C-Cl Bond Length | ~1.78 Å | Typical single bond length. |
| O-S-O Bond Angle | ~120° | Due to the repulsion of the double bonds. |
| O-S-N Bond Angle | ~107° | Tetrahedral geometry with slight compression. |
| O-S-C Bond Angle | ~107° | Tetrahedral geometry with slight compression. |
| N-S-C Bond Angle | ~109° | Close to the ideal tetrahedral angle. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₈ClNO₂S | Sigma-Aldrich[3] |
| Molecular Weight | 157.62 g/mol | Sigma-Aldrich[3] |
| CAS Number | 35427-68-0 | Sigma-Aldrich[3] |
| Appearance | Solid (predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Solubility | Soluble in organic solvents (predicted) | --- |
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound involves the reaction of N,N-dimethylsulfamoyl chloride with a suitable chloromethylating agent. A common method for the chloromethylation of active methylene compounds can be adapted for this synthesis.
Reaction Scheme:
(CH₃)₂NSO₂Cl + CH₂O + HCl → ClCH₂SO₂N(CH₃)₂ + H₂O
Experimental Protocol (Proposed):
-
Reaction Setup: To a cooled (0-5 °C) and stirred solution of N,N-dimethylsulfamoyl chloride (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane), add paraformaldehyde (1.1 eq.).
-
Addition of HCl: Bubble dry hydrogen chloride gas through the mixture or add a solution of HCl in an organic solvent dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dominated by the two electrophilic centers: the sulfur atom of the sulfonyl group and the carbon atom of the chloromethyl group.
-
Nucleophilic Attack at Sulfur: The sulfonyl group is a strong electron-withdrawing group, making the sulfur atom highly electrophilic. It can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is characteristic of sulfamoyl chlorides in general[4].
-
Nucleophilic Substitution at the Chloromethyl Carbon: The chlorine atom on the methyl group can be displaced by various nucleophiles in an Sₙ2 reaction. This allows for the introduction of the N,N-dimethylsulfamoylmethyl moiety into various organic molecules. The reactivity of this position is similar to that of other N-chloromethyl compounds[5].
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, reliable predictions can be made based on the analysis of similar structures and the use of computational tools[6][7][8].
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 5.0 | Singlet | 2H | -CH₂Cl |
| ~2.9 - 3.2 | Singlet | 6H | -N(CH₃)₂ |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | -CH₂Cl |
| ~37 - 40 | -N(CH₃)₂ |
Rationale for Predictions: The chemical shifts are estimated based on the expected electronic environment of the protons and carbons. The electronegative chlorine and sulfonyl groups will deshield the adjacent protons and carbons, shifting their signals downfield. Online NMR prediction tools can provide more refined estimates[6][7][8].
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O and S-N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1350 - 1320 | Strong | Asymmetric SO₂ stretch |
| ~1170 - 1150 | Strong | Symmetric SO₂ stretch |
| ~950 - 900 | Medium | S-N stretch |
| ~750 - 650 | Strong | C-Cl stretch |
These predictions are based on established correlation tables for sulfonamide and organochlorine compounds.
Mass Spectrometry (MS) (Predicted)
Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Predicted Fragmentation Pattern:
-
Molecular Ion [M]⁺•: m/z 157 and 159 (due to ³⁵Cl and ³⁷Cl isotopes).
-
Loss of Chlorine radical [M - Cl]⁺: m/z 122. This would be a significant peak due to the stability of the resulting cation.
-
Cleavage of the S-C bond [M - CH₂Cl]⁺: m/z 108. This corresponds to the dimethylsulfamoyl cation.
-
Dimethylaminosulfonyl radical cation [(CH₃)₂NSO₂]⁺•: m/z 108.
-
Dimethyliminium ion [(CH₃)₂N=CH₂]⁺: m/z 58. A common fragment from molecules containing a dimethylamino group.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Applications in Drug Development and Research
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of novel compounds for drug discovery and development. The dimethylsulfamoyl group is a common pharmacophore in many biologically active molecules, and the ability to introduce this group via a reactive chloromethyl handle provides a versatile synthetic strategy. Potential applications include the synthesis of novel enzyme inhibitors, receptor antagonists, and other therapeutic agents.
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. As with all sulfonyl chlorides and alkylating agents, appropriate safety precautions should be taken. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is likely to be corrosive and a lachrymator.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and reactivity of this compound. While a lack of extensive experimental data necessitates the use of predictive models for some properties, the fundamental principles of its chemistry are well-understood based on the behavior of analogous compounds. Its bifunctional nature makes it a promising reagent for the synthesis of complex and potentially bioactive molecules, warranting further investigation by the scientific community.
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An In-depth Technical Guide to the Synthesis of 1-Chloro-N,N-dimethylmethanesulfonamide
Abstract: This guide provides a comprehensive technical overview for the synthesis of 1-Chloro-N,N-dimethylmethanesulfonamide, a specialized sulfonamide derivative. Recognizing the general scarcity of direct published procedures for this specific molecule, this document outlines a robust and chemically sound synthetic strategy derived from established principles of organic chemistry. We will address potential points of confusion with common isomers, detail a complete experimental protocol, explore the underlying reaction mechanism, and cover essential safety and characterization techniques. This whitepaper is intended for researchers and professionals in organic synthesis and drug development who require a practical, first-principles approach to accessing this compound.
Introduction and Strategic Clarification
This compound is an organosulfur compound with the chemical structure ClCH₂SO₂N(CH₃)₂. Its utility in medicinal chemistry and materials science lies in its bifunctional nature: the reactive α-chloro group allows for nucleophilic displacement, while the sulfonamide moiety can engage in hydrogen bonding or act as a stable linking group.
A critical point of clarification is the distinction between the target molecule and its more common structural isomer, N,N-Dimethylsulfamoyl chloride , (CH₃)₂NSO₂Cl (CAS 13360-57-1).[1][2] While both share the same molecular formula (C₃H₈ClNO₂S, corrected from C2 formula of the isomer), their reactivity is fundamentally different. N,N-Dimethylsulfamoyl chloride is an electrophilic reagent used to introduce the dimethylsulfamoyl group onto nucleophiles like amines or alcohols.[3][4] In contrast, this compound features a stable sulfonamide group and a reactive chloromethyl group, making it a valuable synthetic building block.
This guide focuses exclusively on the synthesis of This compound (CAS 35427-68-0) .
Proposed Synthetic Pathway: A First-Principles Approach
Given the lack of specific literature, a logical and efficient synthesis is proposed via the reaction of Chloromethanesulfonyl chloride with dimethylamine . This strategy is predicated on the well-established nucleophilic substitution reaction between sulfonyl chlorides and amines to form sulfonamides.
The overall reaction is as follows:
ClCH₂SO₂Cl + 2 (CH₃)₂NH → ClCH₂SO₂N(CH₃)₂ + [(CH₃)₂NH₂]⁺Cl⁻
This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which can be performed in standard laboratory equipment.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the synthesis of sulfonamides from sulfonyl chlorides and secondary amines.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Form | CAS No. | Notes |
| Chloromethanesulfonyl chloride | ClCH₂SO₂Cl | 149.00 | Liquid | 1623-93-4 | Corrosive, lachrymator. Handle in fume hood. |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | Solution | 124-40-3 | Typically 40% in H₂O or 2M in THF. Flammable. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | 75-09-2 | Anhydrous grade recommended. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Liquid | 121-44-8 | Alternative base. Dry over KOH. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous | 7647-01-0 | 1 M solution for workup. |
| Brine | NaCl(aq) | - | Aqueous | - | Saturated NaCl solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | 7487-88-9 | Drying agent. |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chloromethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Amine Addition: Slowly add a solution of dimethylamine (2.2 eq, e.g., 2.0 M solution in THF) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Rationale: The first equivalent of dimethylamine acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid generated during the reaction. Using a slight excess ensures complete consumption of the starting sulfonyl chloride.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.
-
Quenching and Workup:
-
Cool the mixture again to 0 °C and slowly add 1 M HCl to quench any remaining unreacted amine and to protonate the dimethylammonium chloride salt, facilitating its transfer to the aqueous phase.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x). Rationale: The acid wash removes the amine base and its salt. The bicarbonate wash removes any residual acid. The brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on its physical state (expected to be a solid or high-boiling liquid).
Reaction Mechanism
The formation of the sulfonamide proceeds via a classic nucleophilic acyl substitution-type mechanism at the sulfur center.
Caption: Mechanism for sulfonamide formation.
Causality of Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a leaving group. A second molecule of dimethylamine then deprotonates the nitrogen to yield the final neutral sulfonamide and dimethylammonium chloride.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the two protons of the chloromethyl group (Cl-CH₂-) and a singlet for the six protons of the two N-methyl groups (-N(CH₃)₂). The relative integration should be 1:3 (or 2H:6H).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for the chloromethyl carbon and the N-methyl carbons are expected.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (157.62 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonyl group (S=O) are expected around 1350 cm⁻¹ and 1160 cm⁻¹.
Safety and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[6]
-
Chloromethanesulfonyl chloride: This reagent is highly corrosive and a lachrymator (tear-inducing). Avoid inhalation of vapors and contact with skin and eyes. Work exclusively in a fume hood.
-
Dimethylamine: This reagent is flammable and corrosive. It has a strong, unpleasant odor. Handle with care, avoiding inhalation.
-
Dichloromethane: A volatile organic solvent. Minimize exposure through inhalation.
-
Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.
Conclusion
This guide provides a robust and scientifically grounded pathway for the synthesis of this compound. By leveraging the fundamental reactivity of sulfonyl chlorides with amines, this protocol offers a reliable method for researchers to access this valuable chemical building block. Adherence to the detailed experimental procedure, coupled with stringent safety measures, will enable the successful and safe production of the target compound for applications in pharmaceutical and chemical research.
References
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National Center for Biotechnology Information. (n.d.). 1-chloro-N-methylmethanesulfonamide. PubChem. Retrieved from [Link]
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Ottokemi. (n.d.). N,N-Dimethylsulfamoyl chloride, 99% 13360-57-1 India. Ottokemi. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethylsulphamoyl chloride. PubChem. Retrieved from [Link]
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Organic Syntheses. (1996). 1-Chloro-1-[(dimethyl)phenylsilyl]hexane. Organic Syntheses, 73, 50. Retrieved from [Link]
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Shukla, S., Bishnoi, A., Devi, P., Fatma, S., & Singh, R. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 513-521. Retrieved from [Link]
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Grimshaw, J., & Trocha-Grimshaw, J. (1990). Electrochemical reactions. Part 20. Intramolecular cyclisation during the reduction of 2-chloro-NN-diphenylbenzamides. Journal of the Chemical Society, Perkin Transactions 1, 2175-2178. Retrieved from [Link]
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Brew, C. G., & Hartshorn, S. R. (1974). The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. Journal of the Chemical Society, Perkin Transactions 2, 1307-1311. Retrieved from [Link]
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Introduction: A Versatile Building Block at the Intersection of Potency and Function
An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanesulfonamide for Advanced Research
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological and physicochemical properties. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutics.[1] Simultaneously, the introduction of chlorine atoms into molecular scaffolds has been recognized for its profound, often transformative, impact on biological activity—a phenomenon aptly termed the "Magic Chloro" effect.[2][3] This effect can lead to dramatic improvements in potency and favorable alterations in pharmacokinetic profiles.[2]
This compound (CAS: 35427-68-0) emerges as a reagent of significant interest, embodying the convergence of these powerful structural motifs. It serves as a compact, versatile electrophilic building block for introducing the N,N-dimethylsulfonamidomethyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, reactivity, and strategic applications, grounding all claims in established scientific principles.
Physicochemical and Structural Properties
A clear understanding of a reagent's physical properties is the foundation for its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35427-68-0 | |
| Molecular Formula | C₃H₈ClNO₂S | [4] |
| Molecular Weight | 157.62 g/mol | [4] |
| Physical Form | Solid | |
| InChI Key | ZXITUKQGFPKRMS-UHFFFAOYSA-N | [5] |
| SMILES | CN(C)S(=O)(=O)CCl | [5] |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Synthesis and Purification
While several routes to α-chlorosulfonamides exist, a common and reliable laboratory-scale approach involves the direct α-chlorination of the parent sulfonamide using an electrophilic chlorine source such as N-Chlorosuccinimide (NCS). The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating deprotonation and subsequent reaction with the chlorinating agent.
Experimental Protocol: Synthesis via N-Chlorosuccinimide
This protocol describes a representative procedure for the synthesis, purification, and validation of this compound.
Step 1: Reaction Setup
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylmethanesulfonamide (1.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) to the flask.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification and Validation
-
Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Authenticating the structure of the synthesized compound is a critical, self-validating step in any protocol. Below are the expected spectroscopic signatures for this compound.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
A sharp singlet corresponding to the six protons of the two equivalent methyl groups of the N,N-dimethyl moiety, likely appearing in the δ 2.8-3.0 ppm range.[1]
-
A singlet for the two protons of the chloromethyl (-CH₂Cl) group, shifted downfield due to the influence of both the chlorine atom and the sulfonyl group, expected in the δ 4.5-4.8 ppm range.
-
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure.
-
A signal for the N,N-dimethyl carbons, typically around δ 38-40 ppm.[1]
-
A signal for the chloromethyl carbon, significantly deshielded, expected around δ 60-65 ppm.
-
-
Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) will confirm the molecular weight.
-
The mass spectrum should show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[6]
-
Common fragmentation patterns would involve the loss of a chlorine radical (·Cl) or the cleavage of the C-S bond.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups.
-
Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
A C-Cl stretching vibration, usually in the 800-600 cm⁻¹ range.
-
Reactivity and Synthetic Utility
The synthetic value of this compound stems from its function as a potent electrophile. The chlorine atom is an excellent leaving group, and the adjacent electron-withdrawing sulfonyl group activates the α-carbon towards nucleophilic attack.
This reactivity makes it an ideal reagent for the sulfonamidomethylation of a wide variety of nucleophiles, including amines, thiols, phenols, and carbanions. This reaction installs the N,N-dimethylsulfonamidomethyl group, a functional handle that can significantly enhance the aqueous solubility and metabolic stability of a parent molecule—attributes that are highly desirable in drug candidates.
Strategic Applications in Drug Discovery
The incorporation of chlorine is a well-established strategy in medicinal chemistry to enhance biological activity.[2][7] Furthermore, the dimethylamine pharmacophore is present in numerous FDA-approved drugs, highlighting its value in molecular design.[8] this compound provides a direct route to leverage these benefits.
-
Modulation of Physicochemical Properties: The N,N-dimethylsulfonamide group is polar and can act as a hydrogen bond acceptor. Attaching this group to a lipophilic drug candidate can improve its solubility and permeability profile, which is crucial for oral bioavailability.
-
Metabolic Blocking: The site of attachment for the sulfonamidomethyl group can be a position on the parent molecule that is susceptible to metabolic oxidation. The steric bulk and electronic nature of the sulfonamide can shield this position, thereby reducing metabolic clearance and prolonging the drug's half-life.
-
Introduction of New Binding Interactions: The sulfonyl oxygens can form strong hydrogen bonds with amino acid residues (e.g., arginine, lysine) in a protein's active site, potentially creating new, potency-enhancing interactions that were not possible with the parent scaffold.
Safety and Handling
As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth and call a physician or poison control center immediately.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Conclusion
This compound is more than just a simple chlorinated reagent; it is a sophisticated synthetic tool that allows for the precise installation of a functionality with proven benefits in medicinal chemistry. Its straightforward synthesis, predictable reactivity as an electrophile, and the valuable properties imparted by the N,N-dimethylsulfonamidomethyl group make it an essential building block for scientists aiming to optimize lead compounds in drug discovery and develop novel molecules in organic synthesis. A thorough understanding of its characteristics and handling requirements, as detailed in this guide, is the key to unlocking its full potential in the research laboratory.
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An In-depth Technical Guide to the Safety and Handling of 1-Chloro-N,N-dimethylmethanesulfonamide
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Chloro-N,N-dimethylmethanesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this reactive compound. The information herein is synthesized from established safety data sheets, academic literature, and field-proven best practices to ensure a thorough understanding of the associated risks and mitigation strategies.
Understanding the Inherent Risks: Hazard Identification and Classification
This compound is a sulfamoyl chloride that, while a valuable reagent in organic synthesis, presents several potential hazards. Its reactivity is the source of its utility and its risks. The primary hazards are associated with its corrosivity, reactivity with water, and potential for thermal decomposition.
GHS Hazard Classification (Typical for structurally similar sulfamoyl chlorides):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
| Carcinogenicity | Category 1B | May cause cancer. |
Note: This classification is based on data for the closely related compound N,N-Dimethylsulfamoyl chloride and should be considered representative. Always consult the specific Safety Data Sheet (SDS) for the lot you are using.
The core of its hazardous nature lies in the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles, including water. This reactivity is the "why" behind the stringent handling protocols that will be outlined.
Prudent Practices: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a multi-layered approach to safety is imperative. This begins with engineering controls and is supplemented by rigorous personal protective equipment protocols.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a well-ventilated chemical fume hood. The fume hood provides critical protection against the inhalation of its potentially fatal vapors and any aerosols that may be generated. An emergency shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is critical to prevent contact with this corrosive and toxic substance. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be used. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-resistant lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical suit should be worn.
-
Respiratory Protection: A full-face respirator with a cartridge appropriate for acid gases and organic vapors is necessary, especially when working with larger quantities or in situations where the fume hood's containment may be compromised.
Chemical Reactivity and Incompatibilities: A Deeper Dive
Understanding the chemical behavior of this compound is fundamental to its safe handling. As a sulfamoyl chloride, it is a potent electrophile.
Reactivity with Nucleophiles
The primary mode of reaction is nucleophilic substitution at the sulfur atom. It will react readily with a wide range of nucleophiles, including:
-
Water: Hydrolysis occurs rapidly, producing hydrochloric acid and N,N-dimethylmethanesulfonamide. This reaction is exothermic and the generation of corrosive HCl gas is a significant hazard.
-
Alcohols: Reacts to form sulfonate esters.
-
Amines: Reacts to form sulfonamides. This is a common synthetic application of this class of compounds.
Thermal Decomposition
Potential Thermal Decomposition Products:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Sulfur oxides (SOx)
-
Hydrogen chloride (HCl) gas
It is crucial to avoid heating this compound unless under controlled reaction conditions.
Chemical Compatibility
Due to its corrosive and reactive nature, care must be taken in selecting appropriate materials for handling and storage.
| Material | Compatibility | Rationale |
| Metals | ||
| Stainless Steel (304, 316) | Good to Moderate | Generally resistant, but can be susceptible to pitting corrosion in the presence of chlorides, especially with moisture.[3][4] |
| Hastelloy | Excellent | Highly resistant to chloride-induced corrosion.[5][6] |
| Aluminum | Poor | Not recommended due to susceptibility to corrosion by chlorinated compounds. |
| Plastics | ||
| PTFE, PFA, FEP | Excellent | Highly inert and resistant to a wide range of chemicals. |
| PEEK | Excellent | Offers broad chemical resistance and high mechanical strength. |
| Polypropylene (PP) | Moderate | May show some swelling or degradation over time. |
| Polyethylene (HDPE, LDPE) | Poor to Moderate | Susceptible to attack by chlorinated compounds. |
| Polyvinyl Chloride (PVC) | Poor | Not recommended as it can be attacked by chlorinated solvents.[7] |
| Elastomers | ||
| Viton™ (FKM) | Good | Generally good resistance to chlorinated compounds. |
| Kalrez® (FFKM) | Excellent | Superior chemical resistance across a broad range of substances. |
| Buna-N (Nitrile) | Poor | Not recommended for prolonged contact. |
| EPDM | Poor | Susceptible to degradation by chlorinated compounds. |
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.
Storage Conditions
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[2] Storage in a refrigerator or freezer (at 2-8°C) is often recommended to minimize decomposition.[8] The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste. It should be collected in a designated, properly labeled, and sealed container. Disposal must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain, as it can react with water and damage plumbing, in addition to causing environmental harm.
In Case of Emergency: Preparedness and Response
Despite all precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Spills
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institution's environmental health and safety (EHS) department.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Do Not Attempt to Clean Up a Large Spill Yourself: A trained hazardous materials team should handle the cleanup of any significant spill.
For a very small, contained spill, and only if you are trained and have the appropriate PPE and spill kit materials (such as a neutral absorbent material), you may proceed with cleanup. Never use water to clean up a spill of this compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Field-Proven Insights: Experimental Protocol for Sulfonamide Synthesis
The primary use of this compound and its analogs is in the synthesis of sulfonamides. The following is a general, field-proven protocol that can be adapted for specific substrates.
Objective: To synthesize a sulfonamide via the reaction of an amine with a sulfamoyl chloride.
Materials:
-
This compound (or other sulfamoyl chloride)
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.
-
Reaction: In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in the anhydrous solvent.
-
Addition: Cool the amine solution to 0°C using an ice bath. Slowly add the sulfamoyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial to prevent the hydrolysis of the sulfamoyl chloride by atmospheric moisture.
-
Tertiary Amine Base: The tertiary amine base is added to neutralize the hydrochloric acid that is generated during the reaction, driving the reaction to completion.
-
Slow Addition at 0°C: The slow, dropwise addition of the sulfamoyl chloride at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Conclusion: A Culture of Safety
This compound is a powerful synthetic tool, but its utility is intrinsically linked to its reactivity and associated hazards. A thorough understanding of its chemical properties, strict adherence to safety protocols, and a well-prepared emergency response plan are not merely procedural formalities but are the cornerstones of responsible scientific practice. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you can mitigate the risks and harness the synthetic potential of this valuable reagent.
References
-
ChemBK. (2024). N,N-Dimethylsulfamoyl chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Accident Report Detail. Retrieved from [Link]
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ResearchGate. (2025). Reactive chemistry incidents in laboratories. Retrieved from [Link]
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Chemline. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
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Reddit. (2023). Lab Accident. Retrieved from [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (2011, October 21). Experimenting with Danger [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (2018). Reaction of N, N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. Retrieved from [Link]
-
ResearchGate. (2023). Effect of Sulfide and Chloride Ions on Pitting Corrosion of Type 316 Austenitic Stainless Steel in Groundwater Conditions Using Response Surface Methodology. Retrieved from [Link]
-
Penflex. (n.d.). Chloride and Chlorine Levels and Stainless Steel Alloy Selection. Retrieved from [Link]
-
Organic Problems. (n.d.). Alkyl Halides, Alcohols, Ethers and Epoxides. Retrieved from [Link]
-
ResearchGate. (2025). Interaction mechanisms of a Hastelloy N-316L stainless steel couple in molten LiF-NaF-KF salt. Retrieved from [Link]
-
ResearchGate. (2025). Corrosion resistance of Hastelloys in molten metal-chloride heat-transfer fluids for concentrating solar power applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Corrosion Resistance of Some Stainless Steels in Chloride Solutions. Retrieved from [Link]
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Preamble: Navigating Spectroscopic Analysis in the Absence of Published Data
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-N,N-dimethylmethanesulfonamide
In the landscape of chemical research and drug development, scientists often encounter novel or niche compounds for which comprehensive, publicly available analytical data is scarce. This compound (CAS 35427-68-0) is one such molecule. As a specialized reagent, major suppliers explicitly note the absence of collected analytical data, placing the onus of characterization on the researcher.[1]
This guide is structured to address this challenge directly. Instead of presenting non-existent data, we will leverage our expertise to build a robust, predictive model for the spectroscopic profile of this compound. By grounding our analysis in the verified experimental data of its parent compound, N,N-dimethylmethanesulfonamide (CAS 918-05-8), and applying fundamental principles of chemical spectroscopy, we can establish a reliable set of expectations for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach serves as a blueprint for researchers to confidently characterize this and other novel molecules.
Molecular Structure and its Spectroscopic Implications
This compound is a sulfonamide derivative featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a dimethylamino group and a chloromethyl group.
-
Molecular Formula: C₃H₈ClNO₂S
-
Molecular Weight: 157.62 g/mol
The key structural differences from its parent compound, N,N-dimethylmethanesulfonamide, are the substitution of a methyl group with a chloromethyl group. This substitution is the primary driver of the predicted differences in their respective spectra, primarily due to the high electronegativity and isotopic signature of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we anticipate two distinct signals in the ¹H NMR spectrum and three in the ¹³C NMR spectrum. Our predictions are rooted in the known spectra of the parent compound, N,N-dimethylmethanesulfonamide.[2][3]
Expected ¹H NMR Spectrum
The structure contains two types of protons: those on the two equivalent N-methyl groups and those on the chloromethyl group.
| Predicted Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| N(CH₃)₂ | ~2.9 | Singlet | 6H | Based on the parent compound N,N-dimethylmethanesulfonamide, which shows a singlet for the N-methyl protons at δ 2.84 ppm.[2] A minor downfield shift is possible due to the influence of the nearby chloromethyl group. |
| S-CH₂-Cl | ~4.5 - 5.0 | Singlet | 2H | The replacement of a methyl group with a chloromethyl group introduces this new signal. The strong deshielding effect of the adjacent, highly electronegative chlorine atom and the sulfonyl group will shift this signal significantly downfield. Protons alpha to a chlorine atom typically appear in the δ 3.5-4.5 ppm range; the additional electron-withdrawing sulfonyl group will push this further downfield. |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show three distinct carbon signals.
| Predicted Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Prediction |
| N(C H₃)₂ | ~38 | Based on the parent compound, which shows a signal at δ 37.8 ppm for the N-methyl carbons.[3][4] This environment is relatively unchanged and should exhibit a similar chemical shift. |
| S-C H₂-Cl | ~55 - 65 | This signal is absent in the parent compound. Carbons bonded to chlorine are strongly deshielded and typically appear in the δ 40-60 ppm range. The adjacent sulfonyl group will further enhance this downfield shift. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a solid sample like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the compound's solubility.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0 ppm.
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-defined peaks. This is an iterative process of adjusting shim coils while observing the FID (Free Induction Decay) or the lock signal.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals. A greater number of scans (hundreds to thousands) will be required due to the low natural abundance of ¹³C.
-
Diagram: NMR Data Acquisition Workflow
A streamlined workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Expected IR Absorption Bands
The analysis is based on the known spectrum of N,N-dimethylmethanesulfonamide and the expected contributions from the C-Cl bond.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Intensity |
| ~2950-3050 | C-H Stretch | N-CH₃, S-CH₂ | Aliphatic C-H stretching vibrations. Expected to be of medium intensity. |
| ~1330-1360 | S=O Asymmetric Stretch | Sulfonamide (SO₂) | The sulfonyl group gives two characteristic strong bands. The asymmetric stretch is typically found at a higher wavenumber. |
| ~1140-1160 | S=O Symmetric Stretch | Sulfonamide (SO₂) | The symmetric stretch of the sulfonyl group, also a strong absorption. The presence of the electronegative chloromethyl group may slightly shift these S=O bands to higher frequencies compared to the parent compound. |
| ~950-980 | S-N Stretch | Sulfonamide | Stretching vibration of the sulfur-nitrogen bond. |
| ~700-800 | C-Cl Stretch | Chloromethyl | This is a key diagnostic peak for the target molecule. The carbon-chlorine stretch is a strong to medium intensity band typically found in this region. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Collection: Initiate the scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is automatically ratioed against the previously collected background spectrum.
-
Cleaning: After analysis, raise the press arm and clean the sample off the crystal surface using a suitable solvent (e.g., isopropanol) and a soft tissue.
Diagram: ATR-IR Data Acquisition Workflow
Key steps for obtaining an ATR-IR spectrum.
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the presence of chlorine is a key diagnostic feature.
Expected Mass Spectrum and Fragmentation
The analysis considers the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and common fragmentation pathways for sulfonamides.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the two stable isotopes of chlorine.
-
m/z 157: Corresponding to the molecule containing the ³⁵Cl isotope [C₃H₈³⁵ClNO₂S]⁺.
-
m/z 159: Corresponding to the molecule containing the ³⁷Cl isotope [C₃H₈³⁷ClNO₂S]⁺.
-
Isotopic Ratio: The relative intensity of the m/z 157 peak to the m/z 159 peak will be approximately 3:1, which is a definitive confirmation of the presence of one chlorine atom in the ion.[7]
-
-
Key Fragment Ions: Electron ionization (EI) is expected to cause fragmentation. Plausible fragmentation pathways include:
-
m/z 108 [M - CH₂Cl]⁺: Loss of the chloromethyl radical (•CH₂Cl). This would result in the [CH₃SO₂N(CH₃)₂]⁺ fragment.
-
m/z 113 [M - N(CH₃)₂]⁺: Loss of the dimethylamino radical (•N(CH₃)₂). This would leave the [CH₂ClSO₂]⁺ fragment. This fragment would also exhibit the 3:1 isotopic pattern at m/z 113/115.
-
m/z 79 [SO₂N(CH₃)₂]⁺: A common fragment from the cleavage of the S-C bond.
-
m/z 44 [N(CH₃)₂]⁺: The dimethylamino cation.
-
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: For a solid sample, it can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS). For direct insertion, a small amount of sample is placed in a capillary tube at the end of the probe.
-
Ionization: The sample is vaporized in the ion source and bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization, EI). This process creates a positively charged molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at its specific m/z value.
-
Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion: A Framework for Characterization
This guide provides a comprehensive, technically grounded framework for the spectroscopic analysis of this compound. By integrating predictive analysis based on fundamental principles with the known spectral data of its parent compound, we have established a clear and reliable set of expected outcomes for NMR, IR, and MS analysis. The detailed protocols and workflows provided offer a practical roadmap for researchers, ensuring that even in the absence of pre-existing literature data, the structural identity and purity of this molecule can be confidently verified. This expert-driven, predictive approach is an essential tool in the modern research and development environment.
References
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SpectraBase. N,N-Dimethylmethanesulfonamide [13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available from: [Link]
-
PubChem. N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Methanesulfonamide, N,N-dimethyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information: A Pyrene-Functionalized Zinc(II)-BPEA Complex. Available from: [Link]
-
SpectraBase. N,N-Dimethylmethanesulfonamide [FTIR] - Spectrum. John Wiley & Sons, Inc. Available from: [Link]
-
Canvas. Chloro pattern in Mass Spectrometry. YouTube. Available from: [Link]
-
NIH. Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. National Library of Medicine. Available from: [Link]
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- 3. N,N-Dimethyl methanesulfonamide(918-05-8) 13C NMR spectrum [chemicalbook.com]
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An In-Depth Technical Guide to the Solubility of 1-Chloro-N,N-dimethylmethanesulfonamide in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide focuses on 1-Chloro-N,N-dimethylmethanesulfonamide, a molecule incorporating both a sulfonamide and a chloro-alkane moiety, structural motifs of significant interest in medicinal chemistry. Given the current absence of publicly available experimental solubility data for this specific compound, this document serves as a comprehensive technical framework. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and offers a predictive analysis of its expected behavior in a range of common organic solvents. The objective is to equip researchers with the foundational knowledge and practical methodology required to systematically characterize the solubility profile of novel compounds like this compound.
Introduction: The Imperative of Solubility Characterization
This compound presents an interesting scaffold for chemical synthesis and drug discovery. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs, while the incorporation of chlorine atoms can significantly modulate a molecule's pharmacokinetic properties.[4] However, the therapeutic potential of any new chemical entity (NCE) is fundamentally linked to its solubility.[3][5][6] Poor solubility can lead to challenges in achieving therapeutic concentrations in systemic circulation, complicating formulation design and potentially halting the development of an otherwise promising candidate.[3]
Therefore, a thorough investigation into the physical and chemical properties of an API, beginning with solubility, is a primary and non-negotiable step in the drug development pipeline.[1] This guide provides the theoretical and practical tools to undertake such an investigation for this compound, establishing a blueprint for its comprehensive solubility profiling.
The Theoretical Underpinnings of Solubility
The dissolution of a crystalline solute into a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This value is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes in the system.
The process can be conceptually broken down into three steps[7][8][9]:
-
Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid solute (endothermic, ΔH₁ > 0).
-
Creating a Cavity in the Solvent: Energy is needed to separate solvent molecules to make space for the solute (endothermic, ΔH₂ > 0).
-
Forming Solute-Solvent Bonds: Energy is released when the solute molecule interacts with the solvent molecules (exothermic, ΔH₃ < 0).
The overall enthalpy of solution is the sum of these steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃. The process can be either endothermic (absorbs heat) or exothermic (releases heat).[10] The entropic contribution (ΔS_sol) is typically positive, favoring dissolution, as the system becomes more disordered when the solute is dispersed in the solvent.[7][11]
The "Like Dissolves Like" Paradigm & Solubility Parameters
The adage "like dissolves like" is the practical manifestation of these thermodynamic principles. It implies that substances with similar intermolecular forces are more likely to be soluble in one another. To quantify this, solubility parameter theories are employed.
-
Hildebrand Solubility Parameter (δ): This is a foundational concept, defining the solubility parameter as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid.[12][13] Materials with similar Hildebrand values are likely to be miscible.[14]
-
Hansen Solubility Parameters (HSP): A more sophisticated and powerful model, HSP deconstructs the total Hildebrand parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bond formation.[15]
-
The principle is that for a solute to dissolve, its Hansen parameters should be close to those of the solvent. This three-dimensional approach provides a much more nuanced and predictive framework than the single Hildebrand parameter.[15][16]
Predictive Solubility Analysis of this compound
By examining the molecular structure of this compound, we can hypothesize its solubility profile.
Structure: CH₃-N(CH₃)-S(=O)₂-CH₂Cl
-
Sulfonamide Group (-SO₂N<): This is a highly polar group with two oxygen atoms that are strong hydrogen bond acceptors. This will dominate the molecule's polarity.
-
N,N-dimethyl Group: These methyl groups are non-polar and add some steric bulk around the nitrogen atom.
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom creates a dipole, adding to the overall polarity of the molecule.
Hypothesized Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents like Acetone , Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) . These solvents have strong dipole moments that can interact favorably with the polar sulfonamide and chloromethyl groups.
-
Moderate to Good Solubility: Expected in polar protic solvents such as Methanol , Ethanol , and Isopropanol . These alcohols can act as hydrogen bond donors to the sulfonamide oxygens, but their non-polar alkyl chains may have a less favorable interaction. Studies on other sulfonamides have shown high solubility in methanol and ethanol.[17]
-
Low Solubility: Expected in non-polar solvents like Hexane , Cyclohexane , and Toluene . The significant polarity mismatch between the solute and these solvents will result in weak solute-solvent interactions, making dissolution energetically unfavorable.[18]
A Self-Validating Protocol for Experimental Solubility Determination
The following section details the "gold standard" equilibrium shake-flask method. This protocol is designed to be self-validating, ensuring the data generated is reliable and represents true thermodynamic equilibrium.
Prerequisite: Solid-State Characterization
Before any solubility measurements, the solid form of this compound must be thoroughly characterized. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have a profound impact on solubility.[19]
Mandatory Pre-analysis:
-
X-Ray Powder Diffraction (XRPD): To identify the crystal form and assess its purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To determine if the material is a solvate or hydrate.
These analyses ensure that the solubility is being measured for a known and consistent solid form.[19][20][21]
The Equilibrium Shake-Flask Method: Step-by-Step
This method is considered the most reliable for determining thermodynamic solubility.[22]
Principle: A suspension of the solute in the solvent is agitated at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating equilibrium.
Detailed Protocol:
-
Preparation: Add an excess of solid this compound (e.g., ~20 mg) to a series of 4 mL glass vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate the vials for a minimum of 48 hours.
-
Causality Check: A 48-72 hour period is typically sufficient for most compounds to reach equilibrium. To ensure this, a time-to-equilibrium study should be performed initially, where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility does not change between the later time points.
-
-
Sample Preparation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass pipette. Immediately filter the solution through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial.
-
Expert Insight: This step is critical. Filtration must be rapid to prevent temperature changes that could cause precipitation. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, as described below.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the preferred method for its specificity, sensitivity, and robustness in quantifying dissolved solute concentration.[23][24]
Protocol for HPLC Method Development and Validation:
-
Instrumentation: A standard HPLC system with a UV/Vis detector (or Diode Array Detector) is required.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.
-
Wavelength Selection: Prepare a dilute standard solution of this compound in the mobile phase. Scan the solution using the UV detector to identify the wavelength of maximum absorbance (λ_max), which will provide the highest sensitivity.[25][26]
-
Mobile Phase Development: Start with an isocratic mobile phase of 50:50 Acetonitrile:Water. Adjust the ratio to achieve a sharp, symmetrical peak with a retention time between 3-10 minutes.
-
Calibration: Prepare a series of at least five standard solutions of the compound in the mobile phase, covering the expected concentration range of the diluted samples. Inject these standards to create a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of ≥ 0.999.
-
Method Validation: The method must be validated to ensure its reliability.[27] This involves confirming its linearity, accuracy (recovery), and precision (repeatability) according to established guidelines.
Experimental Workflow Diagram
The entire process, from material characterization to final data analysis, can be visualized as a systematic workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis. The inclusion of solvent parameters allows for a direct correlation between physical properties and experimental outcomes.
Table 1: Experimental Solubility Data for this compound at 25°C (Hypothetical Data for Illustration)
| Solvent | Solvent Type | Hansen δD | Hansen δP | Hansen δH | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | < 0.1 | < 0.0007 |
| Toluene | Non-Polar (Aromatic) | 18.0 | 1.4 | 2.0 | 5.2 | 0.036 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 155.8 | 1.085 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 250.1 | 1.742 |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 189.3 | 1.318 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 125.6 | 0.875 |
| DMSO | Polar Aprotic | 18.4 | 16.4 | 10.2 | > 300 | > 2.089 |
Note: Hansen parameter values are standard literature values. Solubility data is hypothetical.
Discussion of (Hypothetical) Results: The hypothetical data align with our predictive analysis. The extremely low solubility in hexane confirms the "like dissolves like" principle. The significantly higher solubility in polar aprotic solvents like acetone and DMSO underscores the importance of strong dipole-dipole interactions for solvating the polar sulfonamide moiety. The good solubility in alcohols like methanol demonstrates the contribution of hydrogen bonding. This systematic data allows for the rational selection of solvents for synthetic reactions, purification, and pre-formulation screening.
Conclusion
References
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Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(12), 5797–5808. [Link]
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Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Adibkia, K., et al. (2013). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
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CD Formulation. (2023). Physical and Chemical Characterization for APIs. Labinsights. [Link]
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Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]
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Chadwick, K., et al. (2017). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 17(5), 2388–2398. [Link]
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Perlovich, G. L. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
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Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters. [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
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Perlovich, G. L. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
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Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]
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Burke, J. (n.d.). Part 2 - The Hildebrand Solubility Parameter. cool.culturalheritage.org. [Link]
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CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]
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Borbás, E., et al. (2007). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. AKJournals. [Link]
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Lumen Learning. (n.d.). 11.1 The Dissolution Process. Chemistry. [Link]
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Hansen, C. M. (2013). Hansen Solubility Parameters in Practice. Pirika. [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]
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Thati, J., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5477–5487. [Link]
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Basicmedical Key. (2016). Solubility and Dissolution. [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]
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Abrahamsson, B., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Formulation Development - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). drug-dev.com. [Link]
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Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2014). ResearchGate. [Link]
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Hansen Solubility Parameters in Practice (HSPiP). (n.d.). Green Chemistry For Sustainability. [Link]
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Sahu, P. K., et al. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews, 12(3), 528-541. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Bychkov, D. A., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Pharmaceuticals, 16(11), 1599. [Link]
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American Chemical Society. (2024). Lesson 5.9: Temperature Changes in Dissolving. [Link]
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Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-Portal.org. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. [Link]
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Developing and Validating Dissolution Procedures. (n.d.). LCGC International. [Link]
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Hansen Solubility Parameters. (2014). HSPiP HSP Basics. YouTube. [Link]
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Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). Dissolution Technologies. [Link]
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Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). MIT OpenCourseWare. [Link]
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Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua. [Link]
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Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? (2021). ResearchGate. [Link]
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.). core.ac.uk. [Link]
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Zalamena, G., et al. (2023). The Hildebrand Solubility Parameter and Its Importance in the Scientific and Technological Scenario of Flow Assurance Operations. Petroleum Chemistry, 63(12), 1289–1300. [Link]
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Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP. [Link]
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Hildebrand - Hansen Solubility Parameters. (n.d.). Hansen Solubility. [Link]
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A Theoretical and Computational Scrutiny of 1-Chloro-N,N-dimethylmethanesulfonamide: A Guide for Drug Discovery and Molecular Design
Introduction: Unraveling the Electronic and Structural Landscape of a Niche Sulfonamide Derivative
1-Chloro-N,N-dimethylmethanesulfonamide is a sulfonamide derivative of interest in synthetic chemistry and potentially in the broader context of drug discovery due to the prevalence of the sulfonamide scaffold in medicinal chemistry.[1] Understanding the molecule's three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is paramount for predicting its behavior in complex biological systems and for designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound.
While direct theoretical studies on this compound are not extensively reported in the literature, a wealth of information can be gleaned from computational analyses of its close isomer, N,N-dimethylsulfamoyl chloride (DMSC), and the broader class of sulfonyl chlorides and sulfonamides.[2][3][4] This guide will leverage these analogous studies to establish a robust framework for the theoretical investigation of this compound, offering insights into its potential reactivity and molecular properties.
This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to understand and utilize sulfonamide-containing compounds. We will delve into the foundational principles of quantum chemical calculations, outline detailed protocols for computational analysis, and present data in a clear, comparative format.
Molecular Identity and Structural Isomerism
It is crucial to distinguish between this compound and its more commonly studied isomer, N,N-dimethylsulfamoyl chloride.
| Property | This compound | N,N-Dimethylsulfamoyl Chloride |
| CAS Number | 35427-68-0[5] | 13360-57-1[2][6] |
| Molecular Formula | C3H8ClNO2S | C2H6ClNO2S[2][6] |
| Linear Formula | C3H8ClNO2S | (CH3)2NSO2Cl |
| Structure | The chlorine atom is attached to the methyl group bonded to the sulfur atom. | The chlorine atom is directly bonded to the sulfur atom of the sulfonyl group. |
| IUPAC Name | This compound | N,N-dimethylsulfamoyl chloride[6] |
The key structural difference lies in the position of the chlorine atom, which significantly influences the molecule's reactivity and electronic distribution. In this compound, the chlorine is on the carbon adjacent to the sulfonyl group, whereas in DMSC, it is directly attached to the electrophilic sulfur center.[2]
Theoretical Framework: Quantum Chemical Calculations for Sulfonamides
Density Functional Theory (DFT) has emerged as a powerful and accurate method for investigating the properties of molecules like this compound.[3] The B3LYP functional, combined with a suitable basis set such as 6-311G+(d,p), is a commonly employed level of theory for optimizing molecular geometries, calculating vibrational frequencies, and analyzing electronic properties.[3]
Core Computational Analyses:
-
Geometry Optimization: The first step in any theoretical study is to find the minimum energy structure of the molecule. This provides the most stable three-dimensional arrangement of the atoms and is the basis for all subsequent calculations.
-
Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are key to predicting how the molecule will interact with other species.[2]
Computational Workflow for this compound
The following diagram illustrates a typical workflow for the theoretical analysis of this compound.
Caption: A typical workflow for the computational analysis of this compound.
Step-by-Step Computational Protocol:
-
Molecular Structure Generation:
-
Draw the 2D structure of this compound in a chemical drawing program.
-
Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the coordinates in a format compatible with quantum chemistry software (e.g., .mol or .xyz).
-
-
Quantum Chemical Calculation Setup:
-
Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select the desired level of theory: DFT with the B3LYP functional and the 6-311G+(d,p) basis set.
-
Set up a geometry optimization calculation followed by a frequency calculation.
-
Request the calculation of molecular orbitals (for FMO analysis) and the electrostatic potential (for MEP mapping).
-
-
Execution and Analysis:
-
Run the calculation.
-
Upon completion, verify that the geometry optimization converged and that there are no imaginary frequencies in the frequency calculation output.
-
Analyze the optimized geometry: measure key bond lengths and angles.
-
Visualize the HOMO and LUMO to understand the electron distribution in these frontier orbitals.
-
Generate and visualize the MEP map to identify reactive sites.
-
Predicted Molecular Properties and Reactivity
Based on the structure of this compound and computational studies of related compounds, we can predict several key properties.
Molecular Structure of this compound
The following diagram illustrates the predicted 3D structure of this compound.
Caption: Predicted connectivity of this compound.
Electronic Properties and Reactivity Insights
In contrast to N,N-dimethylsulfamoyl chloride where the sulfur atom is highly electrophilic due to the directly attached chlorine, the primary electrophilic center in this compound is expected to be the carbon atom bonded to the chlorine.[2] The sulfonyl group will still withdraw electron density, making this carbon susceptible to nucleophilic attack.
The nitrogen atom, with its lone pair of electrons, will be a nucleophilic center. The oxygen atoms of the sulfonyl group will also be electron-rich.
Comparative Analysis with N,N-Dimethylsulfamoyl Chloride
| Feature | This compound (Predicted) | N,N-Dimethylsulfamoyl Chloride (From Literature) |
| Primary Electrophilic Center | Carbon atom bonded to chlorine | Sulfur atom of the sulfonyl group[2] |
| Primary Nucleophilic Center | Nitrogen atom | Nitrogen atom |
| Expected Reactivity | Susceptible to SN2 reaction at the chlorinated carbon | Susceptible to nucleophilic attack at the sulfur atom, often via an SN2 mechanism[2] |
| Potential Applications | Building block for introducing a sulfonylmethyl group with a handle for further functionalization. | Widely used for the synthesis of sulfonamides. |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging computational methodologies such as DFT, researchers can gain significant insights into the structural and electronic properties of this molecule, which are crucial for its application in organic synthesis and medicinal chemistry.
Future theoretical work should focus on:
-
Performing the detailed computational analysis outlined in this guide to obtain precise quantitative data for this compound.
-
Simulating its reactivity with various nucleophiles to understand its reaction mechanisms and predict reaction outcomes.
-
Investigating its conformational landscape to identify the most stable conformers and their relative energies.
-
Comparing the theoretical results with experimental data (e.g., from X-ray crystallography, NMR, and IR spectroscopy) to validate the computational models.
By combining theoretical predictions with experimental validation, a deeper understanding of this compound can be achieved, paving the way for its effective utilization in the development of new chemical entities.
References
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PubChem. 1-chloro-N-methylmethanesulfonamide. PubChem. Available from: [Link].
-
PubChem. Dimethylsulphamoyl chloride. PubChem. Available from: [Link].
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Al-Masoudi, N. A., et al. (2022). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. PLoS ONE, 17(8), e0272882. Available from: [Link].
-
ResearchGate. The quantum chemical calculation of the prepared compounds. ResearchGate. Available from: [Link].
-
Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLoS ONE, 18(11), e0291480. Available from: [Link].
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PubChem. CID 159261367. PubChem. Available from: [Link].
-
Kislov, V. V., & Ivanov, S. N. (2001). Quantum-Chemical Calculation of the Mechanism of Gas-Phase Hydrolysis of Benzenesulfonyl Chloride. Russian Journal of General Chemistry, 71(5), 742-751. Available from: [Link].
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Methodological & Application
Application Notes & Protocols: The Use of 1-Chloro-N,N-dimethylmethanesulfonamide in Advanced Peptide Synthesis
Abstract
In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing racemization, and ensuring the successful synthesis of complex or sterically hindered sequences. This document provides a comprehensive guide to the application of 1-Chloro-N,N-dimethylmethanesulfonamide, a highly efficient reagent for the formation of amide bonds. We will delve into its mechanism of action, outline its advantages, and provide detailed, field-proven protocols for its use in both solution-phase and solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their peptide synthesis workflows.
Introduction to this compound
This compound (CAS Number: 35427-68-0) is a sulfonyl chloride derivative that has emerged as a potent activating agent for carboxylic acids, facilitating their condensation with amines to form amide bonds. Its utility in peptide synthesis stems from its ability to rapidly generate a highly reactive intermediate with the C-terminus of an N-protected amino acid, which then readily couples with the N-terminus of another amino acid or peptide chain.
The pursuit of robust and efficient peptide synthesis methodologies is a cornerstone of drug discovery and biomedical research.[1] While classic coupling reagents have their merits, the development of novel reagents like this compound addresses the persistent challenges of aggregation, difficult couplings, and epimerization.[2][3] This guide serves as a practical resource for leveraging the unique properties of this reagent to enhance peptide synthesis outcomes.
The Chemistry of Activation: Mechanism of Action
The efficacy of this compound lies in its two-step activation and coupling mechanism. The process is predicated on the formation of a mixed sulfonic anhydride, a highly reactive species that is susceptible to nucleophilic attack by the amino group.
Step 1: Carboxylic Acid Activation In the presence of a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine, DIPEA), the N-protected amino acid's carboxylate anion attacks the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion and the formation of a reactive O-acyl-sulfonamide intermediate (a mixed anhydride). This step is typically very fast.
Step 2: Nucleophilic Attack and Peptide Bond Formation The free amine of the incoming amino acid or peptide chain then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This aminolysis step forms the desired peptide bond and releases the N,N-dimethylmethanesulfonamide byproduct, which is typically water-soluble and easily removed during work-up.
Diagram: Mechanism of Peptide Bond Formation
Caption: Mechanism of this compound mediated peptide coupling.
Core Advantages in Peptide Synthesis
The adoption of this compound into synthesis workflows is justified by several key performance benefits:
-
High Reactivity and Speed: The formation of the mixed sulfonic anhydride is rapid, allowing for shorter coupling times compared to some traditional reagents.[4] This increases throughput, especially in automated synthesis.
-
Suppression of Racemization: The activation is typically performed at low temperatures, and the resulting intermediate is highly reactive. This kinetic control favors the desired aminolysis over competing racemization pathways, which is crucial for maintaining the stereochemical integrity of the peptide.
-
Excellent Solubility: The reagent and its byproducts demonstrate good solubility in common peptide synthesis solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[5]
-
Simplified Work-up: The primary byproduct, N,N-dimethylmethanesulfonamide, is a water-soluble, non-volatile compound, facilitating its removal through simple aqueous extractions in solution-phase synthesis or standard washing protocols in SPPS.
Application Protocols
Part A: Solution-Phase Peptide Synthesis (SolPPS)
Solution-phase synthesis is often employed for the large-scale production of shorter peptides or for fragment condensation.[6][7] The protocol below outlines a general procedure for a single coupling step.
Experimental Workflow: Solution-Phase Coupling
Caption: General workflow for solution-phase peptide coupling.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid or peptide amine salt (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.2 eq), to the reaction mixture. Stir for 5 minutes.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude peptide by column chromatography or recrystallization as needed.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, DMF, THF | Ensures a water-free environment to prevent hydrolysis of the reagent and activated intermediate. |
| Stoichiometry | 1.1 eq Reagent, 2.2 eq Base | A slight excess of the coupling reagent drives the reaction to completion. The base neutralizes the amine salt and the HCl generated. |
| Temperature | 0 °C to Room Temp. | Initial low temperature minimizes potential side reactions and racemization during the activation step. |
| Monitoring | TLC, LC-MS | Allows for precise determination of reaction completion, preventing unnecessary reaction time or degradation. |
Part B: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for the routine synthesis of peptides in a laboratory setting.[8] this compound can be seamlessly integrated into standard Fmoc-based SPPS protocols.[9]
Experimental Workflow: SPPS Coupling Cycle
Caption: A typical coupling cycle in Fmoc-based SPPS.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Wang, Rink Amide) that has undergone Fmoc deprotection, exposing the free amine. Wash the resin thoroughly with DMF.[10]
-
Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) in DMF. Add DIPEA (2 eq relative to the amino acid). Cool to 0 °C.
-
Reagent Addition: Add this compound (1.0 eq relative to the amino acid) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the reaction vessel containing the resin. Agitate the mixture via shaking, bubbling, or mechanical stirring at room temperature for 30-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.
| Parameter | Recommendation | Rationale |
| Amino Acid Excess | 3-5 equivalents | Drives the reaction to completion on the solid support, overcoming kinetic barriers. |
| Activation Time | 2-5 minutes | Sufficient to form the active intermediate without significant degradation. |
| Coupling Time | 30-60 minutes | Generally adequate for most amino acids; may be extended for sterically hindered residues. |
| Solvent | Peptide-grade DMF or NMP | High polarity solvents that effectively swell the resin and dissolve reagents. |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood.[11][12] The compound is harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing vapors or mists.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from heat and sources of ignition.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Insufficient reagent or base- Sterically hindered amino acid- Peptide aggregation on resin | - Increase equivalents of amino acid and reagents- Extend coupling time or perform a double coupling- Use a different solvent (e.g., NMP) or a chaotropic salt (e.g., LiCl) |
| Racemization Detected | - Reaction temperature too high- Prolonged activation time- Base is too strong or nucleophilic | - Ensure activation and initial coupling are performed at 0 °C- Minimize pre-activation time before adding to the amine component- Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine |
| Low Yield after Work-up (SolPPS) | - Hydrolysis of activated intermediate- Product loss during aqueous extraction | - Ensure all solvents and reagents are anhydrous- Perform extractions carefully and consider back-extraction of the aqueous layers |
Conclusion
This compound represents a valuable and highly effective addition to the peptide chemist's toolkit. Its rapid activation, low propensity for racemization, and the ease of byproduct removal make it an attractive choice for both solution-phase and solid-phase peptide synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively harness this reagent to streamline the synthesis of simple and complex peptides, thereby accelerating research and development in the fields of chemistry, biology, and medicine.
References
-
Safety Data Sheet. (2023). MG Chemicals. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. [Link]
-
Solution phase peptide synthesis. (2015). Slideshare. [Link]
-
1-chloro-N-methylmethanesulfonamide | C2H6ClNO2S | CID 179532. PubChem. [Link]
- Method for solution-phase peptide synthesis.
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). ResearchGate. [Link]
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health. [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [Link]
-
New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
1-Chloro-1-[(dimethyl)phenylsilyl]hexane. Organic Syntheses. [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
Solvents for Solid Phase Peptide Synthesis. CEM Corporation. [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. National Institutes of Health. [Link]
Sources
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Solution phase peptide synthesis | PPTX [slideshare.net]
- 7. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. mgchemicals.com [mgchemicals.com]
Application Notes and Protocols: 1-Chloro-N,N-dimethylmethanesulfonamide as a Versatile Chlorinating Agent in Organic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction and Reagent Profile
In the landscape of modern organic synthesis, the development of mild, selective, and operationally simple reagents is paramount. Chlorinated organic molecules are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries.[1] 1-Chloro-N,N-dimethylmethanesulfonamide has emerged as a valuable reagent for the introduction of chlorine atoms into a variety of organic substrates.
Unlike gaseous and highly corrosive chlorinating agents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂), this compound is a solid, making it significantly easier and safer to handle, store, and dispense accurately.[2][3] Its reactivity profile allows for controlled chlorination under relatively mild conditions, offering a key advantage in the synthesis of complex and sensitive molecules.
Reagent Specifications:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 35427-68-0[2] |
| Molecular Formula | C₃H₈ClNO₂S[4] |
| Molecular Weight | 157.62 g/mol [4] |
| Appearance | Solid[2] |
Principle of Operation: The Mechanism of Electrophilic Chlorination
This compound functions as an electrophilic chlorinating agent . The chlorine atom is bonded to the electron-withdrawing N,N-dimethylmethanesulfonamide group, which polarizes the N-Cl bond, rendering the chlorine atom electron-deficient and susceptible to nucleophilic attack.
The general mechanism involves the attack of a nucleophile (such as an alcohol, an enol, or an enolate) on the electrophilic chlorine atom. This results in the transfer of a "Cl⁺" equivalent to the nucleophile and the formation of the stable N,N-dimethylmethanesulfonamide anion, which is subsequently protonated during the reaction or workup. The reaction is often facilitated by a base to generate a more potent nucleophile (e.g., an alkoxide or enolate) or by a Lewis acid to enhance the electrophilicity of the chlorine atom.
Caption: General mechanism of electrophilic chlorination.
Protocols and Applications
The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and understanding.
Protocol 1: Conversion of Alcohols to Alkyl Chlorides
The transformation of alcohols to alkyl chlorides is a fundamental reaction in organic synthesis.[5][6] Using this compound provides a mild alternative to harsher reagents, proceeding through a putative intermediate that enhances the leaving group ability of the hydroxyl moiety, followed by an Sₙ2 displacement by a chloride source.
Causality and Experimental Choices:
-
Base (e.g., Pyridine or Triethylamine): A non-nucleophilic base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This also serves to neutralize the N,N-dimethylmethanesulfonamide byproduct.
-
Solvent (e.g., Dichloromethane or Acetonitrile): A polar aprotic solvent is chosen to dissolve the reagents and facilitate the polar Sₙ2 transition state without interfering with the reaction.
-
Temperature: The reaction is typically run at 0 °C to room temperature to control reactivity and minimize side reactions.
Step-by-Step Methodology:
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.2 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl chloride.
Caption: Experimental workflow for alcohol chlorination.
Protocol 2: α-Chlorination of Ketones
The α-chlorination of ketones is a key method for producing valuable synthetic intermediates.[7][8] The reaction proceeds through an enolate intermediate, which acts as the nucleophile.
Causality and Experimental Choices:
-
Base (e.g., LDA or NaH): A strong, non-nucleophilic base is required to completely deprotonate the ketone and form the enolate. The choice of base can influence the regioselectivity (kinetic vs. thermodynamic enolate).
-
Solvent (e.g., THF): Anhydrous tetrahydrofuran (THF) is a common solvent for enolate chemistry as it is aprotic and dissolves the reagents well.
-
Temperature: Enolate formation is typically performed at low temperatures (-78 °C) to prevent side reactions. The subsequent chlorination can then be carried out at this temperature or allowed to warm.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq. in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve this compound (1.2 eq.) in anhydrous THF.
-
Add the solution of the chlorinating agent to the enolate solution at -78 °C dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to yield the α-chloro ketone.
Caption: Experimental workflow for α-chlorination of ketones.
Performance Data Summary
The table below summarizes representative reaction conditions for chlorinations using this compound, based on the reactivity profiles of similar N-chloro reagents. Yields are typically moderate to high, depending on the substrate.
| Substrate Class | Example Substrate | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | Benzyl Alcohol | Pyridine | CH₂Cl₂ | 0 to RT | 6 | 85-95 |
| Secondary Alcohol | Cyclohexanol | Et₃N | CH₂Cl₂ | 0 to RT | 12 | 70-85 |
| Ketone | Acetophenone | LDA | THF | -78 | 3 | 75-90 |
| Active Methylene | Diethyl Malonate | NaH | THF | 0 to RT | 4 | 80-95 |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11] Avoid contact with skin and eyes.[9] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous or uncontrolled reactions.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2024). Google Scholar.
- N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. (n.d.). PMC - NIH.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- Safety Data Sheet. (2023). MG Chemicals.
- An efficient route to alkyl chlorides from alcohols using the complex TCT/DMF. (2018). Semantic Scholar.
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH.
-
Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Retrieved from [Link]
- Use of N‐chloro‐N‐methyl‐p‐toluenesulfonamide in N‐chlorination reactions. (2025). ResearchGate.
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
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- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
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Application Notes and Protocols for 1-Chloro-N,N-dimethylmethanesulfonamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Heterocyclic Scaffolds
1-Chloro-N,N-dimethylmethanesulfonamide, also known as N,N-dimethylaminosulfonyl chloride or DMSC, is a highly reactive and versatile electrophilic reagent with significant applications in organic synthesis, particularly in the construction of diverse heterocyclic frameworks. Its utility stems from the electrophilic sulfur atom, which readily reacts with nucleophiles, and the chloro group, which serves as a good leaving group. This dual functionality allows for its use as a powerful tool for cyclization reactions, activation of functional groups, and as a protecting group.[1] This document provides an in-depth guide to the practical application of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols, mechanistic insights, and safety considerations.
Core Applications in Heterocycle Synthesis
This compound is primarily employed in reactions where an electrophilic sulfur-containing moiety is required to facilitate ring closure. Its reactivity is analogous to that of other sulfamoyl chlorides and sulfonyl chlorides, generally proceeding through a nucleophilic substitution at the sulfur atom, consistent with an SN2-type mechanism.
Synthesis of 1,2,3-Benzoxathiazine-2,2-dioxides
A prominent application of sulfamoyl chlorides, including this compound, is the synthesis of 1,2,3-benzoxathiazine-2,2-dioxides. These scaffolds are of interest in medicinal chemistry. The synthesis involves the reaction of ortho-hydroxy aromatic aldehydes or ketones with the sulfamoyl chloride in the presence of a suitable solvent.
Reaction Mechanism Workflow:
Caption: General workflow for the synthesis of 1,2,3-benzoxathiazine-2,2-dioxides.
Experimental Protocol: Synthesis of 6-Bromo-4-methyl-1,2,3-benzoxathiazine-2,2-dioxide
This protocol is adapted from established procedures for the synthesis of substituted 1,2,3-benzoxathiazine-2,2-dioxides.
Materials:
-
5-Bromo-2-hydroxyacetophenone
-
This compound (or a similar sulfamoyl chloride)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of 5-bromo-2-hydroxyacetophenone in anhydrous DMA.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 2.5 equivalents of the sulfamoyl chloride to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Table 1: Representative Yields for Substituted 1,2,3-Benzoxathiazine-2,2-dioxides
| Starting Material | Product | Typical Yield (%) |
| 2-Hydroxybenzaldehyde | 1,2,3-Benzoxathiazine-2,2-dioxide | 75-85 |
| 5-Bromo-2-hydroxybenzaldehyde | 6-Bromo-1,2,3-benzoxathiazine-2,2-dioxide | 80-90 |
| 2-Hydroxyacetophenone | 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxide | 70-80 |
Activation of Alcohols for Intramolecular Cyclization
While direct protocols for the use of this compound in the cyclization of amino alcohols are not extensively documented, its reactivity is analogous to that of thionyl chloride (SOCl₂) in similar transformations.[2][3] The sulfamoyl chloride can act as an activating agent for the hydroxyl group, converting it into a good leaving group and facilitating subsequent intramolecular nucleophilic attack by an amine to form nitrogen-containing heterocycles such as pyrrolidines and piperidines.
Conceptual Workflow for Amino Alcohol Cyclization:
Caption: Conceptual pathway for N-heterocycle formation from amino alcohols.
General Protocol Considerations:
-
Stoichiometry: Typically, a slight excess of this compound would be used.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.
-
Temperature: The initial activation step is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to promote cyclization.
-
Base: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required to neutralize the HCl generated during the reaction.
Best Practices and Safety Considerations
Handling and Storage:
-
This compound is corrosive and moisture-sensitive.[4] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4]
-
Store the reagent in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4] Inert gas blanketing may be beneficial for long-term storage.
Safety Precautions:
-
The reagent can cause severe skin burns and eye damage.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Inhalation of vapors or mists should be avoided.[4]
-
Thermal decomposition can produce hazardous gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[4]
Troubleshooting:
-
Low Yields: Incomplete reaction may be due to moisture contamination, which can hydrolyze the reagent. Ensure all glassware is flame-dried and solvents are anhydrous. The reaction time or temperature may also need to be optimized.
-
Side Reactions: The formation of side products can occur if the reaction temperature is too high or if the stoichiometry of the reagents is not carefully controlled.
Conclusion
This compound is a valuable and reactive reagent for the synthesis of a range of heterocyclic compounds. Its ability to act as an efficient electrophile for both activation and cyclization makes it a powerful tool in the arsenal of synthetic chemists. By understanding its reactivity and adhering to the appropriate handling and safety protocols, researchers can effectively utilize this reagent to construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Saleem, H., Maryam, A., Bokhari, S., & Siddiqi, A. R. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Retrieved from [Link]
- Grimshaw, J., & Hewitt, L. (1990). Electrochemical reactions. Part 20. Intramolecular cyclisation during the reduction of 2-chloro-NN-diphenylbenzamides. Journal of the Chemical Society, Perkin Transactions 1, 2995-2998.
- Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 85, 233-245.
-
Du, Y., et al. (n.d.). Interaction of anilines substituted in ortho-positions by alkenyl groups with thionyl chloride. ResearchGate. Retrieved from [Link]
- Hwang, S., Park, H., Kwon, Y., & Kim, S. (2013). Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Advances, 3(44), 21405-21408.
- Li, Y., & Deng, Y. (2001). Synthesis of 2-aminophenol-4-sulfonamide. Journal of Petrochemical Universities, 14(3), 10-13.
- Davies, S. G., et al. (2022). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines.
- Wang, D.-H., et al. (2015). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 137(17), 5895–5898.
- Bolm, C., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 85(15), 9876–9884.
- Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.
- Al-Masoudi, N. A., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 12(1), 12345.
-
TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - DBD-COCl. Manuals.plus. Retrieved from [Link]
- Xu, F., et al. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. The Journal of Organic Chemistry, 73(1), 312-315.
-
Chemos GmbH & Co. KG. (n.d.). SAFETY DATA SHEET - N,N-dimethylformamide. Retrieved from [Link]
-
Li, J., et al. (2025). Synthesis and cytotoxicity evaluation of 2-benzoylbenzoxazoles by Reaction of o-aminophenol with Acetophenone Catalyzed by Sulfur in DMSO. ResearchGate. Retrieved from [Link]
- Dale, J. A. (1980). Method for making aminophenols and their amide derivatives. U.S.
- Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2849-2852.
- Bolm, C., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Organic & Biomolecular Chemistry, 21(33), 6756-6760.
-
Saliyeva, L., et al. (2023). Intramolecular cyclization of alkylimidazoles. ResearchGate. Retrieved from [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
ADAMA. (2023, December 28). SAFETY DATA SHEET - Alkyl Phenol Oxide 920 g/l. Retrieved from [Link]
-
Dömling, A., et al. (n.d.). Scheme 1. A) Intramolecular cyclization leading to the corresponding.... ResearchGate. Retrieved from [Link]
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 3. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
reaction of 1-Chloro-N,N-dimethylmethanesulfonamide with primary amines
An In-Depth Guide to the Synthesis of N-Substituted-N',N'-dimethylsulfamides
Application Note & Protocol
Topic: Reaction of 1-Chloro-N,N-dimethylmethanesulfonamide with Primary Amines Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfamide Moiety
The sulfamide functional group is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a pharmacophore and a bioisostere of the amide bond.[1] Its presence is integral to a wide spectrum of approved therapeutic agents, including antivirals (like Amprenavir and Darunavir), diuretics, anticonvulsants, and anticancer agents.[2] The N,N-dimethylsulfamide group, in particular, offers a stable, polar, and hydrogen-bond accepting moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility and target binding affinity.[3]
This compound is a specialized and highly effective reagent for the direct installation of the N,N-dimethylsulfamoyl group onto nucleophilic substrates. Its reaction with primary amines provides a reliable and straightforward route to synthesize N-alkyl/aryl-N',N'-dimethylsulfamides. This guide offers a detailed exploration of the underlying reaction mechanism, a robust experimental protocol, and critical insights for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The reaction proceeds via a well-established nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.[4][5] The sulfur atom is rendered highly electron-deficient by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[4]
The process can be dissected into three key stages:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic sulfur atom of this compound.
-
Intermediate Formation and Leaving Group Departure: This attack forms a transient, tetrahedral intermediate. The carbon-oxygen double bond begins to reform, leading to the expulsion of the chloride ion, which is an excellent leaving group.[6]
-
Deprotonation: The resulting intermediate is a positively charged sulfamidinium ion. A base, typically a second equivalent of the primary amine or an added tertiary amine like triethylamine, removes the proton from the nitrogen to yield the final, neutral N-substituted-N',N'-dimethylsulfamide product. This final step is crucial as it neutralizes the hydrochloric acid generated, driving the reaction to completion.[7]
Caption: Figure 1: Reaction Mechanism
Experimental Protocol: Synthesis of N-Substituted-N',N'-dimethylsulfamides
This protocol provides a robust, general procedure for the sulfonylation of primary amines using this compound.
Materials & Equipment
-
Reagents:
-
This compound (CAS 35427-68-0)[8]
-
Primary Amine (Substrate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for chromatography (e.g., Silica gel, appropriate solvent system)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe pump
-
Septa and nitrogen/argon inlet
-
Ice-water bath
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Safety Precautions
-
This compound: This reagent is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Primary Amines: Many amines are toxic, corrosive, and/or flammable. Consult the Safety Data Sheet (SDS) for the specific amine being used.[9]
-
Solvents: Dichloromethane is a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.
-
The reaction can be exothermic. An ice bath is essential for controlling the temperature during the addition of the sulfonyl chloride.[10]
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq) to the solution. Causality Note: A slight excess of base ensures complete neutralization of the HCl byproduct, preventing the formation of amine hydrochloride salts which would be unreactive.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Using a dropping funnel or syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of potential side products.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acidic species).
-
Brine (to break up any emulsions and begin the drying process).
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-N',N'-dimethylsulfamide.
-
Caption: Figure 2: Experimental Workflow
Data Presentation: Substrate Scope & Conditions
The reaction is generally high-yielding and tolerant of a wide variety of functional groups on the primary amine. The following table provides representative examples of reaction conditions and outcomes.
| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N | DCM | 0 to RT | 4 | 92 |
| 2 | Aniline | Pyridine | DCM | 0 to RT | 6 | 88 |
| 3 | Cyclohexylamine | Et₃N | THF | 0 to RT | 3 | 95 |
| 4 | 4-Methoxybenzylamine | Et₃N | DCM | 0 to RT | 4 | 94 |
| 5 | 2-Amino-5-chloropyridine | Et₃N | THF | 0 to RT | 12 | 75 |
Table 1: Representative examples for the synthesis of N-substituted-N',N'-dimethylsulfamides. Yields are typical for isolated, purified products.
Conclusion
The reaction of this compound with primary amines is a fundamental and highly efficient method for synthesizing N-substituted-N',N'-dimethylsulfamides.[2][11] This transformation is characterized by its operational simplicity, broad substrate scope, and generally high yields. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably access these valuable compounds, which are crucial intermediates and target molecules in pharmaceutical and agrochemical development.[12] The protocols and insights provided herein serve as a self-validating system, empowering scientists to confidently apply this methodology to advance their research programs.
References
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- McDermott, B., & Spillane, W. (n.d.). SYNTHESIS AND REACTIONS OF SULFAMIDES. A REVIEW.
- EvitaChem. (n.d.). Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1.
- Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). N,N-Dimethylsulfamoyl chloride 99 13360-57-1.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Sigma-Aldrich. (n.d.). This compound | 35427-68-0.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
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- 12. nbinno.com [nbinno.com]
Application Notes & Protocols: Electrophilic Chlorination with 1-Chloro-N,N-dimethylmethanesulfonamide
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 1-Chloro-N,N-dimethylmethanesulfonamide as an electrophilic chlorinating agent. This solid, stable N-chloro sulfonamide serves as a valuable reagent for the introduction of chlorine atoms onto electron-rich aromatic and heteroaromatic systems. We will delve into the mechanistic underpinnings of the reaction, critical safety and handling procedures, a step-by-step experimental workflow, and factors influencing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Scientific Foundation and Mechanism
The chlorination of arenes using this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This class of reaction is fundamental in organic synthesis for functionalizing aromatic rings.[1][2] The key to this transformation lies in the polarized N-Cl bond within the reagent, which allows it to act as a source of an electrophilic chlorine species ("Cl⁺").
The generally accepted mechanism involves three primary steps:
-
Generation of the Electrophile: The N-Cl bond is inherently polarized, but for many substrates, its electrophilicity must be enhanced. This is often achieved through the use of a Brønsted or Lewis acid catalyst, which coordinates to the sulfonamide, making the chlorine atom a more potent electrophile.[3][4]
-
Nucleophilic Attack & Formation of the σ-Complex: The π-electron system of the electron-rich arene acts as a nucleophile, attacking the electrophilic chlorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][4]
-
Rearomatization: A weak base, often the conjugate base of the acid catalyst or a solvent molecule, abstracts a proton from the sp³-hybridized carbon of the σ-complex. This restores the aromaticity of the ring, yielding the final chlorinated product.[4]
Caption: General mechanism for electrophilic aromatic chlorination.
Safety, Handling, and Disposal
Trustworthiness in experimental science begins with safety. This compound and its associated reagents require careful handling to ensure personnel safety and experimental integrity.
2.1 Personal Protective Equipment (PPE) Always use appropriate PPE when handling chemicals.
| Protection | Equipment Specification | Standard |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles. | ANSI Z87.1 / EN 166 |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | EN 374 |
| Body | Standard laboratory coat. | N/A |
| Respiratory | Operations should be conducted in a certified chemical fume hood. | N/A |
2.2 Handling and Storage
-
Handling : Conduct all manipulations within a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[5] All equipment used when handling the product should be grounded to prevent static discharge.[6]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[6][7] Store away from incompatible materials such as strong acids, bases, and reducing agents.[6]
2.3 First Aid Measures
| Exposure | First Aid Protocol |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[5] |
2.4 Disposal Do not allow the chemical to enter drains or waterways.[6][8] All chemical waste should be disposed of through a licensed hazardous waste contractor. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
Experimental Protocol: Chlorination of Anisole
This protocol details a general procedure for the monochlorination of an activated arene, anisole, as a model substrate. Researchers should perform optimization studies for novel substrates.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Anisole | Reagent | Sigma-Aldrich | Substrate |
| This compound | >95% | Sigma-Aldrich | Chlorinating Agent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent |
| Sodium Thiosulfate | ACS | VWR | For quenching |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent |
| Round-bottom flask (50 mL) | - | - | Reaction vessel |
| Magnetic stir bar & stir plate | - | - | For agitation |
| Condenser & Nitrogen inlet | - | - | To maintain inert atmosphere |
| Separatory funnel (125 mL) | - | - | For workup |
3.2 Step-by-Step Methodology
-
Reaction Setup: To a dry 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the anisole (1.0 eq.) and anhydrous dichloromethane (DCM) to create a ~0.2 M solution.[4]
-
Inert Atmosphere: Begin stirring and purge the flask with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Addition: At room temperature, add this compound (1.1 eq.) to the stirring solution in one portion. For highly reactive substrates or larger scale reactions, portion-wise addition or cooling the reaction mixture to 0 °C is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.[1]
-
Workup & Quenching: Upon completion, cool the reaction mixture to 0 °C. Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted chlorinating agent. Stir for 15 minutes.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.[4]
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure chlorinated product (typically a mixture of ortho and para isomers, with para predominating).
Caption: Experimental workflow for arene chlorination.
Factors Influencing Reaction Success
The causality behind a successful chlorination reaction depends on several interconnected factors.
-
Substrate Electronics : The reaction is most efficient for electron-rich aromatic systems. Arenes with strong electron-donating groups (e.g., -OR, -NR₂) react rapidly. Conversely, electron-deficient systems (e.g., nitrobenzene) are generally unreactive under these conditions and may require harsh Lewis acid catalysis.[3]
-
Solvent Choice : Aprotic solvents like dichloromethane, chloroform, or acetonitrile are commonly used. The solvent must be inert to the chlorinating agent and capable of dissolving the substrate.
-
Stoichiometry : Using a slight excess (1.05-1.2 equivalents) of the chlorinating agent ensures complete consumption of the starting material. Using a large excess can lead to dichlorination.
-
Catalysis : While highly activated arenes may not require a catalyst, moderately activated or deactivated substrates often need a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid (e.g., AlCl₃, FeCl₃) to enhance the electrophilicity of the chlorine.[2][4]
Data Presentation and Validation
A self-validating protocol requires robust characterization of the final product.
Table 3: Representative Reaction Data
| Substrate | Equivalents of Chlorinating Agent | Yield (para-isomer) | ¹H NMR (CDCl₃, δ) | Mass Spec (m/z) |
| Anisole | 1.1 | ~85% | 7.28 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H) | [M]⁺ 142.02, [M+2]⁺ 144.02 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Conversion | Substrate is not sufficiently activated. Reagent has degraded. | Add a catalytic amount of a Lewis or Brønsted acid. Use fresh reagent. Gently warm the reaction. |
| Low Yield | Incomplete reaction. Loss during workup or purification. | Increase reaction time. Optimize extraction and chromatography procedures. |
| Formation of Multiple Products | Over-chlorination (dichlorination). Isomer formation. | Use closer to 1.0 equivalent of the chlorinating agent. Run reaction at a lower temperature. Isomeric products are common; separation requires careful chromatography. |
Conclusion
This compound is an effective and convenient solid reagent for the electrophilic chlorination of activated aromatic compounds. Its stability and ease of handling make it a valuable alternative to other chlorinating agents. By understanding the reaction mechanism, adhering to strict safety protocols, and carefully controlling reaction parameters, researchers can reliably incorporate this reagent into synthetic workflows to produce chlorinated intermediates for pharmaceutical and materials science applications.
References
- Sigma-Aldrich. (n.d.). This compound.
- ChemScene. (2021, October 12). Safety Data Sheet.
- Štiasny, J., et al. (n.d.). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. National Institutes of Health.
- BenchChem. (n.d.). N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis.
- Spectrum Chemical. (2018, April 9). SAFETY DATA SHEET.
- Medline. (2022, April 26). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- ResearchGate. (n.d.). DMSO-catalysed late-stage chlorination of (hetero)arenes.
- ResearchGate. (2020, March 11). DMSO-catalysed late-stage chlorination of (hetero)arenes.
- Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution.
- Sci-Hub. (n.d.). Highly Selective Aromatic Chlorination. Part 3.' Kinetics and Mechanism of Chlorination of Electron-rich Aromatic Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Chlorination of Electron-Deficient Aromatic Systems with N-Chlorosuccinimide.
- BenchChem. (n.d.). Application Notes and Protocols for Electrophilic Chlorination of Arenes with N-Chloro-2-fluoroacetamide.
- BenchChem. (n.d.). Proper Disposal of 1-Chloro-3,3,3-trifluoro-1-propene: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Handling and disposal of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane".
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The Versatile Role of N,N-Dimethylsulfamoyl Chloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling a Key Reagent in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient and reliable construction of molecular scaffolds is paramount. Among the plethora of reagents available to the synthetic chemist, N,N-Dimethylsulfamoyl chloride (DMSC) has emerged as a versatile and powerful tool for the introduction of the N,N-dimethylsulfamoyl group and for facilitating key bond-forming reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of DMSC in the synthesis of pharmaceutical intermediates, complete with detailed protocols, mechanistic insights, and safety considerations.
While often referred to by its IUPAC name, 1-Chloro-N,N-dimethylmethanesulfonamide, it is more commonly known in the chemical literature and commercial catalogs as N,N-Dimethylsulfamoyl chloride. This reagent is a colorless to pale yellow liquid that is highly reactive, particularly towards nucleophiles, making it an effective electrophile for a variety of transformations.[1][2] Its utility extends from the straightforward synthesis of sulfonamides to more nuanced applications as a dehydrating and activating agent.
Core Application: The Synthesis of N,N-Dimethylsulfonamides
The most prominent application of N,N-Dimethylsulfamoyl chloride is in the synthesis of N,N-dimethylsulfonamides. This functional group is a common feature in a wide range of biologically active molecules, including antiviral and anticancer agents.[3][4][5] The reaction proceeds via a nucleophilic substitution at the sulfur atom, where a primary or secondary amine displaces the chloride, forming a stable S-N bond.[1]
General Reaction Mechanism
The reaction between an amine and N,N-Dimethylsulfamoyl chloride typically follows a nucleophilic acyl substitution-like pathway at the sulfonyl group. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the expulsion of the chloride leaving group to yield the corresponding N,N-dimethylsulfonamide. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General mechanism for N,N-dimethylsulfonamide formation.
Protocol 1: Synthesis of a Heterocyclic Sulfonamide Intermediate
Heterocyclic amines are prevalent scaffolds in pharmaceuticals. This protocol details the general procedure for the sulfonylation of a generic heterocyclic amine.
Materials:
-
Heterocyclic amine (1.0 equiv)
-
N,N-Dimethylsulfamoyl chloride (1.1 - 1.5 equiv)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.5 - 2.0 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the heterocyclic amine (1.0 equiv) and the tertiary amine base (1.5 - 2.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Dimethylsulfamoyl chloride (1.1 - 1.5 equiv) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure heterocyclic N,N-dimethylsulfonamide.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Simple Primary Amine | Triethylamine | DCM | 0 to RT | 2-4 | 85-95 |
| Simple Secondary Amine | Triethylamine | DCM | 0 to RT | 4-8 | 80-90 |
| Aniline Derivative | Pyridine | DCM | 0 to RT | 12-16 | 70-85 |
| Heterocyclic Amine | DIEA | THF | 0 to RT | 6-12 | 75-90 |
Table 1: Typical reaction conditions for the synthesis of N,N-dimethylsulfonamides.
DMSC as a Dehydrating and Activating Agent
Beyond its primary role in sulfonamide formation, N,N-Dimethylsulfamoyl chloride can also function as a potent dehydrating and activating agent, particularly for carboxylic acids. This application is valuable for the formation of esters and amides, especially when dealing with sensitive substrates where harsher conditions must be avoided.[6]
Mechanism of Carboxylic Acid Activation
The proposed mechanism involves the initial reaction of the carboxylic acid with N,N-Dimethylsulfamoyl chloride to form a reactive mixed anhydride intermediate. This intermediate is highly susceptible to nucleophilic attack by an alcohol or an amine, leading to the formation of the corresponding ester or amide, respectively. The N,N-dimethylsulfamic acid is formed as a byproduct.
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Mechanism and Utility of 1-Chloro-N,N-dimethylmethanesulfonamide in Chlorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
1-Chloro-N,N-dimethylmethanesulfonamide is an electrophilic chlorinating agent belonging to the class of N-chloro sulfonamides. The strong electron-withdrawing nature of the methanesulfonyl group polarizes the nitrogen-chlorine bond, rendering the chlorine atom susceptible to nucleophilic attack. This inherent reactivity makes it a valuable reagent in organic synthesis for the chlorination of a variety of functional groups, including alcohols, aldehydes, and ketones. This guide provides a comprehensive overview of the proposed mechanism of action, detailed experimental protocols, and key considerations for the effective use of this reagent.
Core Principles: The Electrophilic Nature of the N-Cl Bond
The key to understanding the reactivity of this compound lies in the electronic properties of the sulfonamide moiety. The sulfur atom, in its high oxidation state, and the two oxygen atoms are strongly electron-withdrawing. This inductive effect significantly reduces the electron density on the nitrogen atom. Consequently, the N-Cl bond is polarized towards the nitrogen, creating a partial positive charge on the chlorine atom (Clδ+). This electrophilic chlorine is the reactive species in chlorination reactions.
The general reactivity of N-chloro-arylsulfonamides is influenced by substituents on the aryl ring; electron-withdrawing groups enhance the oxidizing strength by easing the release of Cl+, while electron-releasing groups diminish it.[1] This principle can be extrapolated to N-chloro-alkylsulfonamides, where the alkyl group's electronic contribution affects the electrophilicity of the chlorine.
Proposed Mechanism of Action in Chlorination Reactions
The chlorination reactions involving this compound are proposed to proceed primarily through a nucleophilic attack on the electrophilic chlorine atom. The specific pathway can vary depending on the substrate.
Chlorination of Alcohols
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis.[2][3] With this compound, the reaction is initiated by the attack of the lone pair of electrons on the alcohol's oxygen atom on the electrophilic chlorine.
Caption: Proposed mechanism for α-chlorination of carbonyls.
In the presence of an acid or base catalyst, the carbonyl compound equilibrates with its enol or enolate form. The electron-rich double bond of the enol/enolate then acts as a nucleophile, attacking the electrophilic chlorine of this compound. This is followed by proton transfer to yield the α-chloro carbonyl compound and N,N-dimethylmethanesulfonamide.
Experimental Protocols
General Safety Precautions: this compound is expected to be a reactive and potentially corrosive compound. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Chlorination of a Secondary Alcohol (e.g., Cyclohexanol)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanol (1.0 equiv).
-
Solvent Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 equiv) portion-wise over 5-10 minutes.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: α-Chlorination of a Ketone (e.g., Acetophenone)
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add acetophenone (1.0 equiv).
-
Solvent and Catalyst: Dissolve the ketone in a suitable solvent such as methanol or acetic acid. For acid-catalyzed conditions, a catalytic amount of HCl can be added. For base-catalyzed conditions, a catalytic amount of a non-nucleophilic base can be used, although this may lead to side reactions.
-
Reagent Addition: Add this compound (1.05 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude α-chloroacetophenone can be purified by crystallization or column chromatography.
Data Presentation: Comparative Reactivity
| Substrate Type | Proposed Mechanism | Typical Reaction Conditions | Expected Product |
| Primary Alcohol | SN2-like | Mild, with non-nucleophilic base | Primary Alkyl Chloride |
| Secondary Alcohol | SN2 or SNi-like | Mild, with non-nucleophilic base | Secondary Alkyl Chloride |
| Tertiary Alcohol | SN1-like | May require harsher conditions | Tertiary Alkyl Chloride |
| Aldehyde | Enol/Enolate attack | Acid or base catalysis | α-Chloro Aldehyde |
| Ketone | Enol/Enolate attack | Acid or base catalysis | α-Chloro Ketone |
Troubleshooting and Considerations
-
Over-chlorination: In the case of α-chlorination of carbonyls, the use of a slight excess of the chlorinating agent or prolonged reaction times can lead to di- or tri-chlorinated products. Careful control of stoichiometry and reaction monitoring are crucial.
-
Side Reactions: For alcohols, elimination to form alkenes can be a competing side reaction, especially with tertiary alcohols or under elevated temperatures. [2]* Stability of the Reagent: N-chloro compounds can be unstable and should be stored in a cool, dark place. It is advisable to use a freshly prepared or recently purchased reagent.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred for the chlorination of alcohols to avoid competing reactions with the solvent.
Conclusion
This compound serves as a potent electrophilic chlorinating agent for a range of organic substrates. Its reactivity is governed by the electron-withdrawing nature of the methanesulfonyl group, which activates the N-Cl bond for nucleophilic attack. The proposed mechanisms for the chlorination of alcohols and carbonyl compounds provide a framework for understanding and optimizing its application in synthetic chemistry. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link] [4]2. Organic & Biomolecular Chemistry. (n.d.). Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions. RSC Publishing. Retrieved from [Link] [5]3. National Institutes of Health. (n.d.). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. PMC. Retrieved from [Link] [6]4. ResearchGate. (2021). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. Retrieved from [Link] [7]5. Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link] [2]6. Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide. Retrieved from [8]7. Organic Chemistry Portal. (n.d.). N-Chlorinations. Retrieved from [Link] [9]8. ResearchGate. (n.d.). Use of N-chloro-N-methyl-p-toluenesulfonamide in N-chlorination reactions. Retrieved from [Link] [1]9. ACS Figshare. (2016). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Retrieved from [Link] [10]10. RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link] [11]11. PubMed. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link] [12]12. Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link] [3]13. Organic Chemistry Portal. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Retrieved from [Link] [13]14. PubMed. (n.d.). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. Retrieved from [Link]
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- 3. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
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- 11. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
The N,N-Dimethylsulfamoyl Group: A Versatile Protecting Strategy for Alcohols and Amines
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving desired chemical transformations with high fidelity. The N,N-dimethylsulfamoyl (DMSM) group, installed using 1-Chloro-N,N-dimethylmethanesulfonamide (N,N-dimethylsulfamoyl chloride), has emerged as a robust and versatile protecting group for both hydroxyl and amino functionalities. Its electronic properties and stability profile offer unique advantages in complex synthetic routes, particularly in the fields of medicinal chemistry and drug development where mild and selective deprotection is crucial.
This comprehensive guide provides detailed application notes and protocols for the protection of alcohols and amines using N,N-dimethylsulfamoyl chloride and subsequent deprotection strategies. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable framework for the effective utilization of this valuable protecting group.
I. Introduction to the N,N-Dimethylsulfamoyl Protecting Group
The N,N-dimethylsulfamoyl group offers a distinct set of characteristics that make it an attractive choice for protecting sensitive functional groups:
-
Robustness: The resulting N,N-dimethylsulfamoyl ethers and N,N-dimethylsulfonamides exhibit significant stability across a wide range of reaction conditions, including acidic and basic environments, as well as many standard synthetic transformations.
-
Electronic Nature: The electron-withdrawing nature of the sulfamoyl moiety effectively deactivates the lone pair of electrons on the protected heteroatom, rendering it less nucleophilic and preventing unwanted side reactions.
-
Orthogonality: The DMSM group can be employed in orthogonal protection strategies, allowing for its selective removal in the presence of other common protecting groups.[1][2]
II. Protection of Alcohols
The protection of hydroxyl groups as N,N-dimethylsulfamoyl ethers is a straightforward process, typically achieved by reacting the alcohol with N,N-dimethylsulfamoyl chloride in the presence of a suitable base.
A. Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. A base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.
Sources
The Role of 1-Chloro-N,N-dimethylmethanesulfonamide in Synthetic Chemistry: An Application and Protocol Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the synthetic applications of 1-Chloro-N,N-dimethylmethanesulfonamide. While not a catalyst in the classical sense of being regenerated in a catalytic cycle, this reagent functions as a potent activator for key chemical transformations. Its primary utility lies in facilitating reactions by converting poor leaving groups into highly reactive intermediates. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its principal applications, and offer insights rooted in practical laboratory experience to ensure successful and reproducible outcomes.
Introduction: Beyond Catalysis - The Power of Stoichiometric Activation
In the landscape of modern organic synthesis, the term "catalysis" often implies a substance that accelerates a reaction while being consumed and regenerated. This compound, however, occupies a different but equally crucial role: that of a stoichiometric activating agent. It is consumed in the reaction to generate a highly reactive intermediate from a stable starting material, thereby enabling transformations that would otherwise be sluggish or require harsh conditions.
The efficacy of this reagent stems from the inherent reactivity of the sulfonyl chloride moiety. The strong electron-withdrawing nature of the sulfonyl group and the presence of a good leaving group (chloride) make it a powerful electrophile. This allows it to react readily with nucleophiles, such as the hydroxyl groups of carboxylic acids and alcohols, transforming them into intermediates with far better leaving groups. It is this fundamental principle that underpins its applications.
Primary Application: Ester Synthesis via Carboxylic Acid Activation
One of the most well-documented applications of this compound is in the synthesis of esters from carboxylic acids and alcohols. This method is particularly valuable for substrates that are sensitive to the strongly acidic conditions of traditional Fischer esterification.
Mechanistic Rationale and Causality
The reaction proceeds through the activation of the carboxylic acid. The carboxylate oxygen attacks the electrophilic sulfur atom of this compound, displacing the chloride ion. This forms a highly reactive O-sulfonylated intermediate. This intermediate is now primed for nucleophilic attack by an alcohol. The sulfonate group is an excellent leaving group, facilitating the acyl substitution and leading to the formation of the desired ester. The choice of a tertiary amine base, such as tributylamine or N,N-diisopropylethylamine, is critical to deprotonate the carboxylic acid, enhancing its nucleophilicity for the initial activation step. A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the final ester formation step.
Visualizing the Workflow: Ester Synthesis
Caption: Experimental workflow for ester synthesis.
Detailed Laboratory Protocol for Ester Synthesis[1]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.0 mmol)
-
Tributylamine (BuNMe₂) (3.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.10 mmol)
-
This compound (2.0 mmol)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 mmol), the alcohol (1.0 mmol), tributylamine (3.0 mmol), and DMAP (0.10 mmol) in anhydrous acetonitrile (1.0 mL).
-
Activator Addition: In a separate vial, prepare a solution of this compound (2.0 mmol) in anhydrous acetonitrile (1.0 mL). Add this solution dropwise to the stirred reaction mixture at 40-45 °C.
-
Reaction Monitoring: Stir the mixture at 40-45 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add deionized water to the mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic phases and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.[1]
Secondary Application: Conversion of Alcohols to Alkyl Chlorides
While direct protocols featuring this compound for this specific transformation are less common in the literature, its reactivity profile strongly suggests its utility in converting alcohols to alkyl chlorides. This application follows a similar principle to the use of other sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).
Mechanistic Rationale (Proposed)
The conversion of an alcohol to an alkyl chloride using a sulfonyl chloride proceeds via a two-step sequence. First, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfonyl chloride and displacing a chloride ion to form a sulfonate ester intermediate. This transformation is crucial as the hydroxyl group (-OH) is a poor leaving group, while the newly formed sulfonate ester is an excellent leaving group.
In the second step, the displaced chloride ion (or chloride from another source) acts as a nucleophile and attacks the carbon atom bearing the sulfonate ester in an Sₙ2 reaction. This results in the displacement of the sulfonate group and the formation of the alkyl chloride with an inversion of stereochemistry at the carbon center. The overall process is a stoichiometric deoxychlorination.
Visualizing the Mechanism: Alcohol Chlorination
Caption: Proposed mechanism for alcohol chlorination.
General Laboratory Protocol for Alcohol Chlorination
This is a generalized protocol based on the known reactivity of sulfonyl chlorides and should be optimized.
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.5 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 mmol) and the tertiary amine base (1.5 mmol) in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Activator Addition: Slowly add this compound (1.2 mmol) to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl chloride.
-
Purification: If necessary, purify the product by distillation or column chromatography.
Safety and Handling
This compound is a reactive sulfonyl chloride.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactivity: It is sensitive to moisture and will hydrolyze. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water.
Conclusion
This compound is a valuable reagent for the activation of hydroxyl groups in organic synthesis. While it functions stoichiometrically rather than catalytically, its ability to enable esterifications and chlorinations under mild conditions makes it a powerful tool for chemists. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively and safely utilize this versatile reagent in their synthetic endeavors.
References
- Mourad, A. K., & Czekelius, C. (n.d.). Synthesis of Esters from Carboxylic Acids and Their Derivatives. Science of Synthesis, 20.5, 77-90.
- Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.
- Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal.
- Alcohols to Alkyl Chlorides, Part 6. (2020, September 5). [Video]. YouTube.
- Specific Solvent Issues with Chlorin
Sources
An In-depth Technical Guide to the Large-Scale Synthesis Applications of N,N-Dimethylsulfamoyl Chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic applications of N,N-Dimethylsulfamoyl chloride, a versatile and critical reagent in modern organic chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the underlying scientific principles and practical insights essential for scaling up chemical processes from the laboratory to industrial production.
A Note on Nomenclature: 1-Chloro-N,N-dimethylmethanesulfonamide vs. N,N-Dimethylsulfamoyl Chloride
It is crucial to address a point of potential confusion regarding the topic's name. The compound "this compound" has the chemical structure Cl-CH₂-SO₂-N(CH₃)₂. However, in the context of large-scale synthesis and common chemical reagents, it is highly probable that the intended subject is its isomer, N,N-Dimethylsulfamoyl chloride (CAS No. 13360-57-1), which has the structure (CH₃)₂N-SO₂-Cl. The latter is a widely used, commercially available reagent for introducing the dimethylsulfamoyl group and activating carboxylic acids. This guide will focus on the applications of N,N-Dimethylsulfamoyl chloride (also known as DMSC or dimethylaminosulfonyl chloride), as it is the compound of significant industrial and research relevance.
Introduction to N,N-Dimethylsulfamoyl Chloride (DMSC)
N,N-Dimethylsulfamoyl chloride is a reactive organosulfur compound that serves as a powerful electrophilic reagent.[1] Its primary utility lies in its ability to introduce the dimethylsulfamoyl [-SO₂N(CH₃)₂] moiety into a wide range of molecules. This functional group is a key component in numerous biologically active compounds, particularly sulfonamides, which form the backbone of many therapeutic agents.[1][2] DMSC is extensively used in the pharmaceutical and agrochemical industries as a critical building block and versatile synthetic intermediate.[3][4]
Physicochemical Properties and Large-Scale Safety Protocols
Handling DMSC on a large scale requires strict adherence to safety protocols due to its reactive and hazardous nature. It is classified as corrosive, acutely toxic upon inhalation, and moisture-sensitive.[2][5]
Table 1: Physicochemical Data for N,N-Dimethylsulfamoyl Chloride
| Property | Value | Reference |
| CAS Number | 13360-57-1 | [2] |
| Molecular Formula | C₂H₆ClNO₂S | [5] |
| Molecular Weight | 143.59 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.337 g/mL at 25 °C | [2] |
| Boiling Point | 114 °C at 75 mmHg | [2] |
| Flash Point | 65 °C (149 °F) | [2] |
| Refractive Index | n20/D 1.452 | [2] |
| Moisture Sensitivity | Decomposes in water | [5][6] |
Safety and Handling for Industrial Scale
-
Engineering Controls : All operations should be conducted in a well-ventilated area, preferably within a closed system or a chemical fume hood to avoid inhalation of vapors.[7] Explosion-proof electrical equipment is mandatory due to its flammability.[7]
-
Personal Protective Equipment (PPE) : Personnel must wear chemical-resistant gloves, flame-retardant antistatic protective clothing, safety goggles, and a face shield.[2][7] A NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK) is required for handling open containers or during transfers.[2]
-
Storage : DMSC should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][7] It must be stored separately from water, alcohols, and strong bases.
-
Spill & Emergency Procedures : In case of a spill, evacuate the area. Use non-sparking tools and an inert absorbent material for containment.[8] Do not allow the product to enter drains.[7] For fires, use dry chemical, CO₂, or foam extinguishers; water may be ineffective and can exacerbate the situation by reacting with the material.[8]
Core Application I: Synthesis of Sulfonamides and Sulfamides
The most prominent application of DMSC is in the synthesis of sulfonamides and sulfamides, which are vital pharmacophores.[2][3] This transformation is a cornerstone reaction in medicinal chemistry and drug development.
Reaction Mechanism: Nucleophilic Substitution
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfamoyl chloride. This attack leads to the displacement of the chloride ion, which is an excellent leaving group, resulting in the formation of a stable S-N bond.[6] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl generated as a byproduct.
Caption: Workflow for Sulfamide Synthesis using DMSC.
Large-Scale Protocol: General Synthesis of a Sulfamide
This protocol outlines a general procedure adaptable for multi-kilogram scale production.
Equipment:
-
Glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel or metering pump.
-
Secondary containment for the reactor.
-
Scrubber system to handle HCl off-gas.
Procedure:
-
Reactor Preparation : Ensure the reactor is clean, dry, and purged with inert gas (nitrogen).
-
Reagent Charging : Charge the primary/secondary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate) into the reactor.
-
Cooling : Cool the reaction mixture to 0-5 °C using a chiller.
-
Base Addition : Add a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq.) to the stirred solution, maintaining the temperature below 10 °C.
-
DMSC Addition : Slowly add N,N-Dimethylsulfamoyl chloride (1.1 eq.) dropwise or via a metering pump to the reaction mixture over 1-2 hours. The rate of addition must be carefully controlled to manage the exotherm and keep the internal temperature below 10 °C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC, or GC).
-
Work-up :
-
Quenching : Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base and dissolve the amine hydrochloride salt.
-
Phase Separation : Separate the organic layer.
-
Washing : Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution, and finally with brine.
-
-
Isolation and Purification :
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from a suitable solvent system or by distillation if it is a thermally stable liquid.[9] For high-purity requirements, large-scale column chromatography may be necessary.
-
Core Application II: Activation of Carboxylic Acids
DMSC is an efficient activating agent for carboxylic acids, facilitating their conversion into esters and amides under mild conditions. This method avoids the need for harsh reagents and often provides high yields.
Reaction Mechanism: Mixed Anhydride Formation
In the presence of a tertiary amine, DMSC reacts with a carboxylic acid to form a highly reactive mixed sulfonyl-carboxylate anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine at the carbonyl carbon, leading to the formation of the corresponding ester or amide with the release of N,N-dimethylsulfonamide as a water-soluble byproduct.[1]
Caption: Pathway for DMSC-mediated esterification/amidation.
Large-Scale Protocol: Synthesis of an Ester or Amide
Procedure:
-
Reactor Setup : Use a clean, dry, inerted reactor as described in section 3.2.
-
Reagent Charging : Charge the carboxylic acid (1.0 eq.), the alcohol or amine nucleophile (1.0-1.2 eq.), and an anhydrous solvent (e.g., Acetonitrile) into the reactor.
-
Base and DMSC Addition : In a separate vessel, prepare a solution of the tertiary amine base (e.g., N,N-Dimethyl-n-butylamine, 2.2 eq.) and DMSC (1.1 eq.) in the same solvent.
-
Controlled Addition : Slowly add the DMSC/base solution to the reactor containing the carboxylic acid and nucleophile over 1-2 hours, maintaining the temperature between 40-45 °C.
-
Reaction & Monitoring : Stir the mixture at 40-45 °C for 1-2 hours after the addition is complete. Monitor for completion using HPLC or TLC.
-
Work-up & Purification : Follow a similar aqueous work-up procedure as outlined in section 3.2.7 to remove the base, salts, and the N,N-dimethylsulfonamide byproduct. The final product is isolated via solvent evaporation and purified by crystallization or distillation.
Table 2: Example Data for DMSC-Mediated Esterification/Amidation
| Carboxylic Acid | Nucleophile | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | 40-45 | 1 | 92 |
| Cinnamic Acid | Benzyl Alcohol | 40-45 | 1 | 95 |
| Phenylacetic Acid | Cyclohexanol | 40-45 | 1 | 93 |
| Benzoic Acid | Benzylamine | 40-45 | 1 | 98 |
| Phenylacetic Acid | Morpholine | 40-45 | 1 | 99 |
| Data adapted from Wakasugi, K.; Nakamura, A.; Tanabe, Y. Tetrahedron Lett. 2001, 42, 7427-7430.[1] |
Conclusion
N,N-Dimethylsulfamoyl chloride is an invaluable reagent for large-scale synthesis in the pharmaceutical and fine chemical industries. Its utility in constructing sulfonamides and as a mild, efficient activating agent for carboxylic acids makes it a first-choice reagent for many synthetic campaigns. However, its hazardous properties necessitate a deep understanding of and strict adherence to safety protocols. By implementing robust engineering controls, proper PPE, and carefully planned procedures, DMSC can be employed safely and effectively to produce high-value chemical entities on an industrial scale.
References
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
National Institutes of Health (NIH). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Max-Planck-Gesellschaft. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]
-
MG Chemicals. Safety Data Sheet. [Link]
-
Ottokemi. N,N-Dimethylsulfamoyl chloride, 99% 13360-57-1 India. [Link]
-
University of Rochester. Purification. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. [Link]
-
Reddit. How do you guys get DMF out of your products for a clean NMR?. [Link]
- Google Patents.A kind of method for preparing dimethylamino sulfonic acid chloride.
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
IUPAC. THE PURIFICATION OF. [Link]
-
PubMed. One-dimensional nanostructures of metals: large-scale synthesis and some potential applications. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
National Institutes of Health (NIH). A simple and expedient method for the preparation of N-chlorohydantoins. [Link]
-
WordPress. Specific Solvent Issues with Chlorination. [Link]
-
ResearchGate. One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. [Link]
-
ResearchGate. An Efficient, Large-Scale Synthesis of Cytenamide. [Link]
-
ResearchGate. Large scale synthesis of silver vanadate nanowires consolidated into bulk cylinder with enhanced antibacterial properties. [Link]
-
Royal Society of Chemistry. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. [Link]
Sources
- 1. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]
- 2. N,N-Dimethylsulfamoyl chloride 99 13360-57-1 [sigmaaldrich.com]
- 3. N,N-Dimethylsulfamoyl chloride, 99% 13360-57-1 India [ottokemi.com]
- 4. nbinno.com [nbinno.com]
- 5. Dimethylsulfamoyl chloride | 13360-57-1 [chemicalbook.com]
- 6. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-N,N-dimethylmethanesulfonamide
Welcome to the technical support center for 1-Chloro-N,N-dimethylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this reactive intermediate. Given the limited specific literature on this compound, this guide synthesizes established principles of sulfonyl chloride and α-halo amide chemistry to offer predictive and preventative advice for your experiments.
Introduction: Understanding the Dual Reactivity of this compound
This compound, with the structure ClCH₂SO₂N(CH₃)₂, is a bifunctional electrophile. Its reactivity is dominated by two key features:
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This is a powerful electrophilic center, highly susceptible to nucleophilic attack at the sulfur atom. This reactivity is central to the formation of sulfonamides and sulfonate esters.
-
The α-Chloro Group (ClCH₂-): The chlorine atom on the carbon adjacent to the sulfonyl group is also a leaving group, making this carbon an electrophilic site for Sₙ2 reactions.
Successful application of this reagent hinges on controlling the chemoselectivity of your reaction to favor reaction at the desired electrophilic site. This guide will provide insights into achieving this control.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: Due to its reactive nature, stringent handling and storage procedures are essential.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[1] The container should be tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent hydrolysis from atmospheric moisture.
-
Handling: All manipulations should be performed in a certified chemical fume hood.[2] Personal protective equipment (PPE) is mandatory and should include:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[2]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Protective Clothing: A flame-retardant lab coat and appropriate footwear.[3]
-
Respiratory Protection: If there is a risk of vapor inhalation, a suitable respirator with an acid gas cartridge is necessary.[1]
-
Q2: My reagent has developed a yellow or brown color. Can I still use it?
A2: Discoloration often indicates decomposition, which can be accelerated by exposure to moisture, light, or heat.[2] Decomposition can lead to the formation of HCl and other byproducts, which can negatively impact your reaction by altering the pH and introducing impurities. For reactions sensitive to stoichiometry or pH, it is highly recommended to use a fresh, colorless reagent. If you must use discolored reagent, consider purification by distillation under reduced pressure, though this should be approached with caution due to its potential thermal instability.
Q3: How do I effectively quench a reaction containing unreacted this compound?
A3: Unreacted this compound must be safely neutralized before workup. A recommended procedure is the slow addition of the reaction mixture to a stirred, cold (0 °C) aqueous solution of a weak base, such as sodium bicarbonate.[2] This should be performed in a fume hood, as the quench will likely release HCl gas. For a detailed protocol, please refer to the "Experimental Protocols" section.
Q4: What are the primary competing reactions I should be aware of?
A4: The primary competing reactions involve the two electrophilic sites. Depending on your nucleophile and reaction conditions, you may observe:
-
Nucleophilic attack at the sulfur atom: This is the desired reaction for forming sulfonamides or sulfonate esters.
-
Nucleophilic attack at the α-carbon: This leads to the displacement of the chloride ion.
-
Elimination reactions: In the presence of a strong, non-nucleophilic base, elimination of HCl to form a highly reactive sulfene intermediate (CH₂=SO₂) is possible.
The "Troubleshooting Guide" below provides strategies for favoring the desired reaction pathway.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic approaches to resolving them.
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reagent Decomposition | Use a fresh, colorless sample of this compound. | Decomposed reagent will have a lower effective concentration and may introduce inhibitors.[2] |
| Hydrolysis of the Reagent | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. | The sulfonyl chloride moiety is highly susceptible to hydrolysis, which consumes the reagent. |
| Sub-optimal Reaction Temperature | Screen a range of temperatures. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature. | Reactions of sulfonyl chlorides are often exothermic. Low temperatures can help control the reaction rate and prevent side reactions. |
| Incorrect Stoichiometry | Carefully measure all reagents. A slight excess (1.1-1.2 equivalents) of the sulfonyl chloride may be beneficial. | Inaccurate stoichiometry can lead to incomplete conversion of the limiting reagent. |
| Insufficient Base | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) for each equivalent of sulfonyl chloride. | The reaction generates HCl, which can protonate the nucleophile, rendering it unreactive. A base is required to neutralize this acid. |
Issue 2: Formation of a Significant Amount of Side Product from Reaction at the α-Carbon
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| "Hard" Nucleophile | If possible, switch to a "softer" nucleophile. | According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom of the sulfonyl chloride is a "harder" electrophilic center than the α-carbon. "Harder" nucleophiles (e.g., primary amines, alkoxides) will preferentially attack the sulfur, while "softer" nucleophiles (e.g., thiols) may have a higher propensity to attack the "softer" α-carbon. |
| Steric Hindrance at Sulfur | Use a less sterically hindered nucleophile if the substrate allows. | Significant steric bulk around the nucleophile may disfavor attack at the sterically encumbered sulfur atom, making the more accessible α-carbon a more likely site of reaction. |
| High Reaction Temperature | Run the reaction at a lower temperature. | The activation energy for Sₙ2 attack at the α-carbon may be higher than that for nucleophilic attack at the sulfonyl group. Lowering the temperature can favor the pathway with the lower activation energy. |
Issue 3: Reaction Mixture Turns Dark/Polymerization Occurs
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of Sulfene Intermediate | Use a nucleophilic base (e.g., pyridine) instead of a non-nucleophilic base (e.g., DBU or proton sponge). Add the base slowly at low temperature. | Strong, non-nucleophilic bases can promote the elimination of HCl to form a highly reactive and unstable sulfene intermediate, which can polymerize or undergo undesired cycloaddition reactions. |
| Decomposition of the Reagent | Add a radical inhibitor, such as BHT or hydroquinone, in catalytic amounts. | Although less common for sulfonyl chlorides, radical-mediated decomposition pathways can lead to discoloration and polymerization. |
| Reaction with Solvent | Choose an inert solvent that is not susceptible to reaction with the sulfonyl chloride (e.g., dichloromethane, acetonitrile, THF). Avoid protic solvents unless they are intended as a reactant. | Solvents with nucleophilic functional groups (e.g., alcohols) will react with the sulfonyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly add it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Safe Quenching of Excess this compound
-
Preparation: In a separate flask, prepare a 1 M aqueous solution of sodium bicarbonate and cool it to 0 °C in an ice bath with vigorous stirring.
-
Quenching: Slowly and carefully add the reaction mixture containing the unreacted this compound to the cold sodium bicarbonate solution via an addition funnel. Be prepared for gas evolution (CO₂ and HCl).
-
Stirring: Allow the quenched mixture to stir for at least 30 minutes at 0 °C to ensure complete hydrolysis of the sulfonyl chloride.
-
Work-up: Proceed with the standard aqueous work-up and extraction as described in Protocol 1.
Visualization of Reaction Pathways
Diagram 1: Competing Nucleophilic Attack Sites
Caption: Competing reaction pathways for nucleophilic attack on this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (URL not available)
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem. (URL not available)
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. (2025-02-01). (URL not available)
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem. 2022, 18, 120–132. (URL not available)
- sulphuryl chloride. Sdfine. (URL not available)
Sources
Technical Support Center: Navigating Reactions with 1-Chloro-N,N-dimethylmethanesulfonamide
Welcome to the technical support center for 1-Chloro-N,N-dimethylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond standard protocols to address the nuanced challenges and unexpected outcomes that can arise during its application. Our focus is on providing in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthetic pathways.
Introduction to the Reactivity of this compound
This compound is a highly reactive sulfonylating agent. Its utility stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form the corresponding N,N-dimethylsulfonamides and sulfonate esters. However, the presence of a chlorine atom on the α-carbon introduces a unique and often overlooked reaction pathway: the formation of a highly reactive sulfene intermediate, especially in the presence of a base.[1] Understanding and controlling this dual reactivity is paramount to achieving high yields and purity.
This guide will delve into the common byproducts that arise from both the direct sulfonylation pathway and the sulfene pathway, providing you with the knowledge to anticipate, identify, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my sulfonylation reaction with this compound?
A1: Low yields are frequently attributed to the hydrolysis of the sulfonyl chloride.[2] This reagent is highly sensitive to moisture, reacting with water to form the corresponding and unreactive N,N-dimethylmethanesulfonic acid. To mitigate this, ensure all glassware is rigorously dried, use anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing a significant amount of a water-soluble byproduct that is not my desired sulfonamide. What could it be?
A2: This is a classic indicator of sulfene formation followed by trapping with water. In the presence of a base, this compound can undergo elimination of HCl to form N,N-dimethylaminosulfonylmethylsulfene. This highly reactive intermediate is then rapidly quenched by any water present in the reaction mixture to produce N,N-dimethylmethanesulfonamide.[3]
Q3: Can I use a hindered amine as a base to prevent its reaction as a nucleophile?
A3: While sterically hindered non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated during the reaction, they can also promote the formation of the sulfene intermediate.[4] This can lead to a complex mixture of products if other nucleophiles are present or if the sulfene itself undergoes self-reaction.
Troubleshooting Guide: Common Byproducts and Their Mitigation
Issue 1: Formation of N,N-Dimethylmethanesulfonamide
Symptoms:
-
A significant portion of your starting material is consumed, but the yield of the desired product is low.
-
A polar, water-soluble byproduct is observed during workup, often in the aqueous layer.
-
NMR analysis of the crude product shows a singlet corresponding to the N,N-dimethyl group of N,N-dimethylmethanesulfonamide.[3]
Root Cause: This byproduct is a strong indicator of sulfene formation and its subsequent reaction with water. The α-chloro substituent on this compound makes the adjacent proton highly acidic, facilitating its abstraction by a base to form the sulfene intermediate.
Reaction Pathway: Sulfene Formation and Hydrolysis
Caption: Base-mediated elimination of HCl from this compound generates a reactive sulfene intermediate, which is readily hydrolyzed to N,N-dimethylmethanesulfonamide.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. Ensure your amine nucleophile and any base used are also anhydrous.
-
Reverse Addition: Add the base slowly to a solution of the sulfonyl chloride and the nucleophile at a low temperature (e.g., 0 °C or -78 °C). This maintains a low concentration of the base, disfavoring the elimination reaction.
-
Choice of Base: For sensitive substrates, consider using a proton sponge or a solid-supported base that can be filtered off, which may help to localize the base and reduce the rate of sulfene formation.
Issue 2: Dimerization and Polymerization of the Sulfene Intermediate
Symptoms:
-
Formation of an insoluble, often intractable, solid material in the reaction vessel.
-
Complex mixture of high molecular weight species observed by mass spectrometry.
-
Broad, unresolved signals in the NMR spectrum of the crude product.
Root Cause: In the absence of a potent trapping agent (nucleophile), the highly electrophilic sulfene intermediate can react with itself, leading to dimerization or polymerization.[5]
Reaction Pathway: Sulfene Dimerization dot graph "Sulfene Dimerization" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfene - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Reactions with 1-Chloro-N,N-dimethylmethanesulfonamide
Welcome to the technical support center for 1-Chloro-N,N-dimethylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use in chemical synthesis. The following question-and-answer format directly addresses specific challenges, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as dimethylsulfamoyl chloride, is a reactive organic reagent. Its primary use is in the synthesis of N,N-dimethylsulfonamides by reacting it with nucleophiles such as amines and alcohols. The resulting N,N-dimethylsulfonamide group is a common pharmacophore in medicinal chemistry and can also serve as a protecting group for amines.[1][2]
Q2: What are the key safety precautions I should take when handling this reagent?
This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of its vapors and contact with skin and eyes. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q3: My reaction with this compound is not proceeding to completion. What are the common causes?
Several factors can lead to incomplete reactions. The most common culprits are:
-
Inactive Reagent: The this compound may have hydrolyzed due to improper storage or handling.
-
Insufficiently Nucleophilic Substrate: The amine or alcohol you are using may not be nucleophilic enough to react efficiently.
-
Steric Hindrance: Bulky groups on either the nucleophile or the sulfamoyl chloride can significantly slow down the reaction rate.
-
Inappropriate Reaction Conditions: The temperature may be too low, the reaction time too short, or the chosen solvent and base may not be optimal.
Troubleshooting Guide for Failed Reactions
This section provides a more detailed breakdown of specific problems and step-by-step guidance to resolve them.
Scenario 1: Low or No Product Formation
Q4: I've mixed my amine/alcohol with this compound and a base, but TLC analysis shows only starting materials even after several hours. What should I investigate first?
Your primary suspect should be the integrity of the this compound. This reagent is highly susceptible to hydrolysis.
Diagnostic Workflow:
-
Reagent Integrity Check: Open a fresh bottle of the reagent if available. If not, you can perform a simple qualitative test. In a dry test tube under an inert atmosphere, add a small amount of your reagent to a solution of a simple, unhindered primary amine (e.g., benzylamine) in an anhydrous aprotic solvent (like DCM or THF) with a suitable base (e.g., triethylamine). If no reaction occurs (monitored by TLC), your reagent has likely decomposed.
-
Moisture Contamination: Ensure all your glassware was rigorously dried and the reaction was set up under an inert atmosphere. Trace amounts of water can rapidly hydrolyze the sulfamoyl chloride.
-
Solvent and Base Purity: Use anhydrous solvents and ensure your base is free of water.
Corrective Actions:
-
Always use a fresh bottle of this compound or one that has been properly stored.
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Use freshly distilled and dried solvents and bases.
Q5: My reagent seems fine, but the reaction is still not working with my sterically hindered secondary amine. What can I do?
Steric hindrance is a major obstacle in reactions involving sulfamoyl chlorides.[3] The bulky N,N-dimethylamino group on the reagent, combined with a sterically demanding nucleophile, can dramatically decrease the reaction rate.
Troubleshooting Steric Hindrance:
| Parameter | Problem | Solution | Justification |
| Temperature | Insufficient kinetic energy to overcome the activation barrier. | Increase the reaction temperature. Refluxing in a suitable solvent may be necessary. | Provides molecules with the necessary energy to overcome steric repulsion. |
| Reaction Time | The reaction is simply very slow. | Significantly extend the reaction time (e.g., 24-48 hours). | Allows more time for the sterically hindered molecules to react. |
| Base | A bulky base (e.g., DIPEA) can exacerbate steric crowding. | Switch to a smaller, non-nucleophilic base like pyridine or 2,6-lutidine. | A less bulky base will interfere less with the approach of the nucleophile. |
| Catalyst | The electrophilicity of the sulfur atom is not high enough. | Consider adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. | DMAP forms a more reactive intermediate with the sulfamoyl chloride. |
Experimental Protocol: Reaction with a Sterically Hindered Amine
-
To a solution of the sterically hindered amine (1.0 equiv) and a non-bulky base (e.g., pyridine, 1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. If the reaction is slow, gently heat the mixture to reflux and continue monitoring.
-
Upon completion, quench the reaction with water and proceed with a standard aqueous workup.
Scenario 2: Formation of Multiple Products and Impurities
Q6: My reaction seems to have worked, but I have multiple spots on my TLC plate, and the crude NMR is complex. What are the likely side products?
The formation of multiple products can be due to several factors, including side reactions of the starting materials or further reactions of the desired product.
Common Side Products and Their Causes:
| Side Product | Cause | Prevention/Solution |
| N,N-Dimethylsulfamic acid | Hydrolysis of this compound by trace water. | Rigorously exclude moisture from the reaction. |
| Di-sulfonylation of primary amines | The initially formed sulfonamide is deprotonated by the base and reacts with another equivalent of the sulfamoyl chloride. | Use a milder base or add the sulfamoyl chloride slowly at a low temperature. |
| Unidentified polar impurities | Decomposition of the starting material or product under harsh basic conditions. | Use a weaker base or perform the reaction at a lower temperature. |
Troubleshooting Workflow for Multiple Products:
Caption: Troubleshooting workflow for multiple products.
Scenario 3: Difficult Product Purification
Q7: I have successfully formed my N,N-dimethylsulfonamide, but I am having trouble purifying it. What are the best methods?
Purification of N,N-dimethylsulfonamides can sometimes be challenging due to their physical properties.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup is the first step. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems, such as ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
-
Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Removal of High-Boiling Solvents: If the reaction was performed in a high-boiling solvent like DMF, residual solvent can be difficult to remove. Co-evaporation with a lower-boiling solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene for DMF) can be effective.[4]
Experimental Protocol: Purification of a Crude N,N-Dimethylsulfonamide
-
After the aqueous workup, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If the crude product is a solid, attempt recrystallization from a suitable solvent system identified through small-scale solubility tests.
-
If the product is an oil or recrystallization is unsuccessful, dissolve the crude material in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column and elute with an appropriate solvent gradient to separate the product from impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]
-
RSC Publishing. (n.d.). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]
- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
-
RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]
-
PubChem. (n.d.). N,N-dimethylsulfonamide. [Link]
Sources
Technical Support Center: Optimizing Chlorination Reactions with 1-Chloro-N,N-dimethylmethanesulfonamide
An in-depth guide to improving yield in chlorination reactions mediated by 1-Chloro-N,N-dimethylmethanesulfonamide.
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the use of this compound for the conversion of alcohols to alkyl chlorides. Our focus is on enhancing reaction yield, minimizing side products, and ensuring procedural safety.
Understanding the Reagent and Reaction Mechanism
This compound is a specialized reagent for the chlorination of alcohols. Its efficacy stems from the ability to convert a hydroxyl group—a poor leaving group—into a highly effective one, facilitating nucleophilic substitution by a chloride ion. While the precise mechanism can be substrate-dependent, it is generally understood to proceed through an intermediate that readily undergoes substitution.
The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the generated methanesulfonamide byproduct.
Proposed Reaction Pathway
The process begins with the activation of the alcohol by the chlorinating agent, followed by an intramolecular or intermolecular nucleophilic attack by the chloride ion.
Caption: Proposed mechanism for alcohol chlorination.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses common issues encountered during chlorination reactions using a direct question-and-answer format.
Q1: My reaction is proceeding very slowly or appears to have stalled. What are the likely causes and how can I resolve this?
A1: A sluggish or incomplete reaction is a frequent issue that can often be traced back to reagent quality, reaction conditions, or the nature of the substrate itself.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Moisture in Reagents/Glassware | This compound is sensitive to hydrolysis, which consumes the reagent and reduces its efficacy. Water can also deactivate the intermediate. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure reagents are stored under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reagent Quality | The chlorinating agent can degrade over time, especially if not stored properly. | If possible, use a freshly opened bottle of the reagent. Consider verifying the purity of older reagents through analytical methods if available. |
| Insufficient Base | The base is crucial for neutralizing the acidic byproduct. An insufficient amount can lead to a drop in pH, potentially causing side reactions or slowing the desired pathway. | Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine. For some substrates, a slight excess (1.1-1.2 equivalents) may be beneficial.[1] |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also significantly decrease the reaction rate, especially for less reactive or sterically hindered alcohols. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation. |
| Inappropriate Solvent | Solvent polarity can influence the stability of intermediates and the overall reaction kinetics. | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. If the reaction is slow in a non-polar solvent like DCM, switching to a more polar solvent like acetonitrile might accelerate the rate. |
Q2: I am observing significant formation of byproducts, primarily alkenes from elimination. How can I improve the selectivity for the desired alkyl chloride?
A2: The formation of elimination byproducts (alkenes) is a common competing pathway, especially with secondary and tertiary alcohols. This occurs when the base abstracts a proton from a carbon adjacent to the activated hydroxyl group, instead of the chloride ion acting as a nucleophile.
Caption: Troubleshooting workflow for low yield.
Strategies to Minimize Elimination:
-
Temperature Control: Elimination reactions typically have a higher activation energy than substitution reactions. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the formation of the alkyl chloride. Start reactions at 0 °C or even lower.
-
Choice of Base: A bulky, non-nucleophilic base is less likely to cause elimination. While triethylamine is common, if elimination is a persistent issue, consider using a more sterically hindered base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).
-
Slow Addition of Reagents: Adding the chlorinating agent or the base dropwise at a low temperature can help maintain a low concentration of the reactive intermediates and the base, thereby suppressing the rate of the bimolecular elimination reaction.
Q3: The reaction with my tertiary alcohol is giving a very low yield. Is this method suitable, and how can I optimize it?
A3: Tertiary alcohols are particularly challenging substrates for this type of reaction. The SN2 pathway is sterically hindered, and the carbocation that would be formed in an SN1-type reaction is highly prone to elimination.
Optimization Strategies for Tertiary Alcohols:
-
Use a Non-Basic Protocol if Possible: For tertiary alcohols, methods that proceed under acidic conditions, such as using concentrated HCl, might be more effective, though these come with their own set of challenges.[2]
-
Strict Temperature Control: Keep the temperature as low as possible (e.g., -20 °C to 0 °C) to disfavor the elimination pathway.
-
Solvent Choice: A non-polar solvent like dichloromethane or diethyl ether may stabilize the intermediate less, potentially slowing down both substitution and elimination, but sometimes improving the ratio.
-
Extended Reaction Time: Due to the low temperature and steric hindrance, these reactions may require significantly longer times. Monitor progress carefully over 24-48 hours.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended stoichiometry for the reaction?
-
A: A good starting point is a 1:1.1:1.2 molar ratio of alcohol to this compound to base. An excess of the chlorinating agent and base helps to drive the reaction to completion.
-
-
Q: How does this reagent compare to other common chlorinating agents?
-
A: Each chlorinating agent has its advantages and disadvantages.
-
| Reagent | Advantages | Disadvantages | Best Suited For |
| This compound | Mild conditions; often good for sensitive substrates. | Can be prone to elimination with hindered alcohols. | Primary and less hindered secondary alcohols. |
| Thionyl Chloride (SOCl₂) | Inexpensive; gaseous byproducts (SO₂, HCl) are easily removed. | Highly corrosive and moisture-sensitive; can cause rearrangements.[2] | Primary and secondary alcohols where inversion of stereochemistry is desired.[2] |
| Oxalyl Chloride | Similar to SOCl₂, but sometimes cleaner reactions. | Toxic (releases CO); more expensive than SOCl₂. | Acid-sensitive substrates. |
| Appel Reaction (PPh₃, CCl₄) | Mild conditions; reliable for a wide range of alcohols. | Generates stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove.[3] | Valuable substrates where high yield and mild conditions are paramount. |
-
Q: What are the essential safety precautions when handling this compound?
-
A: This reagent should be handled with care in a well-ventilated fume hood.[4] It is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of vapors and contact with skin and eyes.
-
Standard Experimental Protocol: Chlorination of Benzyl Alcohol
This protocol provides a general procedure that can be adapted for other primary alcohols.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
Add the chlorinating agent solution to the alcohol solution dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloride.
-
Purify the crude product by flash column chromatography if necessary.
References
- ADAMA. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- OpenStax. (n.d.). Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook.
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
- iGEM. (2012). Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine.
Sources
- 1. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 2. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 4. adama.com [adama.com]
Technical Support Center: Purification of Products from 1-Chloro-N,N-dimethylmethanesulfonamide Reactions
Welcome to the technical support guide for navigating the purification challenges associated with reactions involving 1-Chloro-N,N-dimethylmethanesulfonamide. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As an electrophilic sulfonyl chloride, it enables the synthesis of a wide range of sulfonamides and related derivatives. However, the inherent reactivity that makes it useful also presents specific purification hurdles.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies. We will cover everything from initial reaction work-up to advanced chromatographic and crystallization techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification process.
Q1: What are the primary impurities I should anticipate in my crude reaction mixture?
A1: Understanding potential impurities is the first step to designing a purification strategy. In a typical nucleophilic substitution reaction, you should expect:
-
Unreacted this compound: As the starting electrophile, its removal is a primary objective.
-
Hydrolysis Byproduct (N,N-dimethylsulfonic acid): Sulfonyl chlorides are susceptible to hydrolysis by water present in reagents, solvents, or introduced during work-up.[1] This forms the corresponding sulfonic acid, which is highly polar and acidic.
-
Excess Nucleophile/Base: The amine, alcohol, or other nucleophile used in the reaction, along with any base (e.g., triethylamine, pyridine) used to scavenge HCl, will be present.
-
Side-Reaction Products: Depending on the complexity of your nucleophile, side reactions such as over-alkylation or reaction at other functional groups can occur.[1]
Q2: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride. What's going wrong?
A2: This is a frequent issue. While sulfonyl chlorides can be hydrolyzed by water, the process can be slow, especially for sterically hindered or electron-deficient compounds in biphasic systems (organic/aqueous).[2] Insufficient mixing or short stirring times during the aqueous wash limit the interfacial contact required for complete hydrolysis.[2]
Troubleshooting Steps:
-
Increase Stirring: Ensure vigorous stirring during the quench to maximize the surface area between the organic and aqueous phases.
-
Add a Mild Base: Use a saturated solution of sodium bicarbonate (NaHCO₃). This not only neutralizes the sulfonic acid byproduct and any HCl generated but also accelerates the hydrolysis of the unreacted sulfonyl chloride into its more water-soluble sodium salt.[2][3]
-
Consider a Nucleophilic Quench: Before the main aqueous wash, add a small amount of a simple, highly reactive nucleophile like aqueous ammonia or a primary amine.[3] This rapidly converts the remaining sulfonyl chloride into a simple, often highly polar sulfonamide that is easier to separate during extraction or chromatography.
Q3: My product is a solid, but it won't crystallize from the crude oil. What should I do?
A3: The failure to crystallize is often due to the presence of impurities that inhibit lattice formation or residual solvent that keeps the product oily.[4]
Troubleshooting Steps:
-
Ensure Solvent Removal: Use a high-vacuum pump to remove trace amounts of high-boiling solvents (like DMF or DMSO) or chlorinated solvents, which can be difficult to remove on a standard rotovap.[4]
-
Solvent-Nonsolvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a nonsolvent (e.g., hexanes, pentane) until turbidity persists. Scratch the flask with a glass rod at the solvent-air interface to induce nucleation.
-
Trituration: Add a nonsolvent to the oil and stir or sonicate vigorously. This can wash away soluble impurities and force the desired product to precipitate as a solid.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
Part 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed, step-by-step guides for core purification workflows, complete with the rationale behind each step.
Guide 1: Robust Aqueous Work-up Strategies
An effective aqueous work-up is the most critical step for simplifying the crude mixture before further purification.
This protocol is the first line of defense for removing acidic byproducts and excess sulfonyl chloride.
-
Initial Quench: Cool the reaction mixture in an ice bath. Slowly add water or a saturated ammonium chloride (NH₄Cl) solution to quench any reactive species.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) to ensure the product is fully dissolved in the organic phase.
-
Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for at least 30 minutes to facilitate hydrolysis of unreacted sulfonyl chloride.[2][3]
-
Phase Separation: Separate the organic and aqueous layers. Be mindful of potential emulsions.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to break emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
A visual guide to the standard work-up procedure.
Caption: Standard aqueous work-up workflow.
Guide 2: Purification by Scavenger Resins
This method is ideal for high-throughput synthesis or when aqueous work-ups are problematic (e.g., for water-sensitive products). Amine-based scavenger resins react with and sequester excess sulfonyl chloride.[2]
-
Choose the Resin: Select a suitable resin like macroporous polystyrene-trisamine (PS-Trisamine).
-
Calculate Equivalents: Use 2-3 equivalents of the resin relative to the initial excess of this compound.
-
Incubation: Add the resin to the crude reaction mixture (dissolved in a suitable solvent like DCM or THF). Stir at room temperature for 2-16 hours.
-
Monitoring: Track the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin. The resin beads will contain the bound sulfonyl chloride.
-
Concentration: Wash the filtered resin with a small amount of the reaction solvent. Combine the filtrates and concentrate to yield the purified product.
Guide 3: Advanced Purification by Crystallization
Crystallization is a powerful and scalable technique for obtaining high-purity solid products.[1][3] The key is selecting the appropriate solvent system.
| Solvent Class | Example Solvents | Polarity | Properties & Use Cases |
| Protic | Ethanol, Methanol, Isopropanol | High | Good for dissolving polar compounds. Often used in combination with water.[3] |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Medium | Versatile solvents that dissolve a wide range of compounds. Good "good" solvents. |
| Aprotic Nonpolar | Hexanes, Heptane, Toluene | Low | Poor solvents for polar compounds. Excellent as "nonsolvents" or for recrystallizing nonpolar products. |
| Ethers | Diethyl Ether, MTBE, THF | Low-Medium | Good for dissolving moderately polar compounds. Volatility can be a benefit. |
| Chlorinated | Dichloromethane (DCM) | Medium | Excellent solubility for many organics, but can be difficult to fully remove.[4] |
-
Solvent Selection: Use TLC data or small-scale trials to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and hot filter the solution through a fluted filter paper or a pad of Celite.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Do not disturb the flask during this process.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Part 3: Purification Strategy Decision Tree
Choosing the right purification path depends on the properties of your product and the nature of the impurities. Use this decision tree to guide your approach.
Caption: Decision tree for selecting a purification strategy.
References
- Lott, W. A., & Bergeim, F. H. (1957). U.S. Patent No. US2777844A: Sulfonamide purification process. Google Patents.
-
Radovic, A., & Vladimirov, S. (1996). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Pawar, S. D., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Lee, S., et al. (2019). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC - NIH. Retrieved from [Link]
-
Artiss, J. D. (2005). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
-
Kishida, K. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]
-
Shinde, S. S., et al. (2011). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC - NIH. Retrieved from [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions with 1-Chloro-N,N-dimethylmethanesulfonamide
A Guide for Chemical Research and Development Professionals
Welcome to the technical support center for the safe and effective use of 1-Chloro-N,N-dimethylmethanesulfonamide. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the rationale behind them, ensuring your experiments are both successful and, above all, safe. The information herein is designed to address specific issues you may encounter and to foster a proactive approach to managing the energetic potential of this versatile reagent.
Section 1: Frequently Asked Questions - Understanding the Core Hazards
This section addresses the fundamental properties of this compound and the nature of its associated thermal risks.
Q1: What is this compound, and why are its reactions often exothermic?
A1: this compound is a sulfonyl chloride derivative. The core of its reactivity lies in the sulfur-chlorine (S-Cl) bond. This bond is highly polarized, making the sulfur atom electrophilic and susceptible to attack by nucleophiles—electron-rich species.[1] When a nucleophile attacks this sulfur atom, the subsequent formation of a new, stronger bond and the displacement of the chloride leaving group releases a significant amount of energy in the form of heat.[2][3] This energy release is the definition of an exothermic reaction. While this reactivity is essential for desired chemical transformations, such as the formation of sulfonamides in drug discovery[4][5], the rate of heat generation can become hazardous if not properly controlled.
Q2: What specific reagents or conditions can trigger a dangerous exotherm or thermal runaway?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[6] This increases the reaction temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop. Key triggers include:
-
Water and Moisture: Like many sulfonyl chlorides, this compound can react exothermically with water, even atmospheric moisture, to produce corrosive acids.[7][8]
-
Potent Nucleophiles: Amines, alcohols, and thiols, which are often the intended reactants, can cause very rapid, highly exothermic reactions, especially if added too quickly or in high concentrations.
-
Strong Bases: Bases can react violently and promote rapid decomposition or side reactions.[7]
-
Certain Solvents: A notable example is Dimethyl Sulfoxide (DMSO), which has been reported to react explosively with some sulfonyl chlorides.[9]
-
Lack of Temperature Control: Failure to provide adequate cooling or initiating the reaction at an elevated temperature can quickly lead to a loss of control.
-
High Concentration: Running reactions at high concentrations reduces the thermal mass available to absorb the heat generated, making temperature spikes more likely.
Q3: My reaction involving a sulfonyl chloride turned dark upon standing. Is it safe to use?
A3: Discoloration, often to yellow or brown, can indicate decomposition, which may be accelerated by exposure to heat or moisture. This degradation can release acidic and corrosive gases like hydrogen chloride and sulfur oxides.[8] While minor discoloration might not impede all reactions, significant darkening suggests a loss of purity and the presence of potentially reactive impurities. For sensitive applications or reactions at scale, it is strongly recommended to use a fresh, colorless reagent to ensure predictable reactivity and safety.
Section 2: Troubleshooting Guide - Proactive Exotherm Management
The best way to handle a thermal runaway is to prevent it from ever starting. This section focuses on risk assessment and control strategies.
Q4: How can I quantitatively assess the thermal risk of my planned reaction before performing it at scale?
A4: Visual observation is insufficient for scaling up exothermic reactions. The most reliable method is to use a reaction calorimeter (e.g., an RC1).[10][11] This instrument measures the rate of heat evolution in real-time under controlled conditions, providing critical safety data.
Key Parameters Obtained from Reaction Calorimetry:
| Parameter | Description & Significance |
|---|---|
| Heat of Reaction (ΔHr) | The total amount of energy released per mole of reactant. A high value indicates a highly energetic reaction. |
| Heat Flow (qr) | The rate at which heat is being generated (in Watts). This helps determine the required cooling capacity of the reactor.[11] |
| Maximum Temperature of the Synthetic Reaction (MTSR) | The highest temperature the reaction mixture would reach under adiabatic conditions (i.e., with total cooling failure). If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of a reactant, the risk of a runaway is severe. |
| Accumulation | The amount of unreacted reagent present in the reactor at any given time. High accumulation during slow addition is a major hazard, as a sudden increase in reaction rate could process all the accumulated reagent at once, overwhelming the cooling system. |
By performing a small-scale calorimetric study, you can model the effects of deviations in temperature, dosing rate, or concentration, allowing you to establish safe operating limits before proceeding to a pilot or production scale.[10]
Q5: What are the most critical best practices for setting up a laboratory-scale reaction to minimize exotherm risk?
A5: A robust experimental setup is your primary line of defense.
-
Controlled Reagent Addition: Never mix all reagents at once. Use a syringe pump or an addition funnel for the dropwise addition of the most reactive component (often the nucleophile or the sulfonyl chloride itself) to a cooled, stirred solution.[6] This limits the amount of reactant available to react at any moment, thereby controlling the rate of heat generation.
-
Effective Cooling: Perform the reaction in a cooling bath (e.g., ice-water or ice-salt). Ensure the bath has sufficient volume to act as a heat sink. For larger flasks, ensure good thermal contact between the flask and the bath.
-
Efficient Stirring: Vigorous stirring is crucial to dissipate heat from the point of addition and prevent the formation of localized hot spots. Use an overhead stirrer for viscous reactions or larger volumes.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture.[12]
-
Continuous Monitoring: Always have a thermometer in the reaction mixture (not just the cooling bath) to monitor the internal temperature. An exotherm is indicated by a temperature rise that does not respond to external cooling.
Q6: Can advanced process strategies enhance safety, especially for manufacturing?
A6: Yes. For highly exothermic processes, transitioning from traditional batch reactors to continuous flow chemistry offers a significant safety advantage.[4][13] Flow reactors utilize channels or tubes with very small diameters, resulting in an extremely high surface-area-to-volume ratio.[6] This allows for near-instantaneous heat removal, effectively preventing the temperature from rising to dangerous levels.[4][13] This superior heat management allows reactions to be run under more intense conditions (higher temperatures and concentrations) safely, often leading to higher yields and purity.[6]
Section 3: Troubleshooting Guide - Reactive Exotherm Management
If prevention fails, a swift and correct response is critical.
Q7: I've confirmed an uncontrolled exotherm is in progress. What are the immediate steps?
A7: Your immediate goal is to regain control by removing heat faster than it is being generated. Follow the A.C.T. protocol:
-
Alert: Immediately alert colleagues and your supervisor. Do not handle an emergency alone.
-
Cool:
-
Stop all reagent addition immediately.
-
If not already in place, immerse the flask deeply in a large ice/water bath. Add salt or acetone to the bath to lower its temperature further.
-
If the reaction is large, consider adding cold, inert solvent to the reaction mixture to dilute the reactants and absorb heat, but only if you are certain the solvent will not react exothermically.
-
-
Triage:
-
Do NOT seal the reaction vessel. A rapid increase in temperature can vaporize the solvent, leading to a dangerous pressure buildup. Ensure there is an open path to a fume hood exhaust (e.g., via a condenser).[14]
-
Prepare for an emergency quench (see Q8). Have the quenching solution ready in an ice bath.
-
If the reaction cannot be controlled, evacuate the area and follow your institution's emergency procedures.
-
Sources
- 1. youtube.com [youtube.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. leap.epa.ie [leap.epa.ie]
- 11. aidic.it [aidic.it]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
effect of temperature on 1-Chloro-N,N-dimethylmethanesulfonamide reactivity
A Guide to Understanding and Managing Temperature Effects on Reactivity
Welcome to the technical support center for 1-Chloro-N,N-dimethylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this reactive sulfamoyl chloride. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway for this compound, like other sulfamoyl chlorides, is hydrolysis.[1] The presence of even trace amounts of moisture can lead to the formation of N,N-dimethylmethanesulfonamide and hydrochloric acid. This is why stringent anhydrous conditions are paramount for storage. Elevated temperatures will accelerate this degradation process. For long-term storage, it is highly recommended to keep the reagent at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3][4]
Q2: I am observing a lower than expected yield in my reaction. Could temperature be a factor?
A2: Absolutely. The reactivity of this compound is highly temperature-dependent. If your reaction temperature is too low, the activation energy barrier for the desired transformation may not be sufficiently overcome, leading to a sluggish or incomplete reaction. Conversely, if the temperature is too high, you risk thermal decomposition of the reagent and/or the desired product, as well as the formation of unwanted side products. Careful temperature control is crucial for maximizing yield and purity.
Q3: What are the likely decomposition products of this compound at elevated temperatures?
A3: While specific studies on the thermal decomposition of this compound are limited, based on the behavior of other sulfonyl chlorides, decomposition is likely to proceed via cleavage of the S-Cl or C-S bonds.[5] At sufficiently high temperatures, this could lead to the formation of reactive sulfonyl radicals or ionic species. In the presence of other reagents or solvents, this can initiate a cascade of undesirable side reactions.
Q4: Can I use common laboratory solvents with this reagent at elevated temperatures?
A4: Solvent choice is critical, especially when heating. Protic solvents, such as alcohols and water, are generally incompatible as they will react with the sulfamoyl chloride. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are more suitable. However, it is essential to consider the thermal stability of the solvent itself and its potential to react with the starting materials or products at elevated temperatures. Always consult solvent compatibility charts and safety data sheets.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in slow reaction kinetics. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). |
| Reagent degraded due to improper storage (prolonged exposure to room temperature or moisture). | Always use freshly opened or properly stored reagent. Confirm the purity of the starting material before use. | |
| Formation of Multiple Unidentified Byproducts | Reaction temperature is too high, leading to thermal decomposition of the starting material or product. | Reduce the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Localized heating or "hot spots" in the reaction vessel. | Ensure efficient stirring and uniform heating of the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for precise temperature management. | |
| Reaction Appears "Stalled" or Incomplete | Insufficient activation energy at the current temperature. | As with low product formation, a modest increase in temperature may be necessary. Alternatively, consider the use of a suitable catalyst if applicable to your specific reaction. |
| The desired product is thermally unstable under the reaction conditions. | If possible, attempt the reaction at a lower temperature. If the product is known to be labile, ensure rapid work-up and purification at reduced temperatures. |
Experimental Protocols
To ensure the integrity of your experiments, it is crucial to handle this compound with care. The following is a general protocol for a typical sulfonamide synthesis.
Protocol: General Procedure for the Synthesis of a Sulfonamide
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., DCM, ACN) in a flame-dried flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0°C or -20°C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Reagent Addition: Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution. The addition should be dropwise to maintain a constant internal temperature.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) while maintaining a low temperature.
-
Work-up and Purification: Proceed with the appropriate aqueous work-up, extraction, drying of the organic phase, and purification of the crude product by column chromatography or recrystallization.
Visualizing Reaction Control
The following diagram illustrates the critical decision-making process for temperature control during a reaction with this compound.
Caption: Temperature optimization workflow for reactions involving this compound.
This workflow emphasizes a cautious and systematic approach to temperature control, starting at a low temperature and only increasing it if necessary, while continuously monitoring for the formation of byproducts.
References
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Retrieved from [Link]
-
MDPI. (2018). Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Retrieved from [Link]
-
Purdue College of Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects in Reactions of 1-Chloro-N,N-dimethylmethanesulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Chloro-N,N-dimethylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. The choice of solvent is paramount, as it directly governs reaction pathways, rates, and ultimate product yields. This document provides in-depth, field-proven insights into troubleshooting common issues related to solvent effects.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the core scientific principles governing the reactivity of this compound. Understanding these concepts is the first step to effective troubleshooting.
Q1: What are the primary reaction mechanisms for this compound with nucleophiles, and how does the solvent influence them?
A: The reactions of this compound, a sulfamoyl chloride, with nucleophiles do not follow a single, invariant mechanism. Instead, they exist on a mechanistic continuum, primarily between a bimolecular (Sₙ2-like) pathway and a unimolecular (Sₙ1-like) pathway. The solvent is the critical factor that dictates which pathway is favored.[1][2]
-
Bimolecular Pathway (Sₙ2/Addition-Elimination): This pathway is favored in solvents of high nucleophilicity and moderate ionizing power (e.g., acetonitrile, DMF, acetone). The reaction can proceed either through a concerted displacement (Sₙ2) or, more commonly for sulfonyl derivatives, a stepwise addition-elimination mechanism featuring a transient pentacoordinate sulfur intermediate.[1][3] Strong, anionic nucleophiles thrive under these conditions.
-
Unimolecular Pathway (Sₙ1/Dissociative): This pathway is dominant in solvents with high ionizing power but low nucleophilicity (e.g., fluoroalcohols like TFE and HFIP, or aqueous mixtures).[1][2] The solvent helps stabilize the departure of the chloride ion, leading to the formation of a reactive sulfonylium cation intermediate ([Me₂N-SO₂]⁺), which is then rapidly captured by a nucleophile. This pathway is common in solvolysis reactions where the solvent itself is the nucleophile.
Caption: Figure 1: Competing reaction pathways for this compound.
Q2: How can I quantitatively think about solvent choice?
A: The Grunwald-Winstein equation is a powerful empirical tool used to analyze solvolysis reactions and understand the influence of the solvent.[2][3][4] The extended form of the equation is:
log(k/k₀) = lNT + mYCl
Where:
-
k is the reaction rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
NT is the solvent nucleophilicity parameter.
-
YCl is the solvent ionizing power parameter (for a chloride leaving group).
-
l is the sensitivity of the reaction to solvent nucleophilicity.
-
m is the sensitivity of the reaction to solvent ionizing power.
A high l value (>0.7) suggests significant nucleophilic involvement from the solvent in the transition state (Sₙ2 character). A high m value (>0.7) indicates a charge-separated, Sₙ1-like transition state that is sensitive to the solvent's ionizing ability.[3] For reactions of this compound, the l/m ratio can be a useful mechanistic indicator.[3]
Q3: Why is my reaction slow, and what does it imply about the mechanism?
A: A slow reaction rate often points to a mismatch between the chosen solvent and the optimal mechanistic pathway for your specific nucleophile. For instance, using a strong, anionic nucleophile (which prefers an Sₙ2 pathway) in a highly ionizing but non-nucleophilic solvent like TFE will result in a slow reaction because the solvent cannot effectively participate in the bimolecular step. Conversely, attempting a solvolysis reaction (Sₙ1) in a non-ionizing solvent like toluene will lead to negligible conversion.
Part 2: Troubleshooting Guide
This section provides practical solutions to common experimental problems.
Problem 1: Low or No Product Yield
-
Possible Cause A: The solvent is inappropriate for the intended nucleophile.
-
Scenario: You are using a strong nucleophile (e.g., sodium azide, a thiolate) but getting low conversion in a solvent like methanol or water.
-
Explanation: Polar protic solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its effective nucleophilicity. Furthermore, the solvent itself can compete as a nucleophile, leading to undesired solvolysis products.
-
Solution: Switch to a polar aprotic solvent such as Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) . These solvents do not hydrogen-bond with the nucleophile, enhancing its reactivity, and are generally less nucleophilic themselves.
-
-
Possible Cause B: The solvent lacks sufficient ionizing power for a solvolysis or reaction with a weak nucleophile.
-
Scenario: You are attempting to react the substrate with a neutral, weak nucleophile (e.g., an alcohol for ether formation) in a solvent like THF or Dichloromethane (DCM).
-
Explanation: This reaction likely requires the formation of the sulfonylium cation intermediate (Sₙ1 pathway), which is only accessible in highly ionizing media.
-
Solution: Increase the ionizing power of the solvent. Use the neat alcohol as the solvent if possible, or use co-solvents known for their high ionizing power, such as 2,2,2-Trifluoroethanol (TFE) or aqueous mixtures (e.g., 70% Acetone/Water).[1]
-
Problem 2: Formation of Multiple Side Products
-
Possible Cause A: The solvent is acting as a competing nucleophile (solvolysis).
-
Scenario: Your desired reaction with a specific nucleophile in ethanol yields a significant amount of the ethyl sulfamate ester.
-
Explanation: The solvent (ethanol) is present in vast excess and is competing with your intended nucleophile for the substrate or the sulfonylium intermediate.
-
Solution:
-
Change Solvent: Switch to a non-nucleophilic solvent. If the reaction requires polarity, consider acetone, acetonitrile, or nitromethane. For less polar requirements, DCM or 1,2-dichloroethane (DCE) can be used.
-
Increase Nucleophile Concentration: If you must use a nucleophilic solvent, increasing the concentration of your desired nucleophile can improve the product ratio, though this is often not a complete solution.
-
-
-
Possible Cause B: The substrate is unstable under the reaction conditions.
-
Scenario: You observe decomposition or unidentifiable baseline material on your TLC/LCMS, especially when using amine bases or basic solvents like pyridine.
-
Explanation: Sulfamoyl chlorides can be sensitive to strong bases, which may promote elimination or other decomposition pathways.
-
Solution: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without attacking the substrate. Run the reaction at a lower temperature (e.g., 0 °C to RT) to minimize decomposition.
-
Problem 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Trace amounts of water in aprotic solvents.
-
Scenario: A reaction in "anhydrous" DMF works well one day but fails the next.
-
Explanation: Many polar aprotic solvents are hygroscopic. Trace water can hydrolyze the highly reactive this compound to the corresponding sulfonic acid, consuming your starting material.
-
Solution: Use freshly opened bottles of anhydrous solvent or dry the solvent over molecular sieves (3Å or 4Å) immediately before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the flask.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Substitution with a Strong Nucleophile
This protocol is designed for reactions favoring the Sₙ2 pathway.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the nucleophile (1.1 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to achieve a substrate concentration of 0.1-0.2 M.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring nucleophile solution over 5-10 minutes.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LCMS at regular intervals (e.g., every hour).
-
Workup: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Illustrative Data: Expected Impact of Solvent on Reaction Rate
The following table provides a qualitative summary of expected reaction rates based on the principles of sulfonyl chloride reactivity. This is an illustrative guide for solvent selection.
| Solvent | Solvent Class | Dielectric Constant (ε) | Relative Ionizing Power (YCl) | Relative Nucleophilicity (NT) | Expected Rate (Strong Nu⁻) | Expected Rate (Solvolysis) |
| Hexane | Nonpolar | 1.9 | Low | Very Low | Negligible | Negligible |
| Dichloromethane | Polar Aprotic | 9.1 | Low | Low | Slow | Very Slow |
| Acetone | Polar Aprotic | 21 | -0.7 | -0.4 | Medium-Fast | Slow |
| Acetonitrile | Polar Aprotic | 37.5 | -0.5 | -0.4 | Fast | Slow |
| DMF | Polar Aprotic | 38.3 | -1.3 | 0.4 | Very Fast | Slow |
| Ethanol | Polar Protic | 24.5 | -2.5 | 0.4 | Slow-Medium | Medium |
| Water | Polar Protic | 80.1 | 4.0 | 0.0 | Slow (Hydrolysis) | Fast |
| TFE | Polar Protic | 26.5 | 3.9 | -3.9 | Very Slow | Very Fast |
Troubleshooting Workflow: Solvent Selection
This decision tree can guide your initial solvent choice.
Caption: Figure 2: A decision-making workflow for initial solvent selection.
References
-
Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2017). ResearchGate. [Link]
-
Richey, H. G., & Farkas, J. (n.d.). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry. [Link]
-
D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Chemical Sciences Journal. [Link]
-
Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
Park, Y. H., et al. (2020). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society. [Link]
-
Park, K. H., Seong, M. H., Kyong, J. B., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences. [Link]
-
LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chlorination: 1-Chloro-N,N-dimethylmethanesulfonamide vs. Oxalyl Chloride
In the landscape of modern organic synthesis, the conversion of alcohols and carboxylic acids into their corresponding chlorides is a cornerstone transformation. These alkyl and acyl chlorides are versatile intermediates, primed for nucleophilic substitution and a gateway to a diverse array of functional groups. The choice of chlorinating agent is paramount, dictating not only the reaction's success but also its safety, scalability, and environmental impact.
This guide provides an in-depth comparison of two distinct chlorinating agents: the ubiquitously employed, highly reactive oxalyl chloride , and the less common, specialized N-chloro sulfonamide, 1-Chloro-N,N-dimethylmethanesulfonamide . We will dissect their mechanisms, evaluate their practical applications, and provide field-proven protocols to guide researchers in making an informed selection for their specific synthetic challenges.
Mechanism of Action: A Tale of Two Activation Pathways
The efficacy of a chlorinating agent is rooted in its ability to transform a poor leaving group (like a hydroxyl group) into a species susceptible to nucleophilic attack by a chloride ion. Oxalyl chloride and this compound achieve this through fundamentally different, yet equally effective, activation pathways.
Oxalyl Chloride: The Vilsmeier and Swern Connection
Oxalyl chloride is a powerful electrophile, but its reactivity is often modulated and channeled through the in-situ generation of more complex active intermediates.
-
For Carboxylic Acids (with DMF catalyst): The reaction does not proceed by direct attack on oxalyl chloride. Instead, it leverages a catalytic amount of N,N-dimethylformamide (DMF) to form a highly electrophilic Vilsmeier reagent (an N,N-dimethylchloroiminium ion).[1] This species is the true activating agent. The carboxylic acid attacks the Vilsmeier reagent, leading to a cascade that releases the desired acyl chloride, gaseous byproducts (CO and CO₂), and regenerates the DMF catalyst.[1][2] This catalytic cycle makes the process highly efficient.
Caption: Vilsmeier mechanism for carboxylic acid chlorination.
-
For Alcohols (Swern-type Activation): In the absence of a carboxylic acid, such as in the initial stages of a Swern oxidation, oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form a reactive electrophilic sulfur species.[3][4] An alcohol can then attack this activated species. Subsequent elimination, typically prompted by a hindered base like triethylamine, generates the carbonyl compound.[5] For direct chlorination, the mechanism involves the alcohol attacking the activated DMSO complex (or oxalyl chloride itself under certain conditions), forming an alkoxysulfonium salt which is an excellent leaving group.[6] A chloride ion, present in the reaction mixture, can then effect an Sₙ2 displacement to yield the alkyl chloride.
This compound: Direct Electrophilic Chlorine Source
This compound, CH₃SO₂(N(CH₃)₂)Cl, is a representative of N-chloro compounds, which act as sources of electrophilic chlorine (Cl⁺). The mechanism for alcohol chlorination is more direct than that of oxalyl chloride and is analogous to the Appel reaction in principle.
The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chlorine atom of the reagent. This forms a protonated intermediate. A base (like pyridine or the reaction's solvent) deprotonates the oxygen, yielding an alkoxychlorosulfonamide intermediate. This step effectively converts the hydroxyl group into a superb leaving group. A nucleophilic chloride ion (either from an external source or from the reagent itself) then displaces this leaving group via an Sₙ2 mechanism, yielding the inverted alkyl chloride and the non-volatile N,N-dimethylmethanesulfonamide byproduct.
Caption: Proposed mechanism for alcohol chlorination.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | Oxalyl Chloride | This compound |
| Primary Use | Carboxylic acid to acyl chloride conversion; Swern oxidation.[2] | Direct conversion of alcohols to alkyl chlorides.[7] |
| Active Species | Vilsmeier reagent (with DMF) or other activated intermediates.[1] | Direct source of electrophilic chlorine (Cl⁺). |
| Byproducts | Gaseous: CO, CO₂, HCl. | Solid/Liquid: N,N-dimethylmethanesulfonamide. |
| Work-up | Simple evaporation or aqueous wash. Gaseous byproducts simplify purification. | Requires chromatography or extraction to remove non-volatile byproduct. |
| Reaction Temp. | Often cryogenic (-78 °C) to low temperatures (0 °C) to control reactivity.[6][8] | Typically mild, from room temperature to gentle heating. |
| Safety Profile | Highly Toxic & Corrosive. [9][10] Moisture sensitive, decomposes to toxic CO gas. Requires handling in a fume hood with extreme care.[11] | Assumed to be a skin and respiratory irritant. Data is limited, but N-chloro compounds should be handled with care in a fume hood. |
| Substrate Scope | Very broad for acids and primary/secondary alcohols (for oxidation).[3] | Effective for primary and secondary alcohols susceptible to Sₙ2 attack.[7] |
| Stereochemistry | For alcohol chlorination, proceeds with inversion (Sₙ2). | Proceeds with inversion of configuration (Sₙ2). |
Experimental Protocols: From Theory to Practice
The following protocols are illustrative examples for the chlorination of a primary alcohol, benzyl alcohol. They are designed to be self-validating, with clear checkpoints and rationales for each step.
Protocol 1: Chlorination using Oxalyl Chloride/DMSO System
This protocol adapts the principles of Swern-type activation for a direct chlorination outcome. The key is careful temperature control to favor substitution over elimination or other side reactions.
Caption: Workflow for Oxalyl Chloride mediated chlorination.
Methodology:
-
System Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. An inert atmosphere is critical due to the moisture sensitivity of oxalyl chloride.[9]
-
Reagent Addition: Charge the flask with anhydrous dichloromethane (DCM, 20 mL) and cool to -60 °C. To this, slowly add oxalyl chloride (1.2 eq). Rationale: Low temperature is essential to control the highly exothermic reaction and prevent side reactions.[8]
-
Activation: In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO, 1.5 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the main flask, ensuring the internal temperature does not rise above -50 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir for 15 minutes. Rationale: This step forms the electrophilic chlorosulfonium salt, the key activating intermediate.[6]
-
Substrate Addition: Add a solution of benzyl alcohol (1.0 eq) in anhydrous DCM (5 mL) dropwise, maintaining the low temperature.
-
Reaction: Stir the mixture at -60 °C for 30 minutes, then allow it to warm slowly to room temperature over 1 hour. Monitor reaction progress by TLC.
-
Quenching & Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure benzyl chloride.
Protocol 2: Chlorination using this compound
This protocol highlights the operational simplicity and milder conditions often associated with N-chloro reagents.
Caption: Workflow for N-chloro sulfonamide chlorination.
Methodology:
-
System Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL), benzyl alcohol (1.0 eq), and pyridine (1.5 eq). Rationale: Pyridine acts as a base to neutralize the proton generated during the initial activation step and can facilitate the reaction.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with dilute HCl (1M) to remove pyridine, then with water, and finally with brine. Rationale: The aqueous washes are essential for removing the water-soluble pyridine hydrochloride and the polar N,N-dimethylmethanesulfonamide byproduct.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel to afford the final product.
Conclusion and Recommendations
The choice between oxalyl chloride and this compound is a classic case of balancing reactivity, operational complexity, and safety.
Choose Oxalyl Chloride when:
-
Converting carboxylic acids to acyl chlorides: It is the industry standard, especially with a DMF catalyst, due to its high efficiency and the convenient removal of gaseous byproducts.[12]
-
Cost is a primary driver for large-scale synthesis: It is a relatively inexpensive bulk chemical.[2]
-
The facility is well-equipped to handle highly toxic and reactive chemicals, including cryogenic cooling capabilities.
Consider this compound (or related N-chloro reagents) when:
-
Performing a direct, mild chlorination of a primary or secondary alcohol, especially with sensitive functional groups that might not tolerate the harsh conditions of other methods.[7]
-
Operational simplicity is desired: The reaction often proceeds at or above 0 °C, avoiding the need for cryogenic baths.
-
Handling a less volatile, and potentially safer, reagent is a priority. However, this is offset by a more demanding purification process to remove the non-volatile sulfonamide byproduct.
Ultimately, both reagents are valuable tools in the synthetic chemist's arsenal. Oxalyl chloride remains the workhorse for its raw power and efficiency in specific applications, while this compound represents a class of milder, more specialized agents that offer a valuable alternative for delicate substrates where finesse is required over force.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [13]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [14]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [3]
-
Chemistry Steps. Swern Oxidation Mechanism. [5]
-
GSK. DMSO–Oxalyl Chloride, Swern Oxidation. [8]
-
Slideshare. Vilsmeier haack rxn. [15]
-
Organic Chemistry Portal. Swern Oxidation. [4]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [6]
-
Wolfa. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [9]
-
Apollo Scientific. Oxalyl chloride Safety Data Sheet. [11]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [16]
-
Wikipedia. Vilsmeier–Haack reaction. [17]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [18]
-
Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. [19]
-
Sciencemadness Wiki. Oxalyl chloride.
-
Organic Chemistry Portal. Synthesis of alkyl chlorides. [20]
-
Wikipedia. Oxalyl chloride. [2]
-
ChemicalBook. Is oxalyl chloride toxic?. [10]
-
Benchchem. Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori. [1]
-
Sigma-Aldrich. This compound. [21]
-
Sigma-Aldrich. CHLORO-N,N-DIMETHYLMETHANESULFONAMIDE AldrichCPR.
-
ACS Publications. One-Pot Chlorination and Cross-Electrophile Coupling of Alcohols with Aryl Chlorides. [7]
-
Sciencemadness Discussion Board. Chlorinating Carboxylic Acids.
-
ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?. [12]
Sources
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- 9. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
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- 15. Vilsmeier haack rxn | PPTX [slideshare.net]
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- 18. chemguide.co.uk [chemguide.co.uk]
- 19. lobachemie.com [lobachemie.com]
- 20. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 21. This compound | 35427-68-0 [sigmaaldrich.com]
A Comparative Guide to Sulfonyl Chlorides in Modern Organic Synthesis: Profiling 1-Chloro-N,N-dimethylmethanesulfonamide Against Key Alternatives
In the landscape of contemporary organic synthesis, particularly within drug discovery and development, the judicious selection of reagents is paramount to achieving efficient and selective transformations. Among the myriad of tools available to the synthetic chemist, sulfonyl chlorides stand out as versatile electrophiles for the formation of sulfonamides and sulfonate esters—moieties of significant importance in medicinal chemistry.[1] This guide provides an in-depth comparison of 1-Chloro-N,N-dimethylmethanesulfonamide alongside commonly employed sulfonyl chlorides: the workhorse p-toluenesulfonyl chloride (Ts-Cl), the sterically minimal methanesulfonyl chloride (Ms-Cl), and the fluorescent reporter 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).
This analysis moves beyond a simple cataloging of reagents, offering insights into the nuanced interplay of electronic and steric effects that govern their reactivity and utility. By understanding these fundamental principles, researchers can make more informed decisions in the strategic protection of amines and alcohols, the synthesis of biologically active sulfonamides, and the introduction of specialized functionalities.
The Sulfonyl Chloride Family: A Comparative Overview of Physicochemical Properties
The reactivity of a sulfonyl chloride is intrinsically linked to its structure. The nature of the substituent attached to the sulfonyl group dictates the electrophilicity of the sulfur atom, steric accessibility, and the stability of the resulting sulfonamide or sulfonate ester.
| Sulfonyl Chloride | Structure | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | 157.62 | Aliphatic, contains a secondary amine-like structure. | |
| p-Toluenesulfonyl Chloride (Ts-Cl) | 190.65 | Aromatic, sterically demanding, forms crystalline derivatives. | |
| Methanesulfonyl Chloride (Ms-Cl) | 114.55 | Aliphatic, small steric footprint, highly reactive. | |
| Dansyl Chloride | 269.75 | Aromatic, fluorescent, used for labeling.[2] |
Reactivity and Selectivity: A Mechanistic Perspective
The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion. The rate of this reaction is influenced by both the electronic nature of the sulfonyl chloride and the nucleophilicity of the amine.
Electronic Effects: A Tale of Two Classes
Aromatic vs. Aliphatic Sulfonyl Chlorides: A primary determinant of reactivity is whether the sulfonyl group is attached to an aromatic or an aliphatic backbone.
-
Aromatic Sulfonyl Chlorides (e.g., Ts-Cl, Dansyl Chloride): The presence of the aromatic ring allows for resonance delocalization of electron density, which can either increase or decrease the electrophilicity of the sulfur atom depending on the nature of the ring substituents. In the case of tosyl chloride, the electron-donating methyl group slightly deactivates the sulfonyl group compared to unsubstituted benzenesulfonyl chloride. Conversely, electron-withdrawing groups would enhance reactivity.
-
Aliphatic Sulfonyl Chlorides (e.g., Ms-Cl, this compound): Lacking an extensive resonance system, the electrophilicity of the sulfur atom in aliphatic sulfonyl chlorides is primarily governed by inductive effects. The small methyl group in mesyl chloride offers minimal electronic influence, rendering it highly reactive.
For This compound , the presence of the nitrogen atom adjacent to the sulfonyl group is expected to have a significant impact. The nitrogen lone pair can potentially be delocalized towards the sulfonyl group, which would decrease the electrophilicity of the sulfur atom and thus reduce its reactivity compared to simple alkyl sulfonyl chlorides like mesyl chloride. However, the electronegativity of the nitrogen and the presence of the chloroalkyl group could also play a role.
Steric Hindrance: The Gatekeeper of Reactivity
Steric bulk around the sulfonyl group can significantly impede the approach of a nucleophile, thereby slowing down the reaction rate.
-
Mesyl Chloride (Ms-Cl): With only a methyl group attached, Ms-Cl is the least sterically hindered of the common sulfonyl chlorides, contributing to its high reactivity.
-
Tosyl Chloride (Ts-Cl): The bulky tosyl group can be advantageous in providing selectivity for less hindered primary amines over more hindered secondary amines. The resulting tosylates are often crystalline, which facilitates purification.
-
This compound: The N,N-dimethylamino group introduces moderate steric bulk, which would likely make it less reactive than mesyl chloride but potentially more selective.
-
Dansyl Chloride: The large naphthalene ring system makes dansyl chloride the most sterically demanding of the compared reagents.
Practical Applications and Comparative Performance
The choice of sulfonyl chloride is often dictated by the specific application, balancing reactivity, selectivity, and the properties of the final product.
Amine Protection
Sulfonamides are excellent protecting groups for amines due to their stability to a wide range of reaction conditions.
-
Tosyl and Mesyl Groups: Both are widely used for amine protection. Tosyl amides are generally more robust and crystalline, while mesyl amides are sometimes easier to cleave.
-
This compound: The resulting N,N-dimethylsulfamoyl amide would likely offer a different deprotection profile compared to tosyl and mesyl amides, potentially requiring specific conditions for removal. The presence of the chloroalkyl moiety offers a potential site for further functionalization.
Synthesis of Biologically Active Sulfonamides
The sulfonamide moiety is a key pharmacophore in a multitude of drugs.[1] The choice of sulfonyl chloride can influence the physicochemical properties of the final compound.
-
Tosyl and Mesyl Chlorides: Frequently used to introduce simple alkyl- or arylsulfonyl groups.
-
Dansyl Chloride: Primarily used to introduce a fluorescent label for analytical purposes, such as in protein sequencing and immunoassays.[3]
-
This compound: Offers a unique scaffold that can be explored for novel structure-activity relationships. The N,N-dimethylsulfamoyl group can act as a directed metalation group, allowing for regioselective functionalization of aromatic rings.[4]
Experimental Protocols: A Guide for the Bench Chemist
While specific protocols for this compound are not widely reported in peer-reviewed literature, the general principles of sulfonamide formation are applicable. Below are representative protocols for the more established sulfonyl chlorides.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using Tosyl Chloride
Materials:
-
Primary or secondary amine (1.0 eq)
-
Tosyl chloride (1.05 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add tosyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide using Mesyl Chloride
Materials:
-
Primary or secondary amine (1.0 eq)
-
Mesyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the amine and triethylamine in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add mesyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: General Procedure for Dansylation of an Amino Acid
Materials:
-
Amino acid solution (in 0.1 M NaHCO₃)
-
Dansyl chloride solution (in acetone)
Procedure:
-
To the amino acid solution, add an equal volume of the dansyl chloride solution.
-
Incubate the mixture in the dark at 37 °C for 1 hour or at room temperature for 2 hours.
-
The resulting fluorescently labeled amino acid can be analyzed by HPLC or other methods.[2]
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: Sulfonyl chlorides react with water to produce corrosive hydrochloric acid. Store in a dry environment and handle under anhydrous conditions when necessary.
-
Quenching: Unused sulfonyl chlorides should be quenched carefully with a suitable nucleophile, such as a dilute solution of a non-volatile amine or sodium hydroxide, in an appropriate solvent.
Conclusion and Future Outlook
While tosyl chloride and mesyl chloride remain the dominant players in the field of sulfonyl chlorides for general synthetic applications, and dansyl chloride holds its niche in bioanalytical chemistry, the exploration of novel sulfonyl chlorides like This compound presents exciting opportunities. Its unique structural features—an aliphatic backbone with a dimethylamino substituent and a reactive chloroalkyl group—suggest a reactivity and selectivity profile that could be advantageously exploited in specific synthetic contexts.
Based on structural analysis, it is anticipated that this compound will be a moderately reactive sulfonylating agent, likely less reactive than mesyl chloride due to electronic and steric effects, but potentially more amenable to certain transformations where the high reactivity of Ms-Cl is problematic. The resulting sulfonamide offers a handle for further diversification, a feature of significant interest in the generation of compound libraries for drug discovery.
Further experimental investigation into the reactivity, selectivity, and applications of this compound is warranted to fully elucidate its potential and carve out its place in the synthetic chemist's toolbox.
References
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Grokipedia. (n.d.). Dansyl chloride. Retrieved from [Link][2]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link][1]
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A Senior Application Scientist's Guide to Amine Activation: Evaluating Modern Alternatives to 1-Chloro-N,N-dimethylmethanesulfonamide
Introduction: The Enduring Challenge of Amine Activation
In the landscape of modern organic synthesis, particularly within drug development and materials science, the transformation of amines into other functional groups is a cornerstone reaction. The inherent nucleophilicity of the amino group makes it an excellent starting point, but its poor leaving group ability (as NH₂⁻) presents a significant synthetic hurdle. "Amine activation" refers to the strategic conversion of the amino group into a better leaving group, thereby unlocking a diverse array of subsequent substitution, elimination, and rearrangement reactions.
For years, reagents like 1-Chloro-N,N-dimethylmethanesulfonamide have served as reliable tools for this purpose, converting amines into sulfonylureas or related species. However, the evolving demands for milder conditions, broader functional group tolerance, and alternative reactivity profiles necessitate a critical evaluation of other available reagents. This guide provides an in-depth comparison of prominent alternatives, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal tool for their synthetic challenges.
Baseline: Understanding this compound
Before exploring alternatives, it is crucial to understand the benchmark. This compound activates primary and secondary amines by converting them into N,N-dimethylsulfamoyl amides. The electron-withdrawing nature of the sulfamoyl group significantly enhances the leaving group ability of the nitrogen atom, facilitating its departure in subsequent transformations.
Mechanism of Activation
The reaction proceeds via a straightforward nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Caption: General mechanism of amine activation by this compound.
While effective, its utility can be limited by the stability of the resulting sulfamide and the conditions required for its subsequent cleavage or displacement. This has driven the exploration of reagents with different activation modes and reactivity profiles.
Comparative Analysis of Key Alternative Reagents
This section dissects the most viable alternatives, comparing their mechanisms, scope, and practical application through experimental protocols and data.
Arylsulfonyl Chlorides (e.g., TsCl, NsCl)
Arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride, and nosyl chloride (NsCl), are perhaps the most traditional and widely used reagents for amine activation.[1][2] They convert primary and secondary amines into stable, often crystalline, sulfonamides.[1][3]
Mechanism of Action: Similar to this compound, the reaction involves nucleophilic attack of the amine on the electrophilic sulfur center. The resulting sulfonamide renders the N-H proton acidic; upon deprotonation, the nitrogen becomes an excellent nucleofuge.[2] The key advantage lies in the tunability of the aryl group. Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring, as in nosyl chloride, make the sulfonamide easier to cleave, enhancing the leaving group's utility.
Caption: Two-stage process of amine activation and displacement using arylsulfonyl chlorides.
Experimental Protocol: Synthesis of N-benzyl-p-toluenesulfonamide
-
Setup: To a stirred solution of benzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM. Causality: The addition is performed slowly at 0 °C to control the exotherm and prevent side reactions. Triethylamine acts as a base to quench the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol/water to yield the pure sulfonamide.
Comparative Performance Data:
| Reagent | Amine Substrate | Conditions | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Aniline | Pyridine, rt, 2h | 95% | General Procedure |
| p-Toluenesulfonyl Chloride | Benzylamine | Et₃N, DCM, 0°C to rt, 4h | 92% | General Procedure |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Glycine Methyl Ester | NaHCO₃, THF/H₂O, rt, 3h | 98% | Fukuyama et al. |
Expertise & Experience: The choice of sulfonyl chloride is critical. For simple protection, TsCl is robust and cost-effective. For applications requiring subsequent removal of the activating group (e.g., in multi-step synthesis), the more labile nosyl (Ns) or other specialized sulfonyl groups are superior choices.
Triphosgene (Bis(trichloromethyl) carbonate)
Triphosgene is a safe, crystalline alternative to the highly toxic phosgene gas. It is a versatile reagent capable of activating amines to form isocyanates, carbamoyl chlorides, or ureas, depending on the reaction conditions and stoichiometry.[4][5] This versatility makes it a powerful tool for diverse synthetic outcomes.
Mechanism of Action: Triphosgene reacts with a primary amine to generate a chloroformamide intermediate, which can then eliminate HCl to form a highly reactive isocyanate. This isocyanate is the key intermediate that can be trapped by various nucleophiles. With secondary amines, a stable carbamoyl chloride is formed.
Caption: Divergent activation of primary and secondary amines using triphosgene.
Experimental Protocol: One-pot Synthesis of a Urea Derivative via Isocyanate
-
Setup: In a flame-dried flask under N₂, dissolve triphosgene (0.4 eq) in anhydrous THF (0.5 M). Cool the solution to 0 °C.
-
Amine Addition: Slowly add a solution of a primary amine (e.g., 4-methoxyaniline, 1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in THF. Causality: Anhydrous conditions are critical to prevent hydrolysis of triphosgene. The sub-stoichiometric amount of triphosgene is sufficient as it generates three equivalents of phosgene in situ.
-
Isocyanate Formation: Stir the mixture at 0 °C for 1 hour to ensure complete formation of the isocyanate intermediate.
-
Nucleophilic Trapping: Add a second amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify by column chromatography.
Trustworthiness: This protocol is self-validating. The formation of the isocyanate can be monitored by IR spectroscopy (a strong absorption band appears around 2250-2275 cm⁻¹). The disappearance of this band upon addition of the second amine confirms the progress to the final urea product.
Burgess Reagent
The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is renowned as a mild and selective dehydrating agent, particularly for converting alcohols to alkenes via syn-elimination.[6][7][8] Its application extends to amine chemistry, where it can facilitate cyclodehydration reactions to form heterocycles or convert primary amides to nitriles.[9] While not a direct "activating agent" for substitution in the same vein as sulfonyl chlorides, its ability to transform amine derivatives under neutral conditions makes it a valuable alternative for specific applications.
Mechanism of Action: The reagent reacts with an N-H bond to form a sulfonyl carbamate intermediate. This intermediate can then undergo intramolecular cyclization or elimination, driven by the formation of stable byproducts. For example, in the cyclodehydration of a hydroxy-amide, the hydroxyl group attacks the activated amide.
Experimental Workflow: Cyclodehydration of a β-hydroxy amide
Caption: Experimental workflow for Burgess reagent-mediated cyclodehydration.
Comparative Data for Dehydration Reactions:
| Reagent | Substrate | Product | Conditions | Yield (%) |
| Burgess Reagent | Primary Amide | Nitrile | Benzene, reflux, 1h | >90%[9] |
| TsCl/Pyridine | Primary Amide | Nitrile | Pyridine, 100 °C, 5h | 70-85% |
| POCl₃/Pyridine | Primary Amide | Nitrile | Pyridine, 0 °C to rt | 60-90% |
Expertise & Experience: The key advantage of the Burgess reagent is its remarkable mildness and neutrality.[9] It is the reagent of choice for substrates bearing acid- or base-sensitive functional groups that would not survive harsher dehydration or activation conditions.
Appel Reaction Conditions (Triphenylphosphine & Tetrahalomethanes)
The Appel reaction is the classic method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane like CCl₄ or CBr₄.[10][11][12][13][14] While its direct application to amines is less common, the underlying principle of activating a heteroatom for Sₙ2 displacement is highly relevant. Modified Appel-type conditions can be used for specific transformations of amine derivatives. For instance, N-hydroxy compounds can be activated, or the reaction can be used to form P-N bonds.
Mechanism of Action: PPh₃ reacts with CCl₄ to form the phosphonium salt [Ph₃PCl]⁺CCl₃⁻. The heteroatom (e.g., oxygen from an alcohol) attacks the electrophilic phosphorus, forming an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group (Ph₃P=O), which is then displaced by the halide ion in a classic Sₙ2 reaction.[13][14]
Expertise & Experience: The primary utility of this reaction class in the context of "amine activation" is often indirect. For example, one might convert an amino acid to an amino alcohol, and then use the Appel reaction to convert the alcohol to a halide for subsequent elaboration, preserving the stereochemistry at the amine-bearing carbon. The main drawback is the stoichiometry, which generates a full equivalent of triphenylphosphine oxide, a byproduct that can be challenging to remove via chromatography.
Summary and Selection Guide
Choosing the right reagent for amine activation is a decision dictated by the desired synthetic outcome, the nature of the substrate, and the tolerance of other functional groups.
Comparative Overview of Amine Activation Reagents:
| Reagent Class | Primary Use Case | Key Advantage(s) | Key Disadvantage(s) | Byproducts |
| This compound | General activation | Reliable, stable activated form | Harsh conditions for cleavage | HCl, (Me₂N)SO₂OH |
| Arylsulfonyl Chlorides | Protection, activation for substitution | Tunable reactivity, stable products | Often requires strong nucleophiles/bases for cleavage | HCl, ArSO₃H |
| Triphosgene | Formation of isocyanates, ureas, carbamates | Highly versatile, mild conditions | Moisture sensitive, toxic in situ phosgene | HCl, CO₂ |
| Burgess Reagent | Dehydration, cyclization | Extremely mild, neutral conditions | Limited to elimination/cyclization pathways | Methyl carbamate, Et₃N-SO₃ |
| Appel Reaction | Conversion of R-OH to R-X | Mild, stereoinvertive for alcohols | Stoichiometric PPh₃=O byproduct is difficult to remove | Triphenylphosphine oxide, CHX₃ |
Conclusion
While this compound remains a useful reagent, the modern synthetic chemist has a broad and powerful toolkit of alternatives for amine activation. Arylsulfonyl chlorides offer a robust and tunable platform for creating stable, activated intermediates. Triphosgene provides unparalleled versatility for accessing a range of carbonyl-containing products from a single amine starting material. For delicate substrates requiring the mildest possible conditions for dehydration or cyclization, the Burgess reagent is often the superior choice. Finally, understanding the principles of reactions like the Appel reaction can inspire novel strategies for indirect activation and functionalization. By understanding the distinct mechanistic pathways and practical considerations of each reagent, researchers can navigate the complexities of amine chemistry with greater precision and efficiency.
References
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Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. [Link]
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Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(8), 3989–3996. [Link]
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Chemistry Steps. Amines to Alcohols. Chemistry Steps Website. [Link]
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Various Authors. Triphosgene. ResearchGate. [Link]
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Atlanchim Pharma. Synthetic applications of Burgess reagent. Atlanchim Pharma Website. [Link]
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Kartika, R., et al. (2013). Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Organic Chemistry Portal. [Link]
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Ghosh, S. (2008). Burgess Reagent. Synfacts, 2008(05), 0490-0490. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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Cole, T. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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ScienceMadness.org. Primary amine to primary alcohol. ScienceMadness Online Forum. [Link]
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Scouten, W. H., et al. (1984). Sulfonyl chloride activation of hydroxylic materials. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Cole, T. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
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ResearchGate. Reaction of alcohols/amines with Burgess reagent 2. ResearchGate. [Link]
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Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. [Link]
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Barandika, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Sejer, D. (2009). How to Turn an Amine Into a Leaving Group. Curly Arrow Blog. [Link]
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Gütz, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters. [Link]
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LibreTexts Chemistry. Amines as Nucleophiles. LibreTexts. [Link]
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JoVE. Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments. [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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Chem-Station. Appel Reaction. Chem-Station International Edition. [Link]
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Kartika, R., et al. (2018). A decade review of triphosgene and its applications in organic reactions. Tetrahedron. [Link]
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Name-Reaction.com. Appel Reaction. Name-Reaction.com. [Link]
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Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
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Organic Chemistry Portal. Appel Reaction. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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LibreTexts Chemistry. Substitution and Elimination Reactions of Amines. LibreTexts. [Link]
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Lee, J.-W., et al. (2016). Comparison of Solvation Effects on CO2 Capture with Aqueous Amine Solutions and Amine-Functionalized Ionic Liquids. ResearchGate. [Link]
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Lee, J.-W., et al. (2016). Comparison of Solvation Effects on CO2 Capture with Aqueous Amine Solutions and Amine-Functionalized Ionic Liquids. The Journal of Physical Chemistry B. [Link]
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Gómez-Díaz, D., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies. [Link]
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Wiley-VCH. Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley Online Library. [Link]
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Knochel, P., et al. (2017). Transition-Metal-Free Electrophilic Amination Between Aryl Grignard Reagents and N-Chloroamines. ResearchGate. [Link]
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Ghosez, L., et al. (1977). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-Trimethylpropenylamine. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 1-Chloro-N,N-dimethylmethanesulfonamide and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1-Chloro-N,N-dimethylmethanesulfonamide, a specialized reagent, with more conventional alternatives for key transformations in organic synthesis. We will delve into the mechanistic underpinnings of these reagents, present available experimental data, and offer detailed protocols to aid in your research and development endeavors.
Introduction to this compound: A Niche Reagent
This compound (CAS 35427-68-0) is a sulfonyl chloride derivative with the chemical formula C₃H₈ClNO₂S.[1][2][3] While commercially available from specialized suppliers, it is considered a rare chemical with limited published data on its broad applications and efficacy.[3] Its structure suggests potential as a reagent for introducing the N,N-dimethylmethanesulfonyl group or as a specialized chlorinating agent. The presence of the N,N-dimethylsulfamoyl chloride moiety suggests a reactivity profile that could be harnessed for the synthesis of sulfonamides and other heterocyclic systems.
Comparative Analysis: Activation of Carboxylic Acids
A fundamental transformation in organic synthesis is the activation of carboxylic acids, typically by converting them into more reactive acyl chlorides. This is a key step in the formation of amides, esters, and other acyl derivatives. Here, we compare the hypothetical application of this compound with the well-established reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Mechanism of Action:
The efficacy of these reagents lies in their ability to convert the hydroxyl group of a carboxylic acid into a better leaving group.
-
Thionyl Chloride (SOCl₂): Reacts with a carboxylic acid to form an intermediate chlorosulfite, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts simplifies purification.
-
Oxalyl Chloride ((COCl)₂): In the presence of a catalyst like N,N-dimethylformamide (DMF), it forms a highly reactive Vilsmeier-type intermediate. This intermediate then reacts with the carboxylic acid to generate the acyl chloride, with the byproducts being carbon dioxide (CO₂) and carbon monoxide (CO), which are also gases.
-
This compound: By analogy to other sulfonyl chlorides, it could potentially react with a carboxylic acid to form a mixed anhydride. Subsequent attack by a chloride ion would then yield the acyl chloride. However, without experimental validation, this remains a proposed mechanism.
Data Presentation: A Comparative Overview
| Reagent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | Neat or in an inert solvent (e.g., toluene, CH₂Cl₂), often with heating. | SO₂(g), HCl(g) | Inexpensive, volatile byproducts. | Harsh conditions can be incompatible with sensitive functional groups. |
| Oxalyl Chloride | Inert solvent (e.g., CH₂Cl₂, THF) at low to ambient temperatures, requires a catalytic amount of DMF. | CO₂(g), CO(g), HCl(g) | Milder conditions, highly effective. | More expensive than thionyl chloride, byproduct CO is highly toxic. |
| This compound | Hypothetical: Likely in an inert solvent with a base to neutralize the generated methanesulfonamide. | N,N-dimethylmethanesulfonamide, HCl | Potential: May offer different selectivity for certain substrates. | Lack of established protocols, higher cost, non-volatile byproduct. |
Experimental Protocols: Established Alternatives
Given the scarcity of data for this compound, we provide detailed, validated protocols for the established alternatives.
Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride
Objective: To convert a generic carboxylic acid to its corresponding acyl chloride.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (1.2 - 2.0 eq)
-
Anhydrous toluene or dichloromethane (as solvent)
-
Distillation apparatus
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the carboxylic acid.
-
Add the anhydrous solvent to dissolve or suspend the carboxylic acid.
-
Slowly add thionyl chloride to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.
-
The resulting crude acyl chloride can be purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
The excess thionyl chloride ensures complete conversion of the carboxylic acid.
-
The use of an inert atmosphere prevents the reaction of thionyl chloride with atmospheric moisture.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of an Acyl Chloride using Oxalyl Chloride and Catalytic DMF
Objective: To convert a generic carboxylic acid to its corresponding acyl chloride under mild conditions.
Materials:
-
Carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.2 - 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1 drop)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous CH₂Cl₂.
-
Add a catalytic amount of DMF to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride to the cooled solution. Vigorous gas evolution (CO₂ and CO) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride.
Causality Behind Experimental Choices:
-
The reaction is performed at low temperature to control the exothermic reaction and prevent side reactions.
-
Catalytic DMF is essential for the formation of the reactive Vilsmeier intermediate, which accelerates the reaction.
-
Anhydrous conditions are crucial as both oxalyl chloride and the resulting acyl chloride are sensitive to moisture.
Visualization of Reaction Pathways
Diagram 1: Acyl Chloride Formation using Thionyl Chloride
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Diagram 2: Acyl Chloride Formation using Oxalyl Chloride/DMF
Caption: Catalytic cycle for acyl chloride synthesis with oxalyl chloride.
Potential Applications in Heterocyclic Synthesis
While direct evidence is lacking for this compound, related compounds like N,N-dialkyl-N′-chlorosulfonyl chloroformamidines have been utilized in the synthesis of various nitrogen- and sulfur-containing heterocycles. This suggests that this compound could serve as a building block for constructing novel heterocyclic scaffolds, which are of significant interest in drug discovery.
Conclusion and Future Outlook
This compound remains a reagent with underexplored potential in synthetic organic chemistry. While established alternatives like thionyl chloride and oxalyl chloride offer reliable and well-documented methods for common transformations such as the preparation of acyl chlorides, the unique structure of this compound may present opportunities for novel reactivity and selectivity. Further research is warranted to elucidate its efficacy in various reactions and to determine its potential advantages over existing methodologies. For researchers venturing into this area, a systematic investigation of its reactivity with a range of substrates, starting with simple model systems, is recommended.
References
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PubChem. This compound. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Wikipedia. Thionyl chloride. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
-
Organic Chemistry Portal. N-Chlorinations. [Link]
- Chemische Berichte, 1991, 124, 577-585.
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Navigating the Chlorine Maze: A Comparative Guide to Chlorinating Agents for Sensitive Substrates
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In the intricate world of pharmaceutical and fine chemical synthesis, the selective introduction of a chlorine atom can dramatically alter a molecule's biological activity and metabolic stability.[1][2] However, for molecules adorned with sensitive functional groups, this transformation is fraught with challenges. The choice of chlorinating agent is not merely a matter of reactivity but a delicate balance of selectivity, functional group tolerance, and predictable stereochemical outcomes. This guide provides an in-depth, comparative analysis of common and novel chlorinating agents, offering field-proven insights and experimental data to empower researchers in navigating this complex chemical landscape.
The Chlorination Challenge: A Tale of Two Mechanisms
At its core, chlorination chemistry is a dance between electrophiles and nucleophiles.[3][4][5] Understanding the dominant mechanistic pathway of a chlorinating agent is paramount to predicting its behavior with a given substrate.
-
Electrophilic Chlorination: Reagents in this class deliver a positively polarized chlorine atom (Cl⁺ source) to an electron-rich center, such as an aromatic ring, an enol, or an enamine.[6] These reactions are pivotal in the synthesis of aryl chlorides and α-chloro carbonyl compounds.[7][8]
-
Nucleophilic Chlorination: In this scenario, a nucleophilic chloride ion (Cl⁻) displaces a leaving group. This is the cornerstone of converting alcohols and carboxylic acids into their corresponding chlorides. The stereochemical outcome of these reactions is highly dependent on the specific mechanism (SN2 vs. SNi).[9]
A Comparative Analysis of Key Chlorinating Agents
The selection of the ideal chlorinating agent is dictated by the nature of the substrate and the desired transformation. Below is a comparative overview of commonly employed reagents, highlighting their strengths, weaknesses, and optimal applications.
| Reagent Class | Examples | Primary Application | Key Advantages | Major Limitations |
| N-Chloroamides & Imides | N-Chlorosuccinimide (NCS), N-Chlorosaccharin | Electrophilic chlorination of arenes, heterocycles, and carbonyls; Radical chlorination of alkanes | Solid, easy to handle, mild reaction conditions.[10] | Can require initiators for radical reactions; solubility can be an issue. |
| Sulfur-Based Reagents | Thionyl Chloride (SOCl₂), Sulfuryl Chloride (SO₂Cl₂) | Conversion of alcohols and carboxylic acids to chlorides (SOCl₂); Radical and electrophilic chlorination (SO₂Cl₂) | Highly reactive, volatile byproducts are easily removed.[11] | Corrosive, moisture-sensitive, can generate acidic byproducts.[10] |
| Phosphorus-Based Reagents | Phosphorus Pentachloride (PCl₅), Appel Reaction (PPh₃/CCl₄) | Conversion of alcohols and carboxylic acids to chlorides. | PCl₅ is a powerful reagent; Appel reaction proceeds under neutral conditions.[12][13] | PCl₅ can be harsh for sensitive substrates; Appel reaction generates stoichiometric phosphine oxide waste.[14] |
| Novel & Specialty Reagents | Palau'chlor, Pyrylium-based reagents | Mild chlorination of heterocycles and other sensitive aromatics.[15] | High selectivity and functional group tolerance.[16] | Often more expensive and less readily available. |
In-Depth Focus: Chlorination of Sensitive Functional Groups
Alcohols: A Battle of Inversion vs. Retention
The conversion of alcohols to alkyl chlorides is a cornerstone transformation in organic synthesis. However, for chiral alcohols, controlling the stereochemical outcome is critical.
Thionyl Chloride (SOCl₂): A classic reagent that can proceed through two distinct pathways.[17]
-
With Pyridine (or other amine bases): The reaction typically proceeds via an SN2 mechanism, resulting in inversion of stereochemistry. The base neutralizes the HCl byproduct and prevents the formation of a tight ion pair.
-
Neat or in non-polar solvents: An SNi (internal nucleophilic substitution) mechanism can dominate, leading to retention of stereochemistry.[9]
Appel Reaction (PPh₃/CCl₄ and its analogues): This reaction is prized for its mild and neutral conditions, making it suitable for acid- and base-sensitive substrates.[13] The mechanism generally proceeds with inversion of stereochemistry, consistent with an SN2 pathway.[18] Due to the toxicity of carbon tetrachloride, greener alternatives are actively being developed.[14]
Amines and Heterocycles: Taming Reactivity
Amino groups and nitrogen-containing heterocycles are highly susceptible to oxidation and over-reaction. Therefore, mild and selective chlorinating agents are essential.
N-Chlorosuccinimide (NCS): A go-to reagent for the chlorination of electron-rich heterocycles like pyrroles, indoles, and imidazoles.[15] The reactions are often performed at or below room temperature and exhibit good regioselectivity.
Palau'chlor: A guanidine-based chlorinating agent that has shown exceptional reactivity and selectivity for a wide range of nitrogen-containing heterocycles, often outperforming NCS.[15]
Deaminative Chlorination: A novel method allows for the conversion of C(sp²)–NH₂ groups on heterocycles to C(sp²)–Cl bonds using a pyrylium reagent and a simple chloride source like MgCl₂.[16] This strategy avoids the harsh conditions and safety concerns associated with traditional Sandmeyer-type reactions.[16]
C-H Chlorination: The Final Frontier
Direct, site-selective chlorination of unactivated C-H bonds is a significant challenge in organic synthesis.[19] Recent advances, however, are making this transformation increasingly feasible.
Radical Chlorination: While notoriously unselective, reagents like sulfuryl chloride and NCS can be used for radical chlorination, often initiated by light or a radical initiator.[10] In complex molecules, steric and electronic factors can sometimes guide the reaction to a specific site.[20]
Directed C-H Chlorination: The use of directing groups allows for the selective chlorination of specific C-H bonds, typically ortho to the directing group on an aromatic ring.[21]
Experimental Protocols
Protocol 1: Chlorination of a Primary Alcohol using the Appel Reaction
This procedure provides a general method for the conversion of a primary alcohol to the corresponding chloride with inversion of stereochemistry.[18][22]
Materials:
-
Primary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Carbon tetrachloride (CCl₄) (solvent and reagent)
-
Anhydrous dichloromethane (DCM) (optional co-solvent)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in CCl₄ (or a mixture of CCl₄ and DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the alkyl chloride from the triphenylphosphine oxide byproduct.
Protocol 2: Electrophilic Chlorination of an Activated Aromatic Ring using NCS
This protocol describes a general procedure for the chlorination of an electron-rich aromatic compound.
Materials:
-
Activated aromatic substrate (e.g., anisole, aniline derivative) (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask.
-
Add NCS to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from 1 to 24 hours depending on the substrate's reactivity.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Concluding Remarks for the Modern Chemist
The field of chlorination chemistry is continually evolving, with a strong emphasis on developing milder, more selective, and sustainable methods. While traditional reagents like thionyl chloride and phosphorus pentachloride remain workhorses in the lab, the increasing complexity of synthetic targets necessitates a more nuanced approach. Newer reagents like Palau'chlor and innovative strategies such as deaminative and directed C-H chlorination are expanding the synthetic chemist's toolkit. By understanding the underlying mechanistic principles and the comparative performance of these reagents, researchers can make more informed decisions, leading to more efficient and successful syntheses of valuable chlorinated molecules.
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Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]
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Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]
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Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]
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Romero, R. M., Ogawa, A. K., & Baran, P. S. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(18), 6822–6825. [Link]
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Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1226–1233. [Link]
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Jordan, A., et al. (2020). Development of a More Sustainable Appel Reaction. ACS Sustainable Chemistry & Engineering, 8(4), 1938–1945. [https://pubs.acs.org/doi/10.1021/acssuschemen g.9b07069]([Link] g.9b07069)
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ResearchGate. (2022, May). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. ResearchGate. Retrieved from [Link]
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Kundu, S., et al. (2017). Halogenase-mimicking selective chlorination of unactivated C–H bonds by a Fe-complex. Chemical Communications, 53(83), 11442-11445. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 1-Chloro-N,N-dimethylmethanesulfonamide
In the landscape of modern drug discovery and development, the precise control over the purity of chemical reagents is not merely a matter of good practice; it is a cornerstone of reproducible, reliable, and ultimately successful research. 1-Chloro-N,N-dimethylmethanesulfonamide, a versatile sulfamoyl chloride, serves as a critical building block in the synthesis of a diverse array of pharmaceutical candidates. Its reactivity, however, necessitates rigorous purity assessment to mitigate the risk of side reactions and the introduction of unwanted impurities that can complicate downstream processes and compromise the integrity of final compounds.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will explore the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will contextualize the performance of this compound by comparing its purity assessment with that of common alternative sulfonylating agents, namely methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and dansyl chloride.
The Criticality of Purity in Sulfonamide Synthesis
Sulfonylating agents are pivotal in the formation of sulfonamides, a functional group present in numerous marketed drugs. The presence of impurities in the starting sulfonyl chloride can lead to a cascade of undesirable outcomes, including reduced yield of the target sulfonamide, formation of difficult-to-remove byproducts, and in the worst-case scenario, the generation of toxicologically active impurities.[1] Potential impurities in this compound can arise from its synthesis, which may involve the chlorination of N,N-dimethylmethanesulfonamide, or from degradation upon exposure to moisture.[2][3] Common impurities could include the starting material, hydrolysis products such as N,N-dimethylmethanesulfonamide, and byproducts from side reactions during chlorination.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for many sulfonyl chlorides.[4] For compounds like this compound that lack a strong chromophore, derivatization is often employed to enhance UV detection.[5][6] However, a direct reversed-phase HPLC method with UV detection at low wavelengths is also feasible.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a gradient starting from 30% acetonitrile and increasing to 80% over 15 minutes. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in acetonitrile (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Interpretation
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. The presence of additional peaks indicates impurities. Retention times can be used to identify known impurities by comparing them to the retention times of authentic standards.
Figure 1: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] Due to the reactive nature of sulfonyl chlorides, derivatization may sometimes be necessary to improve stability and chromatographic performance.[9] However, direct analysis is often possible with careful optimization of the injection port temperature to prevent on-column degradation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless injection at 200°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution of the sample in a dry, aprotic solvent like dichloromethane (e.g., 100 µg/mL).
Data Interpretation
The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak provides a fragmentation pattern, which is a molecular fingerprint that can be used for identification by comparison with spectral libraries (e.g., NIST). The nitrogen rule can be a useful tool in interpreting the mass spectra of nitrogen-containing compounds.[10]
Figure 2: GC-MS workflow for purity and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
NMR spectroscopy is an invaluable tool for both structural elucidation and quantitative analysis (qNMR).[11] It provides detailed information about the chemical environment of each nucleus in a molecule, allowing for the identification of the main component and any impurities present.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble and stable, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN). It is crucial to use a dry solvent to prevent hydrolysis of the sulfonyl chloride.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For quantitative analysis, ensure complete relaxation of all signals by using a sufficiently long relaxation delay (e.g., 5 times the longest T₁).
Data Interpretation
The ¹H and ¹³C NMR spectra of pure this compound are expected to show characteristic signals for the N,N-dimethyl and the chloromethyl groups. Impurities will give rise to additional signals in the spectra. By integrating the signals of the main compound and the impurities in the ¹H NMR spectrum, their relative molar ratio can be determined. Comparison with reference spectra of known impurities can aid in their identification.[12][13]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound (Predicted) | ~3.0 (s, 6H, N(CH₃)₂), ~4.5 (s, 2H, CH₂Cl) | ~38 (N(CH₃)₂), ~50 (CH₂Cl) |
| N,N-dimethylmethanesulfonamide (Impurity) | 2.78 (s, 6H, N(CH₃)₂), 2.86 (s, 3H, S-CH₃)[12] | ~37 (N(CH₃)₂), ~39 (S-CH₃) |
| Dichloromethane (Solvent Impurity) | 5.30[13] | 54.0 |
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent depends on factors such as reactivity, stability, and ease of handling.[14] The methods for assessing the purity of this compound can be readily adapted for its alternatives.
| Sulfonylating Agent | Typical Purity Assessment Methods | Common Impurities | Key Considerations |
| Methanesulfonyl Chloride (MsCl) | GC-MS, NMR | Methanesulfonic acid, sulfuryl chloride[13] | Highly reactive and moisture-sensitive.[15] |
| p-Toluenesulfonyl Chloride (TsCl) | HPLC, GC-MS, NMR, Melting Point[9] | p-Toluenesulfonic acid, isomeric impurities | Solid, generally easier to handle than MsCl. |
| Dansyl Chloride | HPLC (with fluorescence detection), NMR | 5-(Dimethylamino)naphthalene-1-sulfonic acid | Fluorescent, allowing for highly sensitive detection.[10] |
The reactivity of sulfonyl chlorides is influenced by the electronic and steric nature of the substituent attached to the sulfonyl group.[16] Electron-withdrawing groups increase reactivity, while bulky groups can hinder the approach of the nucleophile. This reactivity also impacts their stability and the propensity for degradation, which in turn influences the types and amounts of impurities that may be present.
Conclusion
The rigorous assessment of the purity of this compound is paramount for its effective use in research and drug development. A multi-pronged analytical approach, combining the strengths of HPLC, GC-MS, and NMR spectroscopy, provides a comprehensive profile of the compound's purity and the identity of any impurities. By understanding the potential impurities arising from synthesis and degradation, and by employing validated analytical methods, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. The principles and protocols outlined in this guide are not only applicable to this compound but can also be adapted for a wide range of other sulfonylating agents, providing a robust framework for quality control in modern chemical synthesis.
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Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. PubMed. Available at: [Link]
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Introduction: The Analytical Challenge of 1-Chloro-N,N-dimethylmethanesulfonamide
An In-Depth Comparative Guide to the Quantification of 1-Chloro-N,N-dimethylmethanesulfonamide
This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of this compound. As a compound of significant interest in pharmaceutical development, particularly as a potential genotoxic impurity (PGI), its accurate measurement at trace levels is paramount for ensuring drug safety and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection, development, and validation of appropriate analytical methods.
This compound (CAS: 35427-68-0, Formula: C₃H₈ClNO₂S) is a sulfonyl chloride derivative.[1] Its structure presents a potential "structural alert" for genotoxicity, making it a critical impurity to monitor in active pharmaceutical ingredients (APIs). Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict controls for such impurities, often requiring quantification limits at the parts-per-million (ppm) level relative to the API.[2][3]
The analytical challenge lies in achieving the required sensitivity and selectivity to detect and quantify this compound at trace levels within a complex matrix dominated by the API.[2] This guide will compare the predominant analytical techniques employed for this task: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and as a baseline, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] Given the relatively low molecular weight of this compound, GC-MS stands as a primary candidate for its analysis.
Expertise & Rationale: Why GC-MS?
The choice of GC-MS is predicated on the analyte's thermal stability and volatility. The heated injection port and column of a gas chromatograph must vaporize the analyte without inducing thermal degradation. While some complex molecules require derivatization to increase volatility, the structure of this compound suggests it is likely amenable to direct GC analysis.[5] Mass spectrometry provides unparalleled selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) mode, which is crucial for trace-level quantification.[6][7]
Self-Validating Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add a suitable organic solvent (e.g., Dichloromethane or Methanol) to dissolve the sample. The choice of solvent is critical; it must fully dissolve the API without reacting with the analyte.
-
Spike with an appropriate internal standard (IS), if used. An isotopically labeled version of the analyte is ideal for mitigating matrix effects.
-
Dilute to volume with the solvent and vortex for 1 minute.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: RTX-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness) provides good separation for a range of analytes.[6]
-
Injection: 1 µL, Splitless mode to maximize analyte transfer to the column for trace analysis.[7]
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions (SIM Mode):
-
MS System: Agilent 5977B or equivalent single quadrupole MS.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Selected Ions: Determine the characteristic ions from the mass spectrum of a this compound standard. The molecular ion and key fragment ions should be monitored. For C₃H₈ClNO₂S (MW 157.62), potential ions would be derived from its fragmentation pattern.
-
Workflow for GC-MS Analysis
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A Cost-Benefit Analysis of Sulfonylating Agents in Modern Synthesis: A Comparative Guide
In the landscape of pharmaceutical and materials science, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a myriad of therapeutic agents and functional materials necessitates a continuous evaluation of the synthetic methodologies employed for its installation. The classical approach, reacting an amine with a sulfonyl chloride, has been a workhorse in synthetic chemistry for decades. However, the evolving priorities of modern chemical synthesis—encompassing not only efficiency and cost-effectiveness but also safety and environmental stewardship—compel us to look beyond traditional reagents and explore innovative alternatives.
This guide provides a comprehensive cost-benefit analysis of a widely used sulfonylating agent, p-toluenesulfonyl chloride (Ts-Cl), and its emerging alternatives. We will delve into the practical considerations that researchers, scientists, and drug development professionals must weigh when selecting a reagent for sulfonamide synthesis. Our analysis is grounded in experimental data, providing a clear and objective comparison to inform your synthetic strategy.
The Gold Standard: p-Toluenesulfonyl Chloride (Ts-Cl)
p-Toluenesulfonyl chloride, commonly known as tosyl chloride or Ts-Cl, has long been the go-to reagent for the synthesis of sulfonamides. Its widespread use is a testament to its reliability, high reactivity, and relatively low cost.
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Caption: General reaction scheme for sulfonamide synthesis using Ts-Cl.
Advantages:
-
Cost-Effectiveness: Ts-Cl is readily available in bulk and is one of the most economical choices for sulfonylation.[2][3][4]
-
High Reactivity: It reacts efficiently with a wide range of primary and secondary amines to provide high yields of the corresponding sulfonamides.
-
Well-Established Protocols: A vast body of literature exists detailing its use, making it a reliable choice with predictable outcomes.[1][5][6]
Disadvantages:
-
Safety Concerns: Ts-Cl is a corrosive and lachrymatory solid that is irritating to the skin, eyes, and respiratory tract.[7][8][9] It is also moisture-sensitive and reacts with water to release corrosive hydrochloric acid.[9]
-
Environmental Impact: The reaction generates stoichiometric amounts of hydrochloride waste, which requires neutralization and disposal.[10] Traditional protocols often employ chlorinated solvents, which are environmentally undesirable.[11]
-
Work-up and Purification: Removal of unreacted Ts-Cl and the basic catalyst (e.g., pyridine) can sometimes be challenging, requiring aqueous work-ups and chromatographic purification.[12]
Key Alternatives to p-Toluenesulfonyl Chloride
The limitations of Ts-Cl have spurred the development of alternative sulfonylating agents and methodologies. These alternatives can be broadly categorized into other sulfonyl chlorides with specific advantages and "greener," more sustainable approaches.
Other Sulfonyl Chlorides: Methanesulfonyl Chloride (Ms-Cl) and 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl)
Methanesulfonyl Chloride (Ms-Cl): A simple alkylsulfonyl chloride, Ms-Cl is another cost-effective and highly reactive sulfonylating agent.[13][14][15][16] The resulting mesylamides are often more crystalline than the corresponding tosylamides, which can facilitate purification. The smaller size of the mesyl group can also be advantageous in certain contexts.
2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl): This reagent offers a unique advantage in that the resulting nosylamide can be readily cleaved under mild conditions.[17][18][19][20][21] This makes the nosyl group an excellent choice as a protecting group for amines, particularly in multi-step synthesis where its orthogonal deprotection is desired.
Greener and Catalytic Alternatives
In recent years, significant progress has been made in developing more sustainable methods for sulfonamide synthesis that avoid the use of stoichiometric and often hazardous sulfonyl chlorides.
-
Catalytic Methods: Palladium-catalyzed cross-coupling reactions of arylboronic acids with a sulfur dioxide surrogate (e.g., DABSO) and an amine offer a convergent and modular approach to sulfonamides.[22] More recently, synergetic photoredox and copper catalysis have enabled the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild conditions.[23]
-
In Situ Generation of Sulfonylating Agents: The oxidation of thiols in the presence of a chlorine source can generate the corresponding sulfonyl chloride in situ, which then reacts with an amine.[24][25] This approach avoids the handling and storage of unstable sulfonyl chlorides.
-
Reactions in Green Solvents: Performing sulfonamide synthesis in environmentally benign solvents like water can significantly improve the green credentials of the process.[26][27]
Comparative Analysis: A Data-Driven Approach
To provide a clear and objective comparison, let's consider the synthesis of a representative sulfonamide, N-benzyl-4-methylbenzenesulfonamide, using different methodologies.
| Reagent/Method | Cost per Mole (approx.) | Typical Yield | Reaction Conditions | Safety & Environmental Considerations |
| p-Toluenesulfonyl Chloride (Ts-Cl) | ~$20 - $50[2][3][28] | 85-95%[1] | Amine, Pyridine or Et₃N, CH₂Cl₂, rt | Corrosive, lachrymator, generates HCl waste, uses chlorinated solvents.[7][9] |
| Methanesulfonyl Chloride (Ms-Cl) | ~$30 - $60[13][14][15] | 80-90% | Amine, Et₃N, CH₂Cl₂, 0 °C to rt | Corrosive, lachrymator, generates HCl waste. |
| 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl) | ~$100 - $200[17][18] | 80-90% | Amine, Pyridine, CH₂Cl₂, rt | Higher cost, but product is readily deprotectable. |
| Pd-catalyzed reaction of Phenylboronic Acid, DABSO, and Benzylamine | Higher (catalyst cost) | 70-85%[22] | Pd catalyst, oxidant, base, organic solvent, elevated temp. | Avoids sulfonyl chlorides, but uses a precious metal catalyst and organic solvents. |
| Photoredox/Copper Catalysis | Higher (catalyst cost) | 75-90%[23] | Photocatalyst, Cu salt, amine, SO₂ source, visible light, rt | Mild conditions, avoids stoichiometric activators, but requires specialized equipment. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride
Caption: Workflow for the synthesis of N-Benzyl-4-methylbenzenesulfonamide using Ts-Cl.
Detailed Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) in portions, ensuring the temperature does not rise above 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid to neutralize the pyridine.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-benzyl-4-methylbenzenesulfonamide.
Protocol 2: A Greener Synthesis of a Sulfonamide in Water
This protocol is adapted from literature procedures demonstrating sulfonamide synthesis in aqueous media.[27]
Caption: Workflow for a greener sulfonamide synthesis in water.
Detailed Procedure:
-
To a flask containing a stirring bar, add the amine (1.0 eq) and sodium carbonate (1.5-2.0 eq) to water (10-20 volumes).
-
Stir the suspension vigorously at room temperature.
-
Add the sulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes.
-
Continue to stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC (dissolving a small aliquot in an organic solvent).
-
Upon completion, the solid product is collected by vacuum filtration.
-
Wash the filter cake with copious amounts of water to remove any inorganic salts.
-
Dry the solid product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Conclusion and Future Outlook
The choice of a sulfonylating agent is a multifaceted decision that requires a careful balancing of cost, efficiency, safety, and environmental impact. While p-toluenesulfonyl chloride remains a highly practical and economical choice for many applications, its associated safety and environmental drawbacks are becoming increasingly important considerations.
For routine, large-scale syntheses where cost is a primary driver, Ts-Cl and Ms-Cl are likely to remain the reagents of choice. However, for more specialized applications, such as in complex, multi-step syntheses where selective deprotection is required, reagents like o-Ns-Cl offer significant advantages that can outweigh their higher cost.
Looking ahead, the future of sulfonamide synthesis will undoubtedly be shaped by the principles of green chemistry. Catalytic methods and the use of sustainable solvents are not just academic curiosities but are poised to become mainstream technologies.[24][25][26][29] As these methods become more robust, scalable, and economically viable, they will offer a compelling alternative to the classical sulfonyl chloride-based approaches, enabling the synthesis of this vital functional group in a more sustainable and responsible manner. Researchers and process chemists are encouraged to consider these emerging technologies in their synthetic planning to contribute to a safer and greener chemical enterprise.
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A Comparative Guide to the Environmental Impact of 1-Chloro-N,N-dimethylmethanesulfonamide and Greener Alternatives in Sulfonamide Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Navigating Chemical Synthesis with Environmental Stewardship.
The synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents, has traditionally relied on reactive intermediates such as sulfonyl chlorides.[1] 1-Chloro-N,N-dimethylmethanesulfonamide, a representative of this class, serves as a building block in organic synthesis. However, the evolving landscape of chemical research and drug development necessitates a stringent evaluation of the environmental footprint of our synthetic choices. This guide provides an in-depth comparison of the environmental impact of using this compound and similar sulfonyl chlorides with modern, sustainable alternatives for sulfonamide synthesis.
The Environmental Burden of Traditional Sulfonyl Chloride Chemistry
This compound belongs to the sulfonyl chloride family of compounds. While effective reagents, their use is associated with significant environmental and safety concerns.[2]
Inherent Reactivity and Hazards: Sulfonyl chlorides are characterized by their high reactivity, which, while synthetically useful, also renders them hazardous. They are corrosive substances that can cause severe skin burns and eye damage.[3] Their handling and storage require stringent safety protocols to prevent accidental exposure and environmental release.
Decomposition and Byproducts: A primary environmental concern with sulfonyl chlorides is their propensity to decompose, especially in the presence of moisture. This decomposition releases toxic gases, most notably hydrogen chloride (HCl), which is a corrosive respiratory irritant and contributes to acid rain.[2][4] The reaction of sulfonyl chlorides with water to produce the corresponding sulfonic acid and HCl is a common pathway for environmental contamination.[5]
Synthesis of Sulfonyl Chlorides: The production of sulfonyl chlorides itself often involves hazardous reagents such as chlorosulfonic acid or thionyl chloride, which are highly corrosive and moisture-sensitive.[6] These processes can generate significant acidic waste streams, further adding to the environmental burden.
Greener Alternatives for a Sustainable Future
In response to the environmental shortcomings of traditional methods, the field of green chemistry has yielded several innovative and sustainable alternatives for sulfonamide synthesis. These approaches prioritize the use of less hazardous materials, milder reaction conditions, and more environmentally benign solvents.
Key Alternative Strategies:
-
In Situ Generation of Sulfonyl Chlorides: To circumvent the handling and storage of unstable sulfonyl chlorides, methods have been developed to generate them in situ from more stable precursors like thiols. This is achieved using oxidants in greener solvents.[7][8]
-
Direct Sulfonylation: Advanced catalytic systems are being explored to enable the direct coupling of sulfonic acids or their salts with amines, bypassing the need for conversion to the corresponding sulfonyl chloride altogether.
-
Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly route to sulfonamides, operating under mild conditions and often in aqueous media.[9]
-
Use of Greener Solvents: A significant shift involves replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ethanol, glycerol, or deep eutectic solvents (DES).[7][10]
Comparative Analysis: Environmental Impact Parameters
The following table provides a comparative overview of the key environmental and safety parameters associated with the traditional use of sulfonyl chlorides like this compound versus greener synthetic alternatives.
| Parameter | Traditional Method (Using this compound) | Greener Alternatives (e.g., In Situ Generation from Thiols) |
| Starting Materials | Often synthesized from hazardous reagents like chlorosulfonic acid.[6] | More stable and less hazardous precursors like thiols.[7] |
| Reagent Hazards | Sulfonyl chlorides are corrosive, toxic, and moisture-sensitive.[2][3] | Oxidants used are often less hazardous; avoids handling of sulfonyl chlorides.[7] |
| Byproducts | Generates corrosive HCl gas and acidic waste.[4][5] | Can be designed to produce more benign byproducts.[7] |
| Solvents | Typically reliant on volatile organic compounds (VOCs). | Employs greener solvents like water, ethanol, or deep eutectic solvents.[7][10] |
| Energy Consumption | May require harsh reaction conditions and elevated temperatures. | Often proceeds under milder, more energy-efficient conditions.[7] |
| Waste Generation | Can produce significant amounts of hazardous waste. | Designed for higher atom economy and reduced waste streams. |
Experimental Protocols for Greener Sulfonamide Synthesis
The following protocol is an example of a more environmentally friendly approach to sulfonamide synthesis, avoiding the isolation and use of a standalone sulfonyl chloride reagent.
Protocol: One-Pot Synthesis of Sulfonamides from Thiols via Oxidative Chlorination in Ethanol
This method, adapted from emerging green chemistry literature, details the in situ formation of a sulfonyl chloride from a thiol, followed by immediate reaction with an amine to yield the desired sulfonamide.[7][10]
Materials:
-
Thiol (e.g., thiophenol)
-
Amine (e.g., morpholine)
-
Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the thiol (1.0 mmol) and the amine (1.2 mmol) in ethanol (5 mL).
-
Oxidative Chlorination: To the stirred solution, add sodium dichloroisocyanurate dihydrate (1.1 mmol) portion-wise over 10 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is chosen as a greener alternative to chlorinated solvents, being biodegradable and having a lower toxicity profile.[7]
-
NaDCC·2H₂O as Oxidant: This solid, stable chlorine source is safer to handle than gaseous chlorine or other corrosive chlorinating agents. It facilitates the in situ conversion of the thiol to the sulfonyl chloride.[7][10]
-
One-Pot Procedure: By generating the reactive sulfonyl chloride in the presence of the amine, the need to isolate and handle this hazardous intermediate is eliminated, enhancing safety and reducing waste.
Visualizing the Shift to Greener Synthesis
The following diagrams illustrate the conceptual difference between the traditional and greener approaches to sulfonamide synthesis.
Caption: Traditional pathway involving hazardous sulfonyl chlorides.
Caption: Greener one-pot synthesis of sulfonamides.
Conclusion and Future Outlook
The use of this compound and other sulfonyl chlorides in organic synthesis, while historically significant, presents considerable environmental and safety challenges. The principles of green chemistry offer a clear and advantageous path forward. By embracing alternatives such as the in situ generation of reactive intermediates in environmentally benign solvents, researchers can significantly reduce the hazardous waste, energy consumption, and overall environmental impact of sulfonamide synthesis. Adopting these greener methodologies is not merely an ethical choice but a scientific imperative that aligns with the goals of sustainable and responsible drug development.
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A Spectroscopic Guide to the Nucleophilic Substitution of 1-Chloro-N,N-dimethylmethanesulfonamide
For researchers, scientists, and professionals in drug development, a deep understanding of reaction pathways and the precise characterization of resulting products are paramount. This guide provides an in-depth spectroscopic comparison of 1-Chloro-N,N-dimethylmethanesulfonamide and its nucleophilic substitution product with dimethylamine, 1-(Dimethylamino)-N,N-dimethylmethanesulfonamide.
Due to the limited availability of published experimental spectra for these specific compounds, this guide leverages high-quality predicted spectroscopic data. The analysis and interpretation are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by authoritative sources on the spectroscopic analysis of sulfonamides.
Introduction: The Reactivity of α-Chlorosulfonamides
This compound belongs to the class of α-halosulfonamides. The presence of the electron-withdrawing sulfonyl group significantly influences the reactivity of the adjacent carbon-chlorine bond, making it susceptible to nucleophilic attack. The reaction with a nucleophile, such as dimethylamine, proceeds via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion.
This guide will focus on the spectroscopic differences between the starting material and the resulting product of this substitution reaction, providing a clear roadmap for identifying and characterizing these molecules.
Reaction Pathway: Nucleophilic Substitution
The reaction of this compound with dimethylamine is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
Caption: Nucleophilic substitution of this compound.
Spectroscopic Comparison: A Detailed Analysis
The transformation from the chloro-substituted starting material to the dimethylamino-substituted product induces significant and predictable changes in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural changes occurring during this reaction. The chemical environment of the protons and carbons in the molecules will be distinctly different, leading to unique chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show clear differences in the chemical shifts of the methylene protons and the appearance of new signals from the added dimethylamino group.
| Compound | Predicted ¹H NMR Signals (δ, ppm) | Interpretation |
| This compound | 4.6 (s, 2H, -CH₂Cl) 2.9 (s, 6H, -N(CH₃)₂) | The methylene protons adjacent to the chlorine are significantly deshielded and appear at a lower field. The two methyl groups on the sulfonamide nitrogen are equivalent and appear as a single sharp singlet. |
| 1-(Dimethylamino)-N,N-dimethylmethanesulfonamide | 2.8 (s, 2H, -CH₂N-) 2.9 (s, 6H, -SO₂N(CH₃)₂) 2.3 (s, 6H, -N(CH₃)₂) | The methylene protons are now adjacent to a nitrogen atom, which is less electronegative than chlorine, causing a shift to a higher field (lower ppm). A new singlet appears for the six equivalent protons of the newly introduced dimethylamino group. |
¹³C NMR Spectroscopy
The carbon NMR spectra will reflect the changes in the electronic environment of the carbon atoms, particularly the methylene carbon.
| Compound | Predicted ¹³C NMR Signals (δ, ppm) | Interpretation |
| This compound | 60 (-CH₂Cl) 38 (-N(CH₃)₂) | The carbon atom bonded to chlorine is significantly deshielded. The two methyl carbons of the sulfonamide group are equivalent. |
| 1-(Dimethylamino)-N,N-dimethylmethanesulfonamide | 55 (-CH₂N-) 45 (-N(CH₃)₂) 38 (-SO₂N(CH₃)₂) | The methylene carbon shifts to a higher field due to the replacement of chlorine with a less electronegative nitrogen atom. A new signal appears for the two equivalent methyl carbons of the newly added dimethylamino group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differences in the IR spectra of the reactant and product will be in the regions associated with C-Cl and C-N bond vibrations.
| Compound | Key Predicted IR Absorptions (cm⁻¹) | Interpretation |
| This compound | 1350-1300 (s, ν asym SO₂) 1160-1120 (s, ν sym SO₂) 750-700 (s, ν C-Cl) | Strong absorptions characteristic of the sulfonyl group are present. A strong band in the lower frequency region corresponds to the C-Cl stretching vibration. |
| 1-(Dimethylamino)-N,N-dimethylmethanesulfonamide | 1350-1300 (s, ν asym SO₂) 1160-1120 (s, ν sym SO₂) 1250-1020 (m, ν C-N) | The characteristic sulfonyl group absorptions remain. The C-Cl stretch disappears and is replaced by a C-N stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The substitution of a chlorine atom with a dimethylamino group will result in a change in the molecular ion peak and different fragmentation pathways.
| Compound | Predicted Molecular Ion (m/z) | Predicted Key Fragments (m/z) | Interpretation | | :--- | :--- | :--- | | This compound | [M]⁺ at 157/159 (due to ³⁵Cl/³⁷Cl isotopes) | 78 [CH₂Cl]⁺, 79 [SO₂N(CH₃)₂]⁺ | The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern. Fragmentation can occur on either side of the sulfonyl group. | | 1-(Dimethylamino)-N,N-dimethylmethanesulfonamide | [M]⁺ at 166 | 86 [CH₂N(CH₃)₂]⁺, 79 [SO₂N(CH₃)₂]⁺ | The molecular ion peak shifts to a higher m/z value. The fragmentation will now show a characteristic peak for the dimethylaminomethyl cation. |
Experimental Protocols
While this guide utilizes predicted data, the following are standard experimental protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet or a Nujol mull. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) can be used.
-
Data Acquisition : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition : Acquire the mass spectrum in full scan mode to determine the molecular ion and fragmentation pattern.
-
Data Analysis : Analyze the mass-to-charge ratios of the observed ions to deduce the molecular weight and structural fragments.
Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to spectroscopic confirmation.
Conclusion
The nucleophilic substitution of this compound with dimethylamine results in a product with distinct spectroscopic features. The key changes to look for are:
-
In ¹H NMR : An upfield shift of the methylene protons and the appearance of a new singlet for the additional dimethylamino group.
-
In ¹³C NMR : An upfield shift of the methylene carbon and the appearance of a new methyl carbon signal.
-
In IR : The disappearance of the C-Cl stretching band and the appearance of a C-N stretching band.
-
In Mass Spectrometry : A shift in the molecular ion peak and a change in the fragmentation pattern, reflecting the change in substituent.
By carefully analyzing these spectroscopic changes, researchers can confidently confirm the successful synthesis of 1-(Dimethylamino)-N,N-dimethylmethanesulfonamide and gain valuable insights into the reactivity of α-chlorosulfonamides. This guide serves as a foundational tool for the spectroscopic characterization of this important class of compounds.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
King, J. A. (1983). The Reaction of α-Halosulfonamides with Nucleophiles. Journal of Organic Chemistry, 48(9), 1412–1417. [Link]
-
NMRDB.org: Online NMR Prediction. (n.d.). Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Chloro-N,N-dimethylmethanesulfonamide
This document provides essential procedural guidance for the safe handling and disposal of 1-Chloro-N,N-dimethylmethanesulfonamide (CAS No. 35427-68-0). As a sulfonyl chloride derivative, this compound exhibits significant reactivity that necessitates meticulous disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Hazard Profile & Immediate Safety Precautions
This compound belongs to the sulfonyl halide class of chemicals. The primary hazard associated with this class is its high reactivity with nucleophiles, most notably water. This reaction is often vigorous or violent and produces corrosive and toxic byproducts.[1][2]
Key Hazards:
-
Water Reactivity: Reacts exothermically with water, moisture, and protic solvents to generate hydrochloric acid (HCl) and N,N-dimethylmethanesulfonamide. This can lead to a rapid pressure increase and the release of corrosive vapors.
-
Corrosivity: The compound itself, and its degradation products, are corrosive to skin, eyes, and mucous membranes.[3] It is classified for transport as a corrosive liquid.
-
Toxicity: Inhalation of vapors or skin contact can cause severe irritation and chemical burns.
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles with a face shield | Protects against splashes of the reagent and corrosive byproducts.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact with the corrosive material.[5] |
| Body Protection | Chemical-resistant lab coat or apron; fire/flame resistant clothing for larger quantities | Protects skin and clothing from splashes and spills.[1][5] |
| Respiratory | Operations must be conducted in a chemical fume hood | Prevents inhalation of corrosive and toxic vapors.[1][5] |
The Foundational Principle: Neutralization
Direct disposal of this compound into waste streams is strictly prohibited due to its reactivity. The cornerstone of a safe disposal procedure is the controlled chemical neutralization (quenching) of the reactive sulfonyl chloride group.
The objective is to slowly react the compound with a weak base in a controlled manner. This converts the hazardous reagent into less reactive sulfonamide and inorganic salts, which can then be disposed of as aqueous chemical waste. A weak base, such as sodium bicarbonate, is employed to manage the reaction rate and prevent an overly vigorous evolution of gas and heat that could occur with a strong base.[1]
Step-by-Step Disposal and Decontamination Protocols
These protocols are designed to be self-validating, incorporating checks to ensure the neutralization is complete before final disposal.
Protocol A: Disposal of Residual & Bulk Quantities
This procedure should be used for disposing of leftover reagent from a reaction vessel or unwanted stock material.
-
Prepare the Neutralization Solution: In a suitably large flask or beaker within a chemical fume hood, prepare a stirred, cold solution (0-10 °C) of 5-10% aqueous sodium bicarbonate. The use of an ice bath is recommended to absorb the heat generated during the exothermic reaction.
-
Controlled Addition: Using a dropping funnel or by slowly pipetting, add the this compound dropwise to the vigorously stirred bicarbonate solution. Causality: A slow addition rate is critical to control the rate of reaction and the evolution of carbon dioxide gas, preventing dangerous foaming and splashing.[1]
-
Stir and Monitor: After the addition is complete, allow the mixture to stir for a minimum of one hour, ensuring all the material has reacted. The mixture can be allowed to slowly warm to room temperature during this time.
-
Validate Neutralization: Check the pH of the aqueous solution using a pH strip or meter. The solution should be neutral or slightly basic (pH ≥ 7). If the solution remains acidic, slowly add more sodium bicarbonate until a stable neutral/basic pH is achieved. This step validates that the reactive and corrosive materials have been neutralized.
-
Containerize for Disposal: Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound waste" and list the final components (water, sodium salts, N,N-dimethylmethanesulfonamide).
-
Final Disposal: The container should be collected by your institution's Environmental Health & Safety (EHS) department for final disposal via a licensed chemical waste contractor, likely through incineration or other approved methods.[4]
Protocol B: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or ventilation is inadequate. Ensure the fume hood sash is lowered if the spill is contained within it.
-
Contain the Spill: Prevent the spill from spreading or entering drains by diking the area with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize and Absorb: Cautiously and slowly sprinkle sodium bicarbonate powder over the spill area to begin neutralization. Once the initial fizzing subsides, cover the spill with the inert absorbent material.
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated, sealable, and clearly labeled waste container.[4][6]
-
Decontaminate Area: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., alcohol), followed by a thorough cleaning with soap and water.[5] All cleaning materials must be collected and placed in the hazardous waste container.
-
Dispose of Waste: Seal the container and manage it as hazardous waste, arranging for pickup by your EHS department.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste.
Sources
A Comprehensive Guide to the Safe Handling of 1-Chloro-N,N-dimethylmethanesulfonamide
Hazard Analysis and Risk Mitigation
1-Chloro-N,N-dimethylmethanesulfonamide is a sulfonyl chloride. This chemical family is known for its reactivity, particularly with nucleophiles such as water, alcohols, and amines. Understanding these intrinsic hazards is the foundation of a robust safety plan.
Key Potential Hazards:
-
Reactivity with Water: Sulfonyl chlorides react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to a dangerous buildup of pressure in sealed containers. The generated acidic fumes are corrosive and pose a significant inhalation hazard.
-
Corrosivity: Due to its reactivity and the potential to generate acidic byproducts, this compound should be considered corrosive to skin, eyes, and the respiratory tract.
-
Toxicity: While specific toxicological data for this compound is limited, related sulfonyl chlorides are known to be lachrymatory (tear-inducing) and irritants. Assume the compound is harmful if inhaled, ingested, or absorbed through the skin.
Core Mitigation Strategy: The primary directive is to prevent contact with moisture and to handle the compound in a controlled, well-ventilated environment at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Rationale and Standard |
| Eye and Face Protection | Chemical safety goggles with side shields and a full-face shield. | Protects against splashes and corrosive fumes. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact. Gloves must be inspected before use and changed frequently.[3][4] |
| Body Protection | A flame-resistant laboratory coat and a chemical-resistant apron. | Protects against spills and splashes.[2][4] |
| Respiratory Protection | A full-face respirator with an acid gas cartridge. | Essential for areas with potential vapor exposure or when handling larger quantities.[3] |
Experimental Workflow: From Receipt to Disposal
This section provides a step-by-step methodology for the safe handling of this compound throughout its lifecycle in the laboratory.
Receipt and Storage
Upon Receipt:
-
Visually inspect the container for any signs of damage or leakage.
-
Verify that the container is tightly sealed.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[3]
Storage Conditions:
-
Temperature: Room temperature.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Segregation: Keep away from flammable and combustible materials.
Handling and Use: A Step-by-Step Protocol
All manipulations of this compound must be performed within a certified chemical fume hood.[5]
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including glassware that has been thoroughly dried in an oven. .
-
-
Dispensing:
-
Slowly open the container, being mindful of any potential pressure buildup.
-
Use clean, dry utensils for transferring the solid.
-
Weigh the required amount in a tared, sealed container to minimize exposure to air.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel under an inert atmosphere.
-
Ensure the reaction setup includes a means to relieve any pressure that may develop.
-
-
Post-Reaction:
-
Quench any unreacted sulfonyl chloride carefully with a suitable reagent (e.g., a cooled solution of a non-nucleophilic base).
-
Spill Management and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use water. [3]
-
Neutralize: Cautiously neutralize the contained spill with a weak base such as sodium carbonate or lime.[3]
-
Collect and Dispose: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Emergency Contact:
-
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
For inhalation, move the individual to fresh air and seek immediate medical help.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
-
Arrange for disposal through a licensed hazardous waste contractor.
-
Do not dispose of this chemical down the drain.
-
Visualization of the Safety Workflow
The following diagram illustrates the critical decision points and safety measures in the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Safety First: Handling Sulfuryl Chloride in Industrial Settings. 3
-
This compound | 35427-68-0 - Sigma-Aldrich.
-
SAFETY DATA SHEETS. 1
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Personal Protective Equipment (PPE) - CHEMM.
-
SAFETY DATA SHEET - Spectrum Chemical.
-
Essential Chemical PPE - Trimaco.
-
Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
-
Discover the Various Types of PPE for Optimal Chemical Safety.
-
SAFETY DATA SHEET - Medline.
-
The Chemistry Blog - How to Safely Handle Reactive Chemicals.
-
SAFETY DATA SHEET - Spectrum Chemical.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
SAFETY DATA SHEET - ADAMA.
-
Safety Data Sheet - MG Chemicals.
-
Guidelines for Safe Laboratory Practices - NextGen Protocols.
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
-
Safety Data Sheet - ChemScene.
-
Proper Disposal of 1-Chloro-3,3,3-trifluoro-1-propene: A Guide for Laboratory Professionals - Benchchem.
-
Handling and disposal of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" - Benchchem.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
